3-(1H-Imidazol-1-yl)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-imidazol-1-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQIISVRKIKCLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339610 | |
| Record name | 3-(1H-Imidazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23996-53-4 | |
| Record name | 1H-Imidazole-1-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-1-propionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1H-Imidazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazole-1-propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(1H-Imidazol-1-yl)propanenitrile (CAS: 23996-53-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-Imidazol-1-yl)propanenitrile, with the CAS number 23996-53-4, is a heterocyclic compound featuring an imidazole ring linked to a propanenitrile group. The unique structural arrangement of an electron-rich imidazole moiety and a reactive nitrile group makes this molecule a versatile building block in medicinal chemistry and materials science.[1] The imidazole nucleus is a common scaffold in numerous biologically active compounds, contributing to a wide range of pharmacological activities including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2][3] The nitrile group, a prevalent functional group in pharmaceuticals, can act as a hydrogen bond acceptor or a bioisostere for other functional groups, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, potential applications, and relevant experimental protocols for this compound, aimed at supporting research and development endeavors.
Physicochemical and Spectroscopic Data
While experimental spectroscopic data for this compound is not widely available in public databases, this section summarizes its key physicochemical properties and provides a predictive overview of its spectral characteristics.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 23996-53-4 | [5] |
| Molecular Formula | C₆H₇N₃ | [5] |
| Molecular Weight | 121.14 g/mol | [5] |
| Melting Point | 37 °C | [6] |
| Boiling Point | 145 °C | [7] |
| Density | 1.07 g/cm³ | [7] |
| Appearance | Colorless supercooled liquid or crystalline solid | [6] |
| Solubility | Soluble in ethanol | [6] |
| SMILES | C(C#N)CN1C=CN=C1 | [5] |
| InChI Key | XEQIISVRKIKCLQ-UHFFFAOYSA-N | [1] |
Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra, the following are predicted spectroscopic characteristics based on the structure of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the aliphatic chain. The protons on the imidazole ring would appear in the aromatic region (typically δ 7-8 ppm). The methylene protons of the ethyl group will likely appear as two triplets, with the protons adjacent to the imidazole nitrogen being more deshielded than those adjacent to the nitrile group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group would appear at the lower field (around 117-120 ppm). The carbons of the imidazole ring would resonate in the aromatic region, while the two methylene carbons would appear in the aliphatic region.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a sharp, medium-intensity peak around 2245 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The C-H stretching vibrations of the aromatic imidazole ring would appear around 3100-3000 cm⁻¹, and the C-H stretching of the aliphatic chain would be observed in the 3000-2850 cm⁻¹ region. C=N and C=C stretching vibrations of the imidazole ring are expected in the 1600-1450 cm⁻¹ region.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 121. The fragmentation pattern would likely involve the loss of the nitrile group (CN), the ethyl chain, or cleavage of the imidazole ring.
Synthesis and Experimental Protocols
Synthesis of this compound
A reliable and high-yield synthesis of this compound has been reported via the Michael addition of imidazole to acrylonitrile.[6]
Experimental Protocol:
-
Reactants:
-
1H-Imidazole (50.0 g, 0.7 mol)
-
Acrylonitrile (117.0 g, 2.2 mol)
-
Ethanol (150 ml)
-
-
Procedure:
-
A mixture of 1H-Imidazole and acrylonitrile in ethanol is refluxed overnight.
-
The excess acrylonitrile and the ethanol solvent are removed by evaporation under reduced pressure.
-
The resulting residue is purified by vacuum distillation to yield this compound as a colorless supercooled liquid.
-
-
Yield: 75.0 g (84%)
-
Product Characteristics: The product may crystallize at room temperature after several days, forming colorless, block-shaped crystals with a melting point of 37 °C.[6]
Potential Applications in Drug Development and Materials Science
The presence of both the imidazole and nitrile functionalities suggests several potential applications for this compound.
Pharmaceutical Applications
The imidazole moiety is a key component of many pharmaceuticals due to its ability to engage in various biological interactions.[2][3] Imidazole-containing compounds have been investigated as:
-
Anticancer Agents: Many imidazole derivatives act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[1]
-
Antimicrobial Agents: The imidazole ring is a core structure in many antifungal and antibacterial drugs.[1]
-
Lead Compound for Drug Discovery: this compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic activities.[1]
Materials Science Applications
-
Precursor for Ionic Liquids: This compound is an important precursor for the synthesis of nitrile-functionalized ionic liquids.[6] Ionic liquids are valued for their unique properties, including low volatility, high thermal stability, and tunable physicochemical characteristics.
Biological Activity and Signaling Pathways
While specific biological activity data for this compound is not currently available, the well-established roles of imidazole-containing compounds in drug discovery allow for a discussion of its potential mechanisms of action.
Potential as a Kinase Inhibitor
Many imidazole-based anticancer agents function by inhibiting protein kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.
Potential Signaling Pathway Involvement:
Imidazole derivatives have been shown to inhibit various kinase signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell survival and proliferation.
-
VEGF/VEGFR2 Pathway: This pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Below is a representative diagram of a generic kinase inhibitor signaling pathway that could be targeted by imidazole derivatives.
Caption: A potential mechanism of action for an imidazole-based kinase inhibitor.
Experimental Protocols for Biological Evaluation
To assess the potential biological activity of this compound, standard in vitro assays can be employed.
Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of the compound on cancer cell lines.
Workflow Diagram:
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549, MCF-7) in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the compound and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a general method for determining the minimum inhibitory concentration (MIC) of the compound against bacterial strains.
Workflow Diagram:
Caption: A simplified workflow for the broth microdilution antimicrobial assay.
Detailed Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (broth and bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Conclusion
This compound is a valuable chemical entity with significant potential in both pharmaceutical and materials science research. Its straightforward synthesis and the presence of the versatile imidazole and nitrile functional groups make it an attractive starting point for the development of novel compounds. While specific biological data for this compound is limited, the known activities of related imidazole derivatives suggest that it warrants further investigation as a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to explore the cytotoxic and antimicrobial properties of this and similar molecules, potentially leading to the discovery of new drugs and advanced materials.
References
- 1. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 2. chemscene.com [chemscene.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
A Comprehensive Technical Overview of 3-(1H-Imidazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 3-(1H-Imidazol-1-yl)propanenitrile, a heterocyclic organic compound of interest in various research domains, including medicinal chemistry and materials science. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a conceptual workflow for its preparation and analysis.
Core Chemical and Physical Properties
This compound, also known as N-(2-Cyanoethyl)-imidazole, is characterized by an imidazole ring linked to a nitrile functional group via an ethylene bridge.[1] This structure imparts a unique combination of chemical reactivity and stability.
| Property | Value |
| Molecular Formula | C₆H₇N₃[1][2][3][4][5] |
| Molecular Weight | 121.14 g/mol [1][2][3][4][5] |
| CAS Number | 23996-53-4[1][2][3] |
| IUPAC Name | This compound[1][5] |
| Alternate Names | N-(2-Cyanoethyl)-imidazole[2] |
| Physical State | Colorless supercooled liquid that crystallizes at room temperature[6] |
| Melting Point | 33–37 °C[6] |
| SMILES | C1=CN(C=N1)CCC#N[1][3] |
Experimental Protocol: Synthesis
A common and effective method for the synthesis of this compound involves the aza-Michael addition of imidazole to acrylonitrile. The following protocol is based on established laboratory procedures.[6]
Materials:
-
1H-Imidazole (50.0 g, 0.7 mol)
-
Acrylonitrile (117.0 g, 2.2 mol)
-
Ethanol (150 ml)
Procedure:
-
Combine 1H-Imidazole and acrylonitrile in a reaction vessel containing 150 ml of ethanol.
-
Heat the mixture to reflux and maintain it overnight with continuous stirring.
-
After the reaction is complete, remove the excess acrylonitrile and the ethanol solvent by evaporation under reduced pressure.
-
The resulting residue is then purified by vacuum distillation.
-
The final product is a colorless liquid which will supercool and subsequently crystallize upon standing at room temperature over several days.
This procedure has been reported to yield approximately 75.0 g (84% yield) of this compound.[6]
Conceptual Workflow: Synthesis and Analysis
The following diagram illustrates a logical workflow for the synthesis, purification, and subsequent analysis of this compound.
References
An In-depth Technical Guide to the Chemical Properties of 3-(1H-Imidazol-1-yl)propanenitrile
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(1H-Imidazol-1-yl)propanenitrile, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical parameters, synthesis protocols, and safety information.
Chemical and Physical Properties
This compound, with the CAS number 23996-53-4, is a nitrile-functionalized imidazole derivative.[1][2] It possesses a molecular formula of C₆H₇N₃ and a molecular weight of 121.14 g/mol .[1][2] The compound is a solid with a melting point of 37 °C and can exist as a colorless supercooled liquid that crystallizes at room temperature.[3]
Structural and Physicochemical Data
The key structural and computed physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 23996-53-4 | [1][2] |
| Molecular Formula | C₆H₇N₃ | [1][2] |
| Molecular Weight | 121.14 g/mol | [1][2] |
| Melting Point | 37 °C | [3] |
| Topological Polar Surface Area (TPSA) | 41.61 Ų | [1] |
| LogP (octanol-water partition coefficient) | 0.79678 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Crystal Structure
X-ray crystallography has revealed that this compound crystallizes in a monoclinic system.[3][4] The molecule consists of an imidazole ring connected to a propanenitrile group through an ethylene linkage.[4] The imidazole ring and the nitrile group adopt a staggered conformation.[4]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Michael addition of 1H-imidazole to acrylonitrile.[3]
Materials:
-
1H-Imidazole (50.0 g, 0.7 mol)
-
Acrylonitrile (117.0 g, 2.2 mol)
-
Ethanol (150 ml)
Procedure:
-
A mixture of 1H-imidazole and acrylonitrile is refluxed in ethanol overnight.[3]
-
After the reaction is complete, the excess acrylonitrile and ethanol are removed by evaporation under reduced pressure.[3]
-
The resulting residue is then purified by vacuum distillation to yield this compound as a colorless supercooled liquid.[3] The product crystallizes upon standing at room temperature.[3]
This protocol provides a high yield of the desired product (approximately 84%).[3]
Synthesis workflow for this compound.
Purification
While the synthesis protocol includes vacuum distillation as a purification step, further purification of the crystalline product can be achieved by recrystallization. However, specific solvents and conditions for recrystallization are not detailed in the available literature.
Spectral Data
Reactivity and Biological Activity
The reactivity of this compound has not been extensively studied. The presence of the imidazole ring and the nitrile group suggests potential for a variety of chemical transformations.
The imidazole moiety is a common feature in many biologically active compounds, suggesting that this compound may exhibit pharmacological properties.[4] Imidazole-containing compounds are known to possess antimicrobial and anticancer activities.[4] However, specific studies on the biological activity of this compound are limited.
Potential Signaling Pathways of Imidazole-Containing Compounds
While no specific signaling pathways have been elucidated for this compound, imidazole derivatives are known to interact with various biological targets. The diagram below illustrates a generalized overview of potential signaling pathways that could be modulated by imidazole-containing compounds, based on the known pharmacology of this class of molecules. This is a hypothetical representation and requires experimental validation for this compound.
Generalized potential signaling pathways for imidazole compounds.
Safety and Handling
The Safety Data Sheet (SDS) for this compound indicates that it is a hazardous substance. The GHS hazard statements and precautionary statements are summarized below.
| Hazard Statements | Precautionary Statements |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H312: Harmful in contact with skin. | P270: Do not eat, drink or smoke when using this product. |
| H315: Causes skin irritation. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| H319: Causes serious eye irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |
| H332: Harmful if inhaled. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| H335: May cause respiratory irritation. | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312: Call a POISON CENTER or doctor/ physician if you feel unwell. | |
| P362: Take off contaminated clothing and wash before reuse. | |
| P403 + P233: Store in a well-ventilated place. Keep container tightly closed. | |
| P405: Store locked up. | |
| P501: Dispose of contents/ container to an approved waste disposal plant. |
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a compound with well-defined physical and structural properties and a straightforward synthetic route. While its potential for biological activity is suggested by its chemical structure, further research is required to fully elucidate its pharmacological profile, reactivity, and specific roles in signaling pathways. The safety precautions outlined in this guide should be strictly adhered to when handling this compound. This technical guide serves as a valuable resource for scientists and researchers, providing a solid foundation for future investigations into the properties and applications of this compound.
References
Spectroscopic Characterization of 3-(1H-Imidazol-1-yl)propanenitrile: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(1H-Imidazol-1-yl)propanenitrile (CAS 23996-53-4), a key precursor for nitrile-functionalized ionic liquids.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques used to confirm the structure and purity of this compound. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The molecular structure of this compound consists of an imidazole ring linked to a propanenitrile group through an ethylene bridge.[3] With a molecular formula of C₆H₇N₃ and a molecular weight of 121.14 g/mol , a multi-faceted spectroscopic approach is essential for unambiguous identification.[4][5]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are indispensable for assigning the positions of hydrogen and carbon atoms, respectively.
Methodology for NMR Data Acquisition
A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and the absence of solvent signals that could obscure key resonances.[6]
- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. Instrumentation and Parameters:
- Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
- For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- For ¹³C NMR, a proton-decoupled experiment (e.g., ¹³C{¹H}) is standard to produce a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the known structure, we can predict the following signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 (Im) | ~7.5 | Singlet | 1H | - |
| H-4 (Im) | ~7.0 | Singlet | 1H | - |
| H-5 (Im) | ~6.9 | Singlet | 1H | - |
| -CH₂- (α to Im) | ~4.2 | Triplet | 2H | ~7 |
| -CH₂- (β to Im) | ~2.9 | Triplet | 2H | ~7 |
Im = Imidazole Ring
Causality Behind Expected Shifts:
-
The protons on the imidazole ring (H-2, H-4, H-5) are expected in the aromatic region (downfield) due to the deshielding effect of the ring current.[7]
-
The methylene group alpha to the imidazole nitrogen (-CH₂-) will be deshielded by the electronegative nitrogen atom, resulting in a downfield shift.
-
The methylene group adjacent to the nitrile group (-CH₂-) will also be deshielded, but to a lesser extent.
-
The triplet multiplicity for the methylene groups arises from the coupling between the two adjacent -CH₂- groups (n+1 rule, where n=2).
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum will confirm the carbon backbone of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Im) | ~136 |
| C-4 (Im) | ~128 |
| C-5 (Im) | ~119 |
| -CN | ~117 |
| -CH₂- (α to Im) | ~45 |
| -CH₂- (β to Im) | ~18 |
Rationale for Chemical Shifts:
-
The carbons of the imidazole ring are in the aromatic region.
-
The nitrile carbon (-CN) is characteristically found around 117 ppm.
-
The aliphatic carbons (-CH₂-) are found in the upfield region of the spectrum.
Caption: Molecular structure of this compound.
Part 2: Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectroscopy Experimental Protocol
1. Sample Preparation:
- For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
- Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The solid sample is simply placed in contact with the ATR crystal.
2. Data Acquisition:
- Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
- Perform a background scan of the empty sample compartment (or clean ATR crystal) to be subtracted from the sample spectrum.
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2250 | C≡N stretch | Nitrile |
| 3100-3000 | C-H stretch | Aromatic (Imidazole) |
| 3000-2850 | C-H stretch | Aliphatic (-CH₂-) |
| ~1600 | C=N, C=C stretch | Imidazole Ring |
Key Diagnostic Peaks:
-
The most characteristic peak will be the sharp, medium-intensity absorption around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.[8]
-
The presence of both aromatic and aliphatic C-H stretching bands above and below 3000 cm⁻¹, respectively, confirms the presence of both the imidazole ring and the ethylene bridge.
-
The imidazole ring will also exhibit characteristic C=N and C=C stretching vibrations in the fingerprint region (below 1600 cm⁻¹).[9]
Caption: Workflow for an FTIR experiment.
Part 3: Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation.
Mass Spectrometry Methodology
1. Ionization Technique:
- Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and would likely produce a prominent protonated molecular ion [M+H]⁺.
- Electron ionization (EI) is a higher-energy technique that would result in more extensive fragmentation, providing valuable structural information.
2. Mass Analyzer:
- A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
Expected Mass Spectrum and Fragmentation Pattern
The molecular weight of this compound is 121.14 g/mol .
-
Molecular Ion: In an EI spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 121. In an ESI spectrum, the protonated molecular ion ([M+H]⁺) would be at m/z = 122.
-
Key Fragments: The fragmentation pattern can provide clues about the molecular structure. The imidazole ring itself is quite stable.[10] Predicted fragmentation pathways include:
-
Loss of the nitrile group (•CN, 26 Da) leading to a fragment at m/z = 95.
-
Cleavage of the ethylene bridge, potentially leading to an imidazolylmethyl cation (m/z = 81).
-
Caption: Predicted fragmentation of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide the authoritative data required for research and development applications.
References
- 1. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 23996-53-4 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. researchgate.net [researchgate.net]
- 8. Propanenitrile, 3-hydroxy- [webbook.nist.gov]
- 9. 1H-Imidazole [webbook.nist.gov]
- 10. 1H-Imidazole [webbook.nist.gov]
An In-depth Technical Guide on the Crystal Structure of 3-(1H-Imidazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 3-(1H-Imidazol-1-yl)propanenitrile, a significant precursor for nitrile-functionalized ionic liquids. While often reported as a liquid at room temperature, this compound can form colorless, block-shaped crystals.[1][2] This document details the crystallographic data, molecular geometry, and the experimental procedures used in its determination.
Crystallographic and Molecular Data
The single-crystal X-ray diffraction analysis of this compound (C₆H₇N₃) reveals a monoclinic crystal system with the space group P2₁/c.[1][3] The crystal structure was determined at a temperature of 173 K.[1] A summary of the key crystallographic data is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound. [1]
| Parameter | Value |
| Empirical Formula | C₆H₇N₃ |
| Formula Weight | 121.15 |
| Temperature | 173 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.2712 (3) Å |
| b | 5.5917 (2) Å |
| c | 15.4625 (5) Å |
| β | 100.979 (1)° |
| Volume | 617.17 (4) ų |
| Z | 4 |
| Density and Absorption | |
| Calculated Density | 1.304 Mg/m³ |
| Absorption Coefficient | 0.09 mm⁻¹ |
| Data Collection and Refinement | |
| Diffractometer | Bruker–Nonius X8 Apex |
| Independent Reflections | 1542 |
| Refinement Method | Full-matrix least-squares on F² |
The molecular structure consists of an imidazole ring connected to a propanenitrile group through an ethylene bridge.[3][4] The ethylene group exhibits a staggered conformation, with a notable torsion angle of -65.43 (9)° for N1–C4–C5–C6.[1] The C6–N3 bond length of 1.141 (1) Å confirms the triple-bond character of the nitrile group.[1] Key bond lengths and angles are summarized in Table 2.
Table 2: Selected Bond Lengths and Torsion Angle. [1]
| Bond/Angle | Length (Å) / Angle (°) |
| C6–N3 | 1.141 (1) |
| N1–C4–C5–C6 (Torsion Angle) | -65.43 (9) |
Intermolecular interactions are characterized by weak hydrogen bonds.[1][3] The shortest of these contacts is observed between a hydrogen atom on C5 and the N2 atom of an adjacent molecule, with an H5A···N2 distance of 2.66 (1) Å and a C5–H5A···N2 angle of 135.6°.[1] This interaction plays a crucial role in the packing of the molecules in the crystal lattice, where they arrange in rows.[1][3]
Experimental Protocols
Synthesis and Crystallization:
The synthesis of this compound was achieved by refluxing a mixture of 1H-Imidazole (50.0 g, 0.7 mol) and acrylonitrile (117.0 g, 2.2 mol) in 150 ml of ethanol overnight.[1] Following the reaction, the excess acrylonitrile and ethanol were removed by evaporation. The resulting residue was then distilled under vacuum, yielding a colorless supercooled liquid. This liquid spontaneously crystallized at room temperature over several days, forming large, block-shaped crystals with a melting point of 37 °C.[1]
X-ray Data Collection and Structure Refinement:
A suitable single crystal with dimensions of 0.45 × 0.40 × 0.30 mm was selected for X-ray diffraction analysis.[1] Data collection was performed on a Bruker–Nonius X8 Apex diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 173 K.[1]
The crystal structure was solved and refined using full-matrix least-squares methods on F².[1] The positions of the hydrogen atoms were determined from a difference Fourier map and were refined isotropically.[1]
Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for synthesis and crystal structure analysis.
References
The Versatile Precursor: A Technical Guide to 3-(1H-Imidazol-1-yl)propanenitrile in Ionic Liquid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ionic liquids (ILs) have emerged as a class of novel solvents and functional materials with tunable physicochemical properties, finding extensive applications in catalysis, electrochemistry, and notably, the pharmaceutical sciences.[1][2] Among the diverse array of precursors for IL synthesis, 3-(1H-Imidazol-1-yl)propanenitrile stands out as a particularly versatile building block. The presence of a nitrile functional group on the alkyl chain of the imidazolium cation imparts unique characteristics to the resulting ionic liquids, influencing their solvency, thermal stability, and potential for further functionalization. This technical guide provides a comprehensive overview of the synthesis of this compound, its conversion into a range of ionic liquids through quaternization and anion exchange, and a detailed examination of their physicochemical properties. Furthermore, it delves into the applications of these specialized ionic liquids, with a focus on their emerging roles in drug delivery and catalysis, offering detailed experimental protocols and data-driven insights for researchers in the field.
Introduction: The Promise of Nitrile-Functionalized Ionic Liquids
Ionic liquids are organic salts with melting points typically below 100 °C, composed entirely of ions.[2] Their negligible vapor pressure, high thermal stability, and remarkable ability to dissolve a wide range of compounds make them attractive alternatives to volatile organic solvents.[1] The "designer" nature of ILs, where properties can be fine-tuned by modifying the cation or anion, has spurred extensive research into their applications.[2]
The incorporation of a nitrile (-CN) group into the imidazolium cation, as facilitated by the use of this compound as a precursor, offers several advantages:
-
Enhanced Polarity: The nitrile group increases the polarity of the cation, influencing the IL's solvating power for polar molecules.
-
Coordination Ability: The nitrogen atom of the nitrile group can coordinate with metal ions, making these ILs suitable for applications in catalysis and metal extraction.
-
Chemical Handle for Further Functionalization: The nitrile group can be chemically modified, for example, through hydrolysis to a carboxylic acid or reduction to an amine, allowing for the synthesis of a new generation of task-specific ionic liquids.
-
Influence on Physicochemical Properties: The cyano group can significantly impact properties such as viscosity, density, and thermal stability.[3]
This guide will explore the synthesis and utility of this important precursor in creating a diverse library of ionic liquids with tailored properties for advanced applications.
Synthesis of the Precursor and Ionic Liquids
The synthesis of ionic liquids from this compound is a multi-step process involving the synthesis of the precursor itself, followed by quaternization to form the desired cation, and finally, an anion exchange to introduce the desired counter-ion.
Synthesis of this compound
The precursor is typically synthesized via a Michael addition reaction between imidazole and acrylonitrile.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve imidazole (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Acrylonitrile: Slowly add acrylonitrile (1.1-1.5 eq) to the imidazole solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 40 °C.
-
Reaction Conditions: The reaction mixture is then heated to reflux (typically around 80 °C) and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the solvent and excess acrylonitrile are removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Quaternization of this compound
The next step involves the quaternization of the tertiary nitrogen atom of the imidazole ring with an alkyl halide to form the corresponding 1-alkyl-3-(2-cyanoethyl)imidazolium halide.
Experimental Protocol:
A general procedure for the quaternization reaction is as follows:[4][5]
-
Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 eq) and the desired alkyl halide (e.g., 1-bromobutane, 1-chlorohexane) (1.0-1.2 eq). The reaction can be performed neat or in a suitable solvent like acetonitrile or toluene.
-
Reaction Conditions: The mixture is heated with stirring. The reaction temperature and time depend on the reactivity of the alkyl halide, typically ranging from 60 to 100 °C for several hours to days. Microwave irradiation can also be employed to significantly reduce the reaction time.[6]
-
Isolation of the Product: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. If the product is a viscous liquid, the excess alkyl halide and solvent (if used) are removed under vacuum. The resulting crude ionic liquid is then washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
Anion Exchange
The final step is to replace the initial halide anion with a different anion to fine-tune the properties of the ionic liquid. This is typically achieved through metathesis reactions or by using ion-exchange resins.[7]
Experimental Protocol (using an ion-exchange resin): [7]
-
Resin Preparation: An anion exchange resin (e.g., Amberlyst A-26) is packed into a column and washed thoroughly with deionized water. The resin is then activated by passing a solution of the desired anion (e.g., a sodium or potassium salt) through the column, followed by washing with deionized water and then a solvent like methanol to remove excess salt.
-
Ion Exchange: A solution of the 1-alkyl-3-(2-cyanoethyl)imidazolium halide in a suitable solvent (e.g., methanol) is passed through the prepared resin column.
-
Product Isolation: The eluent containing the desired ionic liquid is collected. The solvent is removed under reduced pressure, and the final product is dried under high vacuum to remove any residual water or solvent. The completeness of the anion exchange can be checked by a qualitative test for the initial halide ion (e.g., with silver nitrate).
Physicochemical Properties of Derived Ionic Liquids
The choice of the alkyl chain length on the cation and the nature of the anion significantly influences the physicochemical properties of the resulting ionic liquids. The following tables summarize key quantitative data for a selection of 1-alkyl-3-(2-cyanoethyl)imidazolium based ionic liquids.
Table 1: Thermal Properties of 1-Alkyl-3-(2-cyanoethyl)imidazolium Ionic Liquids
| Cation | Anion | Melting Point (°C) | Decomposition Temperature (°C) |
| 1-Butyl-3-(2-cyanoethyl)imidazolium | Br⁻ | ~70 | >200 |
| 1-Hexyl-3-(2-cyanoethyl)imidazolium | Cl⁻ | <25 | ~250 |
| 1-Octyl-3-(2-cyanoethyl)imidazolium | Cl⁻ | <25 | ~260 |
| 1-Butyl-3-(2-cyanoethyl)imidazolium | [BF₄]⁻ | -15 | >300 |
| 1-Butyl-3-(2-cyanoethyl)imidazolium | [PF₆]⁻ | 10 | >350 |
Note: The data presented is compiled from various sources and may vary depending on the purity of the ionic liquid and the measurement technique.[3][8]
Table 2: Physical Properties of 1-Alkyl-3-(2-cyanoethyl)imidazolium Ionic Liquids at 25 °C
| Cation | Anion | Density (g/cm³) | Viscosity (cP) |
| 1-Butyl-3-(2-cyanoethyl)imidazolium | Br⁻ | 1.25 | 150 |
| 1-Hexyl-3-(2-cyanoethyl)imidazolium | Cl⁻ | 1.12 | 250 |
| 1-Octyl-3-(2-cyanoethyl)imidazolium | Cl⁻ | 1.08 | 400 |
| 1-Butyl-3-(2-cyanoethyl)imidazolium | [BF₄]⁻ | 1.21 | 85 |
| 1-Butyl-3-(2-cyanoethyl)imidazolium | [PF₆]⁻ | 1.37 | 120 |
Note: The data presented is compiled from various sources and may vary depending on the purity of the ionic liquid and the measurement technique.[3][8][9]
Applications in Drug Development and Catalysis
The unique properties of ionic liquids derived from this compound make them promising candidates for various applications, particularly in the pharmaceutical and chemical industries.
Drug Delivery Systems
The tunable solvency and potential for biocompatibility of these ILs make them attractive for drug delivery applications.[1][10] They can be used to:
-
Enhance the solubility of poorly water-soluble drugs: The unique solvation environment of ILs can significantly increase the solubility of many active pharmaceutical ingredients (APIs).[1]
-
Formulate novel drug delivery vehicles: ILs can be used to create microemulsions, gels, and nanoparticles for controlled and targeted drug release.[10]
-
Improve transdermal drug delivery: The interaction of ILs with the skin can enhance the permeation of drugs through the stratum corneum.[11]
Mechanism of Ionic Liquid-Enhanced Drug Permeation:
The mechanism by which imidazolium-based ionic liquids enhance transdermal drug delivery is believed to involve several factors, including:
-
Disruption of the Stratum Corneum: The cations of the ionic liquid can interact with the lipid bilayer of the stratum corneum, disrupting its highly organized structure and increasing its fluidity.
-
Increased Drug Partitioning: The ionic liquid can increase the partitioning of the drug from the formulation into the skin.
-
Formation of Ion Pairs: The ionic liquid can form ion pairs with charged drug molecules, which may have enhanced permeability across the skin barrier.
Catalysis
The nitrile functionality and the imidazolium core make these ionic liquids effective catalysts and catalyst supports in a variety of organic reactions.[12][13]
-
As Catalysts: The acidic proton at the C2 position of the imidazolium ring can act as a hydrogen bond donor, activating substrates. The nitrile group can also participate in catalytic cycles.
-
As Catalyst Supports: The ionic liquid can serve as a medium to immobilize homogeneous catalysts, facilitating catalyst recovery and reuse.[12] The nitrile group can act as a ligand to coordinate with metal catalysts.
Experimental Protocol: Knoevenagel Condensation Catalyzed by a Nitrile-Functionalized Ionic Liquid
-
Reaction Setup: In a round-bottom flask, combine an aldehyde (e.g., benzaldehyde, 1.0 eq), an active methylene compound (e.g., malononitrile, 1.0 eq), and the 1-butyl-3-(2-cyanoethyl)imidazolium bromide ionic liquid (0.1 eq) as the catalyst. The reaction can be run neat or in a minimal amount of a green solvent like ethanol.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating (e.g., 50 °C) for a specified time (typically 1-4 hours).
-
Work-up and Product Isolation: After the reaction is complete, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The ionic liquid phase can be recovered, washed, and reused for subsequent reactions. The extracted product is then purified by recrystallization or column chromatography.
Conclusion and Future Outlook
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of nitrile-functionalized imidazolium ionic liquids. The ability to tune the physicochemical properties of these ILs by modifying the alkyl chain and the anion has opened up new avenues for their application in diverse fields. In the realm of drug development, their potential to enhance drug solubility and permeability is of significant interest. In catalysis, their role as both catalysts and recyclable reaction media aligns with the principles of green chemistry.
Future research in this area is expected to focus on:
-
Synthesis of Novel Ionic Liquids: Exploring a wider variety of alkyl chains and anions to create ILs with even more specialized properties.
-
Biocompatibility and Toxicity Studies: Thoroughly evaluating the toxicological profiles of these ionic liquids to ensure their safety for pharmaceutical applications.
-
Advanced Drug Delivery Systems: Developing sophisticated IL-based formulations for targeted and stimuli-responsive drug release.
-
Mechanistic Studies in Catalysis: Gaining a deeper understanding of the catalytic mechanisms to design more efficient and selective catalytic systems.
The continued exploration of ionic liquids derived from this compound holds immense promise for advancing both pharmaceutical sciences and sustainable chemical synthesis.
References
- 1. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. novapublishers.com [novapublishers.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of 3-(1H-Imidazol-1-yl)propanenitrile Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus, a ubiquitous scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Within this diverse chemical space, derivatives of 3-(1H-imidazol-1-yl)propanenitrile are emerging as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer, antifungal, and antibacterial properties of these derivatives. It consolidates quantitative data, details key experimental methodologies, and visualizes associated biological pathways and workflows to support ongoing research and development efforts in this area.
I. Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, with research highlighting their efficacy against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of critical signaling pathways and the induction of cell cycle arrest and apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of these derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for quantifying this activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IIh | A549 (Lung Carcinoma) | Promising Activity | [1] |
| IIa | A549 (Lung Carcinoma) | Promising Activity | [1] |
| 15h | HeLa (Cervical Cancer) | - | [2] |
| 15b | HeLa (Cervical Cancer) | - | [2] |
Note: Specific IC50 values for compounds 15h and 15b were not provided in the source material, but compound 15h was noted to be more effective at inducing cell cycle arrest.
Mechanism of Action: Targeting Key Cellular Processes
Several studies have delved into the molecular mechanisms underpinning the anticancer effects of these imidazole derivatives. A prominent target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.[1] Molecular docking studies have been employed to elucidate the binding interactions between these compounds and the EGFR target.[1]
Furthermore, investigations into imidazolo-tetrazine derivatives have revealed their ability to induce cell cycle arrest, a critical mechanism for halting cancer cell proliferation.[2] Specifically, compound 15h demonstrated a significant G2/M phase arrest in HeLa cells.[2] Imidazole derivatives have also been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[3]
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the general concept of EGFR tyrosine kinase inhibition by a derivative of this compound.
Caption: EGFR Tyrosine Kinase Inhibition by an Imidazole Derivative.
Experimental Protocols
Synthesis of 2-(1H-benzimidazol-2-yl)-3-(4-(4-substituted-piperazin-1-yl)phenyl)propane nitriles (IIa-IIj)
A detailed synthesis protocol is crucial for the replication and advancement of these findings. The synthesis of benzimidazole analogues (IIa-IIj) is a representative example.[1]
Workflow for Synthesis and Anticancer Evaluation
Caption: General Workflow for Synthesis and Anticancer Evaluation.
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized imidazole derivatives for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Washing: Unbound dye is washed away.
-
Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated, and IC50 values are determined.
II. Antimicrobial Activity
The imidazole scaffold is a well-established pharmacophore in antifungal and antibacterial drug discovery. Derivatives of this compound have shown considerable promise in this area, exhibiting potent activity against a range of pathogenic microbes.
Antifungal Activity: Focus on Anti-Candida Agents
A significant body of research has focused on the anti-Candida activity of 3-(1H-imidazol-1-yl)propan-1-one oxime esters.[4][5] These compounds have demonstrated superior efficacy compared to the commonly used antifungal drug, fluconazole.[4][5]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound ID | Fungal Strain | MIC (µmol/mL) | Reference |
| 5j ((E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime) | Candida albicans | 0.0054 | [4][5] |
| Fluconazole (Reference) | Candida albicans | > 1.6325 | [4][5] |
| Miconazole (Reference) | Candida albicans | 0.0188 | [4][5] |
Antibacterial Activity
Novel imidazole derivatives have also been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[3]
| Compound ID | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | Positive | 625 | [3] |
| HL1 | MRSA | Positive | 1250 | [3] |
| HL2 | Staphylococcus aureus | Positive | 625 | [3] |
| HL2 | MRSA | Positive | 625 | [3] |
| HL2 | Escherichia coli | Negative | 2500 | [3] |
| HL2 | Pseudomonas aeruginosa | Negative | 2500 | [3] |
| HL2 | Acinetobacter baumannii | Negative | 2500 | [3] |
Experimental Protocols
Synthesis of this compound
The parent compound, this compound, serves as a crucial precursor for many of the biologically active derivatives. Its synthesis is a fundamental starting point.[6]
-
Reaction Setup: 1H-Imidazole and acrylonitrile are refluxed in ethanol overnight.[6]
-
Workup: Excess acrylonitrile and the solvent are evaporated.[6]
-
Purification: The residue is distilled under vacuum to yield the final product.[6]
Workflow for Antimicrobial Activity Screening
Caption: General Workflow for Antimicrobial Activity Screening.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard laboratory method for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
III. Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The research highlighted in this guide demonstrates their significant potential in oncology and infectious diseases. The provided quantitative data and experimental protocols offer a solid foundation for researchers to build upon.
Future research should focus on:
-
Lead Optimization: Synthesizing and testing a wider array of derivatives to improve potency and selectivity and to establish robust structure-activity relationships (SAR).
-
Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways involved in their biological activities.
-
In Vivo Efficacy and Safety: Progressing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combating Drug Resistance: Investigating the potential of these compounds to overcome existing drug resistance mechanisms in both cancer and microbial pathogens.
The continued exploration of this chemical class holds great promise for addressing unmet medical needs in the treatment of cancer and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer screening of novel imidazole derivatives [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 3-(1H-Imidazol-1-yl)propanenitrile as a Versatile Precursor for Advanced Corrosion Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective and environmentally benign corrosion inhibitors has led to significant interest in heterocyclic compounds, particularly those based on the imidazole scaffold. Among these, 3-(1H-Imidazol-1-yl)propanenitrile is emerging as a pivotal precursor for the synthesis of highly effective corrosion inhibitors, notably nitrile-functionalized ionic liquids. Its unique molecular structure, featuring a reactive nitrile group and an imidazole ring, offers a versatile platform for creating inhibitors with superior performance in aggressive acidic and saline environments. This technical guide provides an in-depth overview of the synthesis, evaluation, and mechanism of corrosion inhibitors derived from this promising precursor.
Synthesis of Corrosion Inhibitors from this compound
The primary application of this compound in corrosion science is as a starting material for the synthesis of imidazolium-based ionic liquids. The synthesis pathway typically involves the quaternization of the imidazole ring.
Synthesis of the Precursor: this compound
The precursor itself is synthesized via a Michael addition reaction between imidazole and acrylonitrile.
Experimental Protocol:
-
Reactants: 1H-Imidazole (0.7 mol) and acrylonitrile (2.2 mol).
-
Solvent: Ethanol (150 ml).
-
Procedure: The reactants are refluxed overnight in ethanol. Following the reaction, the excess acrylonitrile and ethanol are removed by evaporation. The resulting residue is then purified by vacuum distillation.
-
Product: A colorless liquid that crystallizes at room temperature over several days, yielding this compound. The reported yield is approximately 84%.[1]
Synthesis of Imidazolium-Based Ionic Liquid Corrosion Inhibitors
The conversion of this compound to an ionic liquid involves the alkylation of the tertiary nitrogen atom in the imidazole ring. This process transforms the neutral molecule into a cationic imidazolium salt.
Experimental Protocol (General):
-
Reactants: An equimolar amount of this compound and an alkyl halide (e.g., 1-bromohexadecane, 1-(chloromethyl)-4-methylbenzene).
-
Procedure: The reactants are refluxed, often without a solvent or in a suitable solvent like toluene, for a specified period (e.g., 6-24 hours) at a controlled temperature (e.g., 80°C).[2][3] The progress of the reaction can be monitored by thin-layer chromatography. After the reaction is complete, the solvent (if used) is evaporated, and the resulting ionic liquid is washed with a solvent like diethyl ether to remove any unreacted starting materials and then dried under vacuum.
The general synthesis scheme is depicted in the workflow below:
Caption: Synthesis pathway from imidazole to a nitrile-functionalized ionic liquid.
Evaluation of Corrosion Inhibition Performance
A comprehensive assessment of the synthesized corrosion inhibitors is crucial to determine their efficacy. This involves a combination of electrochemical, gravimetric, and surface analysis techniques.
Experimental Protocols for Performance Evaluation
2.1.1. Weight Loss Method
This is a fundamental technique to determine the corrosion rate.[4]
-
Specimen Preparation: Mild steel coupons are mechanically polished, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Test Environment: The coupons are immersed in a corrosive medium (e.g., 1M HCl) with and without various concentrations of the inhibitor for a predetermined period.
-
Analysis: After immersion, the coupons are cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
2.1.2. Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the inhibitor's mechanism.[5][6]
-
Setup: A standard three-electrode cell is used, with the mild steel specimen as the working electrode, a platinum electrode as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned from a cathodic to an anodic potential at a slow scan rate (e.g., 0.2 mV/s).[6] The resulting Tafel plots are extrapolated to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc).
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied over a range of frequencies. The impedance data is often represented as Nyquist and Bode plots. This technique provides information about the charge transfer resistance and the properties of the protective film formed on the metal surface.
2.1.3. Surface Analysis
These methods provide visual and compositional evidence of the inhibitor's protective action.
-
Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor.[4][5]
-
Energy Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS provides elemental analysis of the metal surface, confirming the presence of elements from the inhibitor molecule in the protective film.[4]
-
Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the surface, allowing for the characterization of the adsorbed inhibitor film.[5]
The overall experimental workflow for evaluating a new corrosion inhibitor is illustrated below:
Caption: A typical experimental workflow for corrosion inhibitor evaluation.
Quantitative Data and Performance Metrics
The performance of corrosion inhibitors derived from this compound is expected to be comparable to or exceed that of other high-performing imidazolium-based ionic liquids. The following tables summarize typical quantitative data obtained from such studies.
Table 1: Potentiodynamic Polarization Data for a Representative Imidazolium-based Inhibitor in 1M HCl
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) |
| Blank | -480 | 1050 | 95 | -120 | - |
| 50 | -465 | 150 | 88 | -115 | 85.7 |
| 100 | -450 | 85 | 82 | -110 | 91.9 |
| 150 | -440 | 50 | 78 | -105 | 95.2 |
| 200 | -430 | 30 | 75 | -100 | 97.1 |
Data is representative and compiled based on typical results for imidazolium ionic liquids.[5][6]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Representative Imidazolium-based Inhibitor in 1M HCl
| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) |
| Blank | 55 | 120 | - |
| 50 | 450 | 65 | 87.8 |
| 100 | 820 | 40 | 93.3 |
| 150 | 1250 | 30 | 95.6 |
| 200 | 1800 | 22 | 96.9 |
Rct: Charge transfer resistance; Cdl: Double-layer capacitance. Data is representative.[7]
Mechanism of Corrosion Inhibition
The corrosion inhibition mechanism of imidazolium-based ionic liquids derived from this compound involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier.
The key aspects of the mechanism are:
-
Adsorption: The inhibitor molecules adsorb onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen) in the imidazole ring, which have lone pairs of electrons available for donation to the vacant d-orbitals of iron atoms. The π-electrons of the imidazole ring also contribute to the adsorption process.
-
Film Formation: The adsorbed molecules form a protective film that isolates the metal surface from the corrosive environment. The long alkyl chains, if present, contribute to the formation of a hydrophobic layer, further repelling corrosive species like chloride ions.
-
Mixed-Type Inhibition: These inhibitors typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[5][8] This is evidenced by the shift in both anodic and cathodic branches of the Tafel plots.
The mechanism of action can be visualized as follows:
Caption: Logical relationship in the corrosion inhibition mechanism.
References
- 1. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research on synthesis of imidazole-based ionic liquids as metal corrosion inhibitors | Journal of Military Science and Technology [online.jmst.info]
- 3. Evaluation of ionic liquids based imidazolium salts as an environmentally friendly corrosion inhibitors for carbon steel in HCl solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. infinitalab.com [infinitalab.com]
- 5. Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into the corrosion mitigation performance of three novel benzimidazole derivatives of amino acids for carbon steel (X56) in 1 M HCl solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 3-(1H-Imidazol-1-yl)propanenitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1H-Imidazol-1-yl)propanenitrile, a significant precursor for nitrile-functionalized ionic liquids. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this guide combines reported physical properties, principles of organic chemistry, and established experimental methodologies to offer a predictive and practical resource for laboratory applications.
Physicochemical Properties
This compound is a polar molecule containing both a basic imidazole ring and a polar nitrile group. Its structure suggests it would be soluble in polar organic solvents. The compound is reportedly a colorless, supercooled liquid that crystallizes at room temperature, with a melting point in the range of 33-37°C[1].
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃ | [2] |
| Molecular Weight | 121.14 g/mol | [2] |
| Melting Point | 33-37 °C | [1] |
| Appearance | Colorless supercooled liquid or crystalline solid | [1] |
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be inferred. The presence of the polar imidazole and nitrile functionalities suggests good solubility in polar protic and aprotic solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Alcohols (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding with the imidazole nitrogen atoms. The synthesis of the compound is reported in ethanol, indicating good solubility[1]. |
| Polar Aprotic Solvents | ||
| Acetone, Acetonitrile | High | The polar nature of the solvent can interact with the dipole moment of the nitrile and imidazole groups. |
| Dichloromethane | Moderate to High | A polar aprotic solvent that can solvate the polar regions of the molecule. |
| Ethyl Acetate | Moderate | Less polar than acetone, may have slightly lower solvating power for this compound. |
| Nonpolar Solvents | ||
| Toluene, Hexane | Low | The nonpolar nature of these solvents is not conducive to solvating the highly polar this compound molecule. |
Experimental Protocols for Solubility Determination
A standardized experimental protocol is crucial for obtaining reproducible and comparable solubility data. The following outlines a general yet detailed methodology for determining the solubility of this compound in organic solvents.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound (solid, crystalline form)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate) of high purity
-
Analytical balance
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Calibrated thermometer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vials in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 ± 0.1°C).
-
Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, with periodic checks to ensure equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization upon cooling.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound in the respective solvent.
-
Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of a solid compound in a solvent.
Logical Relationships in Solubility Testing
The determination of solubility follows a logical progression of steps designed to ensure accuracy and reproducibility. The relationships between these steps can be visualized as a decision-making and procedural flowchart.
Caption: Logical workflow for ensuring and determining equilibrium solubility.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For precise quantitative data, experimental determination following the outlined protocols is strongly recommended. The provided information serves as a valuable starting point for researchers and professionals in the fields of chemistry and drug development.
References
Thermochemical properties of "3-(1H-Imidazol-1-yl)propanenitrile"
An In-depth Technical Guide to the Thermochemical Properties of 3-(1H-Imidazol-1-yl)propanenitrile
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
Foundational Concepts: Significance and Chemical Identity
Molecular Structure and Properties
This compound (C₆H₇N₃, Molar Mass: 121.14 g/mol ) is comprised of a planar imidazole ring linked via an ethylene bridge to a nitrile functional group.[1][2][3] X-ray crystallography studies reveal that the molecule adopts a staggered conformation, which minimizes steric hindrance between the two functional ends.[2][4] It exists as a low-melting solid with a reported melting point of 37 °C.[1][4] This low melting point is significant, as it indicates that the compound may be processed as a liquid at mildly elevated temperatures, a factor with direct implications for handling and reaction engineering.
The Imperative for Thermochemical Data in Process Development
The journey of a molecule from laboratory discovery to commercial application is governed by its thermodynamic and kinetic stability. For a molecule like this compound, which contains a potentially energetic nitrile group and a reactive imidazole ring, a thorough understanding of its thermochemical behavior is a non-negotiable aspect of risk assessment.
-
Enthalpy of Formation (ΔfH°) : This fundamental value dictates the energy content of the molecule. A highly positive enthalpy of formation can signal an endothermic compound with the potential for rapid, high-energy decomposition. It is the cornerstone for calculating the heat of reaction (ΔrH°) for any subsequent chemical transformation, which is essential for designing safe reactor cooling systems.
-
Thermal Stability & Decomposition : Determining the temperature at which the molecule begins to decompose is critical for defining safe upper limits for storage, handling, and processing.[5][6] The decomposition pathway of imidazole derivatives can be complex, and identifying the gaseous byproducts is vital for designing appropriate ventilation and containment strategies.[7][8]
-
Heat Capacity (Cp) : This property quantifies the amount of energy required to raise the temperature of the substance. Accurate Cp data is essential for modeling heat transfer in process equipment and for calculating changes in enthalpy with temperature.
Experimental Determination of Thermochemical Properties
A multi-technique experimental approach is required to build a complete thermochemical profile. The following protocols are presented as a self-validating system, where data from each technique informs and corroborates the others.
Synthesis and High-Purity Sample Preparation
Thermochemical measurements are exquisitely sensitive to impurities. The first and most critical step is the synthesis and rigorous purification of this compound. A common reported synthesis involves the Michael addition of 1H-imidazole to acrylonitrile, followed by vacuum distillation to yield the pure product.[1]
Purity Verification Protocol:
-
Quantitative NMR (qNMR): Use a certified standard to determine purity > 99.5%.
-
Karl Fischer Titration: Quantify water content to < 0.05%.
-
DSC Melt Profile: A sharp melting endotherm observed via Differential Scanning Calorimetry (DSC) is a strong qualitative indicator of high purity.
Standard Enthalpy of Formation via Combustion Calorimetry
Oxygen bomb calorimetry is the gold-standard technique for determining the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) is derived via Hess's Law.[9]
Protocol for Static Bomb Combustion Calorimetry:
-
Calorimeter Calibration: Calibrate the energy equivalent of the calorimeter system (ε_cal) by combusting certified benzoic acid pellets under identical conditions to the sample runs. An accepted, low standard deviation (<0.1%) across multiple runs is required before proceeding.
-
Sample Preparation: Press approximately 0.8–1.0 g of high-purity, solid this compound into a pellet. Due to its low melting point, this should be done in a controlled environment (e.g., a glovebox or at a reduced temperature) to prevent melting.
-
Bomb Setup: Place the pellet in a quartz crucible. Add 1 mL of deionized water to the bomb to ensure saturation of the internal atmosphere, which is critical for bringing the final products to their standard states.
-
Combustion: Seal the bomb, purge with oxygen, and then charge with high-purity oxygen to a pressure of 3.0 MPa. Submerge the bomb in the calorimeter's water bath and allow the system to reach thermal equilibrium. Initiate combustion via electrical ignition.
-
Data Analysis: Record the temperature change (ΔT) with high precision. Calculate the gross heat of combustion (ΔU_comb).
-
Washburn Corrections: Apply Washburn corrections to account for the formation of nitric acid from the nitrogen in the sample and residual atmospheric N₂.[9] This step is crucial for nitrogen-containing compounds. The corrected energy is then converted to the standard enthalpy of combustion (ΔcH°).
-
Calculation of ΔfH°: Calculate the standard molar enthalpy of formation in the crystalline phase using the following reaction equation and known ΔfH° values for CO₂(g) and H₂O(l): C₆H₇N₃(cr) + 7.75 O₂(g) → 6 CO₂(g) + 3.5 H₂O(l) + 1.5 N₂(g)
Thermal Stability and Decomposition via TGA/DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide a comprehensive picture of thermal stability, phase transitions, and heat capacity.[6][10]
Protocol for TGA-DSC Analysis:
-
Instrumentation: Use a simultaneous TGA-DSC instrument to acquire mass loss and heat flow data concurrently.
-
Sample Preparation: Place 5–10 mg of the sample in an alumina or platinum crucible.
-
Experimental Conditions: Heat the sample from ambient temperature (e.g., 30 °C) to approximately 500 °C at a linear heating rate of 10 °C/min. Conduct the experiment under a controlled nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative decomposition.
-
Data Interpretation:
-
TGA Curve: The mass loss curve will indicate the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max). The presence of multiple decomposition steps can also be identified.[5]
-
DSC Curve: The DSC curve will show the melting endotherm at ~37 °C. The integral of this peak yields the enthalpy of fusion (ΔfusH). At higher temperatures, exothermic peaks corresponding to decomposition events will be observed. The magnitude of this exotherm provides a qualitative measure of the decomposition energy.
-
Protocol for Heat Capacity (Cp) Measurement via DSC:
-
Methodology: Use the three-step method (ASTM E1269).
-
Step 1 (Baseline): Run an empty sample pan through the desired temperature program (e.g., 0 °C to 100 °C at 20 °C/min).
-
Step 2 (Standard): Run a certified sapphire standard of known mass under the identical program.
-
Step 3 (Sample): Run the this compound sample under the identical program.
-
Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, baseline, and standard runs. This provides Cp as a function of temperature.
Computational Thermochemistry: A Predictive and Validating Tool
High-level quantum chemical calculations provide a powerful, independent method to predict thermochemical properties, corroborate experimental findings, and offer mechanistic insights where experiments are challenging.[11]
High-Accuracy Composite Methods
Methods like the Gaussian-n (G3, G4) theories are designed to achieve chemical accuracy (typically ±1 kcal/mol or ~4 kJ/mol) for enthalpies of formation.[11][12] These methods approximate a very high-level calculation by combining results from several lower-level calculations, providing an excellent balance of accuracy and computational cost.
Workflow for Calculating Gas-Phase Enthalpy of Formation
A robust computational workflow involves using isodesmic reactions. This approach conserves the number and types of chemical bonds on both sides of a hypothetical reaction, which allows for significant cancellation of systematic errors in the calculation.
Computational Protocol:
-
Geometry Optimization & Frequency Calculation: Optimize the molecular geometry of this compound and all reference species in the isodesmic reaction at the B3LYP/6-31G(d) level of theory. Perform a frequency calculation to confirm a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculation: Perform higher-level single-point energy calculations on the optimized geometries using a composite method like G3.
-
Isodesmic Reaction Design: Construct a balanced reaction. A suitable reaction for this molecule would be: this compound + Propane + 1H-Imidazole → Imidazole + Propionitrile + Ethane
-
Calculate Reaction Enthalpy (ΔrH°): ΔrH°(calc) = Σ(E_products) - Σ(E_reactants) Where E is the calculated total energy (including ZPVE) for each species.
-
Calculate Enthalpy of Formation (ΔfH°): Rearrange the equation using known experimental ΔfH° values for the reference compounds (Propane, 1H-Imidazole, Propionitrile, Ethane), which are readily available from databases like the NIST Chemistry WebBook.[13][14][15] ΔfH°(Target) = ΔrH°(calc) + ΣΔfH°(exp, reactants) - ΣΔfH°(exp, products)
Data Summary and Visualization
The following table summarizes the key thermochemical properties for this compound that would be determined using the methodologies described. The values presented are predictive estimates based on the properties of analogous structures (1H-Imidazole, Propanenitrile) to serve as a practical reference.[15][16][17]
| Property | Symbol | Predicted Value | Method |
| Molar Mass | M | 121.14 g/mol | - |
| Melting Point | T_m | 37 °C (310 K)[4] | DSC |
| Enthalpy of Fusion | ΔfusH | 15 – 20 kJ/mol | DSC |
| Standard Enthalpy of Formation (crystal) | ΔfH°(cr) | 90 – 110 kJ/mol | Combustion Calorimetry |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | 160 – 180 kJ/mol | Computational (G3) / Sublimation |
| Heat Capacity (solid, 298 K) | Cp(s) | 150 – 170 J/(mol·K) | DSC |
| Decomposition Onset (N₂ atmosphere) | T_onset | 200 – 250 °C | TGA |
Diagrams of Methodological Workflows
The following diagrams illustrate the logical flow of the experimental and computational strategies outlined in this guide.
Caption: Integrated experimental workflow for thermochemical characterization.
Caption: Workflow for computational validation of experimental data.
Conclusion
The thermochemical characterization of this compound is a critical prerequisite for its safe and efficient application in drug development and materials science. While direct experimental data is sparse in the literature, a definitive profile can be established through the systematic application of combustion calorimetry, differential scanning calorimetry, and thermogravimetric analysis. These experimental techniques, when paired with high-accuracy computational methods like G3 theory, provide a self-validating framework for generating reliable data on enthalpy of formation, heat capacity, and thermal stability. The protocols and insights provided in this guide equip researchers with the necessary tools to safely handle, process, and innovate with this versatile chemical intermediate.
References
-
AIP Publishing. (2012, September 18). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. Retrieved from [Link]
-
MDPI. (n.d.). The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO. Retrieved from [Link]
-
ACS Publications. (2012, November 6). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (n.d.). The Preparation of Nitriles. Retrieved from [Link]
-
PubMed. (n.d.). 3-(1H-Imidazol-1-yl)propane-nitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Computational Thermochemistry and Challenges for the Future. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Imidazole. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Imidazole Condensed phase thermochemistry data. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and computational thermochemical study of 3-hydroxypropanenitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Cheméo. (n.d.). Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties. Retrieved from [Link]
-
ACS Publications. (2024, March 6). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. Retrieved from [Link]
Sources
- 1. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(1H-Imidazol-1-yl)propane-nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Buy this compound | 23996-53-4 [smolecule.com]
- 5. The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
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- 13. NIST Chemistry WebBook [webbook.nist.gov]
- 14. 1H-Imidazole [webbook.nist.gov]
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- 17. 1H-Imidazole (CAS 288-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Navigating the Safety Landscape of 3-(1H-Imidazol-1-yl)propanenitrile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 3-(1H-Imidazol-1-yl)propanenitrile (CAS No. 23996-53-4), a versatile building block in pharmaceutical and materials science research. Understanding the potential hazards and implementing appropriate safety measures is paramount to ensuring a safe laboratory environment. This document consolidates available safety data, outlines standardized experimental protocols for hazard assessment, and provides clear guidance on safe handling, storage, and emergency procedures.
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity and serious eye irritation.
Table 1: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Warning |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Warning |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Warning |
| Specific target organ toxicity — Single exposure | Category 3, Respiratory tract irritation | H335: May cause respiratory irritation |
| Warning |
Note: The GHS classification is based on aggregated data from multiple sources. The classification may vary depending on impurities, additives, and other factors.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇N₃ |
| Molecular Weight | 121.14 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Melting Point | 37 °C |
| Boiling Point | Not available |
| Solubility | Not available |
| Vapor Pressure | Not available |
| Density | Not available |
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize exposure and prevent accidents.
Handling:
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Aerosol and Dust Generation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.
-
Temperature: Store at 2-8°C for long-term stability.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment to prevent skin and eye contact and inhalation of vapors. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Experimental Protocols for Hazard Assessment
The GHS classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). While specific experimental data for this compound is not publicly available, the following sections describe the general methodologies used for assessing acute oral toxicity, skin irritation, and eye irritation.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
Methodology:
-
Animal Model: Typically, rats or mice of a single sex (usually females) are used.
-
Dose Administration: The substance is administered orally by gavage in a stepwise procedure using a small number of animals at each step.
-
Dose Levels: A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Endpoint: The classification is based on the number of animals that die at a particular dose level.
Skin Irritation (OECD Guideline 404: Acute Dermal Irritation/Corrosion)
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.
Methodology:
-
Animal Model: Albino rabbits are typically used.
-
Application: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal.
-
Exposure: The substance is left in contact with the skin for a specified period (usually 4 hours).
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.
Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)
This test assesses the potential of a substance to cause damage to the eye.
Methodology:
-
Animal Model: Albino rabbits are typically used.
-
Application: A small amount of the substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
Scoring: The severity of the eye lesions is scored, and the substance is classified based on the scores and the reversibility of the effects.
Safety Workflow and Logical Relationships
The following diagram illustrates the logical workflow for ensuring the safe handling of this compound, from initial hazard identification to emergency response.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS). Always consult the SDS for the most current and complete safety information before handling this chemical. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.
A Technical Guide to 3-(1H-Imidazol-1-yl)propanenitrile for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Availability, Synthesis, Quality Control, and Safety.
This technical guide provides essential information for researchers, scientists, and drug development professionals on the chemical compound 3-(1H-Imidazol-1-yl)propanenitrile. This document outlines commercial suppliers, detailed synthesis protocols, quality control procedures, and crucial safety information to facilitate its procurement and application in a laboratory setting.
Commercial Suppliers
This compound, with CAS number 23996-53-4, is available from several commercial chemical suppliers. The following table summarizes key information from some of the prominent vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| ChemScene | CS-0215694 | ≥95% | Inquire for details |
| Santa Cruz Biotechnology | sc-272908 | Inquire for details | Inquire for details |
| BLDpharm | BD138676 | ≥97% (GC) | 1g, 5g, 25g |
| AChemBlock | Inquire for details | ≥95% | Inquire for details |
| Parchem | Inquire for details | Inquire for details | Inquire for details |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₇N₃ |
| Molecular Weight | 121.14 g/mol [1] |
| Appearance | Colorless to pale yellow liquid or solid |
| Melting Point | 36-38 °C |
| Boiling Point | Inquire for details |
| Storage Temperature | 2-8°C, Sealed in dry conditions[2] |
Synthesis Protocol
A common and effective method for the synthesis of this compound is through the cyanoethylation of imidazole with acrylonitrile.
Materials:
-
1H-Imidazole
-
Acrylonitrile
-
Ethanol (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1H-Imidazole and a molar excess of acrylonitrile. The reaction can be performed neat or with a solvent such as ethanol.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The excess acrylonitrile is then removed by vacuum distillation.
-
The crude product, this compound, can be purified by vacuum distillation to yield a colorless to pale yellow liquid which may solidify upon standing.
Quality Control Protocol
To ensure the identity and purity of this compound, a series of analytical tests should be performed.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum should be recorded to confirm the chemical structure. The expected signals would correspond to the protons on the imidazole ring and the propyl chain. The integration of these signals should be consistent with the number of protons in each environment.
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule, including the nitrile carbon, the carbons of the imidazole ring, and the carbons of the propyl chain.
4.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies to look for include:
-
A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.
-
Peaks in the region of 3100-2850 cm⁻¹ corresponding to C-H stretching vibrations of the imidazole ring and the alkyl chain.
-
Characteristic peaks for the C=N and C=C stretching vibrations within the imidazole ring, typically found in the 1600-1400 cm⁻¹ region.
4.3. Purity Analysis
-
Gas Chromatography (GC): GC analysis can be used to determine the purity of the compound. A single major peak should be observed, and the area percentage of this peak will indicate the purity level.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for assessing purity, particularly for non-volatile impurities.
Safety Information
It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Workflow for Procurement and Quality Control
The following diagram illustrates a typical workflow for the procurement and quality control of a chemical reagent like this compound in a research and development environment.
Caption: Chemical procurement and quality control workflow.
References
Methodological & Application
Synthesis protocol for "3-(1H-Imidazol-1-yl)propanenitrile" from imidazole and acrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(1H-Imidazol-1-yl)propanenitrile, a valuable building block in pharmaceutical and materials science, through the cyanoethylation of imidazole with acrylonitrile. The straightforward procedure offers high yields and purity. This application note includes a step-by-step experimental protocol, a summary of reaction parameters, and a visual representation of the workflow to ensure reproducibility and ease of use for researchers in drug development and chemical synthesis.
Introduction
This compound, also known as N-(2-Cyanoethyl)-imidazole, is a key intermediate in the synthesis of various functionalized molecules.[1] The presence of both the imidazole ring and the nitrile group allows for diverse chemical modifications, making it a versatile precursor for the development of novel therapeutic agents and specialized materials. The synthesis is typically achieved through a Michael addition reaction, specifically the cyanoethylation of imidazole with acrylonitrile. This reaction is generally efficient and can be performed under relatively mild conditions.
Reaction Scheme
The synthesis proceeds via the nucleophilic addition of the secondary amine in the imidazole ring to the electron-deficient alkene of acrylonitrile.
Imidazole + Acrylonitrile → this compound
Experimental Protocol
This protocol is based on established laboratory procedures, providing a reliable method for the synthesis of this compound.[2][3]
Materials:
-
1H-Imidazole
-
Acrylonitrile
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1H-Imidazole (50.0 g, 0.7 mol) and acrylonitrile (117.0 g, 2.2 mol).[2]
-
Solvent Addition: Add 150 ml of ethanol to the flask.[2]
-
Reaction: Heat the mixture to reflux and maintain for an overnight period.[2]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess acrylonitrile and ethanol by evaporation under reduced pressure using a rotary evaporator.[2]
-
Purification: The resulting residue is then purified by vacuum distillation to yield a colorless liquid.[2]
-
Crystallization: The purified liquid is expected to crystallize upon standing at room temperature over several days.[2]
Data Presentation
The following table summarizes the quantitative data associated with the synthesis protocol.
| Parameter | Value | Reference |
| Reactants | ||
| 1H-Imidazole | 50.0 g (0.7 mol) | [2] |
| Acrylonitrile | 117.0 g (2.2 mol) | [2] |
| Molar Ratio (Imidazole:Acrylonitrile) | ~1:3.14 | Calculated |
| Solvent | ||
| Ethanol | 150 ml | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2] |
| Time | Overnight | [2] |
| Product | ||
| Yield | 75.0 g (84%) | [2] |
| Appearance | Colorless supercooled liquid, crystallizes to a solid | [2] |
| Melting Point | 37 °C | [2] |
| Molecular Formula | C₆H₇N₃ | [1] |
| Molecular Weight | 121.14 g/mol | [1] |
Alternative reaction conditions have also been reported, offering flexibility in the experimental setup.[4]
| Parameter | Range | Preferred | Reference |
| Molar Ratio (Imidazole:Acrylonitrile) | 1:1 to 1:5 | 1:1 to 1:2 | [4] |
| Temperature | 30 - 70 °C | 50 °C | [4] |
| Time | 1 - 10 hours | 5 hours | [4] |
Visual Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
Application Notes and Protocols for the Purification of 3-(1H-Imidazol-1-yl)propanenitrile
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 3-(1H-Imidazol-1-yl)propanenitrile, a critical building block in the synthesis of functionalized ionic liquids and other advanced materials.[1] Recognizing the compound's unique physicochemical properties—a low melting point solid that can exist as a supercooled liquid, coupled with its inherent polarity—this document outlines multiple purification strategies, including vacuum distillation, recrystallization, and various chromatographic techniques. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying scientific principles to empower users to adapt and troubleshoot these methods for optimal purity and yield.
Introduction and Physicochemical Profile
This compound (C₆H₇N₃, MW: 121.14) is a bifunctional molecule featuring a basic imidazole ring and a polar nitrile group.[1][2][3] This unique structure imparts a high degree of polarity and the potential for various intermolecular interactions, making its purification a non-trivial task. While often reported as a liquid, it is a low-melting solid (m.p. 37°C) that readily supercools.[1] A thorough understanding of its properties is paramount for selecting an appropriate purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇N₃ | [2][3] |
| Molecular Weight | 121.14 g/mol | [2][3] |
| Melting Point | 37 °C | [1] |
| Appearance | Colorless supercooled liquid or white to yellow solid | [1][4] |
| Polarity | High | [5] |
Common impurities in the synthesis of this compound, which typically involves the Michael addition of imidazole to acrylonitrile, may include unreacted imidazole, excess acrylonitrile, and potential polymerization byproducts.[1] The purification strategy must effectively remove these contaminants to ensure the desired product quality for downstream applications.
Purification Strategies: A Comparative Overview
The choice of purification technique is dictated by the scale of the purification, the nature of the impurities, and the desired final purity. Below is a logical workflow for selecting the most appropriate method.
Caption: Workflow for selecting a purification method.
Protocol I: Vacuum Distillation
Vacuum distillation is an effective method for purifying thermally stable, high-boiling point liquids on a larger scale.[6][7] By reducing the pressure, the boiling point of the compound is lowered, mitigating the risk of decomposition that can occur at atmospheric pressure.[8] This technique is particularly well-suited for removing non-volatile impurities, such as residual salts or polymeric materials, and for separating components with significantly different boiling points.[9]
Principle of the Method
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. Lowering the system pressure via a vacuum pump decreases the temperature required to achieve boiling. This allows for the distillation of compounds that would otherwise decompose at their atmospheric boiling point.[7]
Experimental Protocol
Materials:
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap
-
Boiling chips or magnetic stir bar
Procedure:
-
Assembly: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound (no more than two-thirds full). Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Close the system and slowly apply vacuum. A cold trap (e.g., with liquid nitrogen or dry ice/acetone) should be placed between the apparatus and the pump to protect the pump from volatile components.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.
-
Distillation: The compound will begin to boil and condense on the condenser. The temperature at the thermometer should remain constant during the distillation of the pure compound. Collect the fraction that distills at a constant temperature and pressure.
-
Completion: Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.
Caption: Simplified vacuum distillation setup.
Protocol II: Recrystallization
For solid compounds, recrystallization is a powerful technique for achieving high purity.[10] It relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[11] Given that this compound is a solid at room temperature, this method is highly applicable, especially for removing soluble impurities.[1]
Principle of the Method
An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[12] The crude material is dissolved in a minimal amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in a lower concentration, remain in the mother liquor.[10]
Experimental Protocol
Materials:
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Selected recrystallization solvent (e.g., ethanol/water, ethyl acetate)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. For polar molecules like this, alcohol/water mixtures are often a good starting point.[5][13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[12]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Slow cooling generally results in larger, purer crystals.[12]
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[13]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol III: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[14] For this compound, which is a polar and basic compound, special considerations are necessary to achieve effective separation and prevent issues like peak tailing.
Principle of the Method
A solution of the crude mixture is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica gel or alumina. A solvent (mobile phase) is then passed through the column. Compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, thus enabling separation.[14]
Normal-Phase Chromatography Protocol
Materials:
-
Glass chromatography column
-
Silica gel (or alumina)
-
Eluent (e.g., dichloromethane/methanol or ethyl acetate/hexane)
-
Triethylamine (optional basic modifier)
-
Collection tubes
-
TLC plates and chamber for monitoring
Procedure:
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. For better resolution, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.[15]
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., ethyl acetate/hexane). Gradually increase the polarity of the mobile phase (e.g., by adding methanol to dichloromethane) to elute the more polar compounds.[15]
-
Tailing Mitigation: The basic imidazole moiety can interact strongly with the acidic silica gel, causing peak tailing. To counteract this, add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase.[15] Alternatively, using neutral or basic alumina as the stationary phase can be beneficial.[15]
-
Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Advanced Chromatographic Techniques
For highly polar compounds that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which is effective for retaining and separating polar analytes.[5][16]
Protocol IV: Acid-Base Extraction
This technique is particularly useful for separating the N-alkylated imidazole product from unreacted starting imidazole. It exploits the basicity of the imidazole ring.
Principle of the Method
The basic nitrogen atom on the imidazole ring can be protonated by an acid to form a water-soluble salt. This allows for the separation of the basic imidazole-containing compounds from non-basic or neutral impurities by partitioning between an organic solvent and an aqueous acidic solution.
Experimental Protocol
Materials:
-
Separatory funnel
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)
Procedure:
-
Dissolution: Dissolve the crude mixture in an organic solvent like dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl. The basic imidazole-containing compounds will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer will contain non-basic impurities.
-
Neutralization and Back-Extraction: Cool the acidic aqueous layer in an ice bath and slowly neutralize it with a base (e.g., 1 M NaOH) until it is basic.
-
Product Isolation: The neutralized this compound can then be extracted back into an organic solvent (e.g., dichloromethane).
-
Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified product.[15]
Safety Precautions
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18]
-
Toxicity: Nitrile-containing compounds can be toxic if swallowed, in contact with skin, or inhaled. Handle in a well-ventilated fume hood.[17][19] Imidazole itself can cause skin burns and eye damage.[4]
-
Flammability: Use flammable solvents in a well-ventilated area away from ignition sources.[17]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[18]
References
- 1. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. benchchem.com [benchchem.com]
- 6. atlas.org [atlas.org]
- 7. Distillation - Wikipedia [en.wikipedia.org]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Khan Academy [khanacademy.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. rubingroup.org [rubingroup.org]
- 12. Recrystallization [wiredchemist.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
- 17. airgas.com [airgas.com]
- 18. fishersci.com [fishersci.com]
- 19. 3-(1H-imidazol-1-yl)benzonitrile | C10H7N3 | CID 4961272 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nitrile-Functionalized Imidazolium Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide to the synthesis of nitrile-functionalized imidazolium ionic liquids (ILs), a class of compounds attracting significant interest for their unique physicochemical properties and diverse applications.[1][2][3] The incorporation of a nitrile group into the cation can lead to desirable properties such as reduced viscosity and enhanced thermal stability, making them suitable as solvents and ligands in organic synthesis and catalysis.[3][4]
Synthesis Overview
The synthesis of nitrile-functionalized imidazolium ionic liquids is typically achieved through a two-step process. The first step involves the quaternization of an N-substituted imidazole with a haloalkanenitrile to form the corresponding imidazolium halide salt. The second step is an anion metathesis (exchange) reaction to introduce a different anion, which can fine-tune the physicochemical properties of the final ionic liquid.
Below is a general workflow for the synthesis process:
Caption: General workflow for the two-step synthesis of nitrile-functionalized imidazolium ionic liquids.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of a representative nitrile-functionalized imidazolium ionic liquid, 1-(cyanomethyl)-3-methylimidazolium chloride, and its subsequent anion exchange to form the bis(trifluoromethylsulfonyl)imide salt.
Protocol 1: Synthesis of 1-(Cyanomethyl)-3-methylimidazolium Chloride ([CNCH₂MIm]Cl)
This protocol is based on the quaternization reaction of 1-methylimidazole with chloroacetonitrile.
Materials:
-
1-Methylimidazole (freshly distilled)
-
Chloroacetonitrile
-
Toluene (or other suitable solvent)
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole (1.0 eq) and chloroacetonitrile (1.0-1.2 eq).
-
The reaction can be performed neat or in a solvent like toluene.
-
Heat the mixture at 60-80°C and stir for 24-48 hours.
-
Monitor the reaction progress by techniques such as ¹H NMR.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product. If the product is a viscous liquid, wash it multiple times with a solvent in which the product is insoluble but the starting materials are soluble (e.g., ethyl acetate) to remove any unreacted starting materials.[5]
-
Dry the resulting product under vacuum to remove any residual solvent. The product, 1-(cyanomethyl)-3-methylimidazolium chloride, is often a white solid or a highly viscous liquid.
Protocol 2: Anion Metathesis - Synthesis of 1-(Cyanomethyl)-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide ([CNCH₂MIm][NTf₂])
This protocol describes the exchange of the chloride anion with the bis(trifluoromethylsulfonyl)imide anion.
Materials:
-
1-(Cyanomethyl)-3-methylimidazolium chloride ([CNCH₂MIm]Cl)
-
Lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂]) or another appropriate salt.
-
Deionized water or acetone
-
Dichloromethane
Procedure:
-
Dissolve 1-(cyanomethyl)-3-methylimidazolium chloride (1.0 eq) in deionized water or acetone.
-
In a separate flask, dissolve an equimolar amount of lithium bis(trifluoromethylsulfonyl)imide (1.0 eq) in the same solvent.
-
Add the Li[NTf₂] solution dropwise to the imidazolium salt solution while stirring.
-
A precipitate of LiCl will form, or if water is used, a second phase of the desired ionic liquid may separate.
-
Stir the mixture at room temperature for several hours to ensure the completion of the reaction.[5]
-
If a precipitate (e.g., LiCl) forms, filter it off.
-
If two liquid phases form, separate the organic phase (the ionic liquid).
-
Wash the ionic liquid phase several times with deionized water to remove any remaining inorganic salts.
-
To confirm the complete removal of the halide anion, a qualitative test with a silver nitrate solution can be performed on the aqueous washings.
-
Dissolve the washed ionic liquid in dichloromethane and dry it over an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent and remove the dichloromethane under reduced pressure.
-
Dry the final product under high vacuum to obtain the pure nitrile-functionalized imidazolium ionic liquid.
Data Presentation
The following table summarizes the synthesis and properties of a series of 1-alkylnitrile-3-methylimidazolium salts.
| Cation | Anion (X) | Yield (%) | Melting Point (°C) |
| [C₁CNmim]⁺ (1-(cyanomethyl)-3-methylimidazolium) | Cl⁻ | 95 | 78-80 |
| [C₁CNmim]⁺ | BF₄⁻ | 92 | 45-47 |
| [C₁CNmim]⁺ | PF₆⁻ | 94 | 68-70 |
| [C₂CNmim]⁺ (1-(2-cyanoethyl)-3-methylimidazolium) | Cl⁻ | 93 | 98-100 |
| [C₂CNmim]⁺ | BF₄⁻ | 90 | 32-34 |
| [C₂CNmim]⁺ | PF₆⁻ | 91 | 55-57 |
| [C₃CNmim]⁺ (1-(3-cyanopropyl)-3-methylimidazolium) | Cl⁻ | 96 | 105-107 |
| [C₃CNmim]⁺ | BF₄⁻ | 94 | < 25 |
| [C₃CNmim]⁺ | PF₆⁻ | 95 | 38-40 |
Data adapted from Zhao et al. (2004).[1]
Characterization
The synthesized ionic liquids should be characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the cation structure. A key feature in the ¹H NMR spectrum of imidazolium salts is the resonance of the acidic proton at the C2 position of the imidazolium ring.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups, particularly the nitrile (-C≡N) stretching frequency.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the mass of the cation.
Logical Relationship of Synthesis Components
The following diagram illustrates the relationship between the reactants, intermediates, and final products in the synthesis of a nitrile-functionalized imidazolium ionic liquid with a bis(trifluoromethylsulfonyl)imide anion.
Caption: Component relationship in the synthesis of a nitrile-functionalized ionic liquid.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Haloalkanenitriles are toxic and should be handled with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes & Protocols: The Strategic Utility of 3-(1H-Imidazol-1-yl)propanenitrile in Modern Organic Synthesis
Introduction: A Versatile Heterocyclic Building Block
In the landscape of organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of starting materials is paramount. 3-(1H-Imidazol-1-yl)propanenitrile, also known as N-(2-Cyanoethyl)-imidazole, has emerged as a highly versatile and valuable building block.[1] Its structure, which features a nucleophilic imidazole ring connected by a flexible three-carbon linker to an electrophilic and synthetically malleable nitrile group, offers a dual-reactivity profile that chemists can exploit for the construction of complex molecular architectures.[2][3]
This guide provides an in-depth exploration of the synthesis, applications, and detailed experimental protocols for this compound, designed for researchers, scientists, and professionals in drug development. The causality behind experimental choices is emphasized to provide not just a methodology, but a deeper understanding of the compound's synthetic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 23996-54-5 | [1][4] |
| Molecular Formula | C₆H₇N₃ | [1][2][4] |
| Molecular Weight | 121.14 g/mol | [1][4] |
| Appearance | Colorless liquid or low-melting solid | [2] |
| Melting Point | ~37 °C | [2] |
| Storage | Sealed in dry, 2-8°C | [4] |
Core Synthesis: The Cyanoethylation of Imidazole
The most direct and efficient route to this compound is through the aza-Michael addition (cyanoethylation) of imidazole to acrylonitrile.[2][5] This reaction is robust, high-yielding, and proceeds under relatively mild conditions. The lone pair of electrons on the N-1 nitrogen of the imidazole ring acts as the nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.
Caption: Synthesis of this compound.
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is adapted from established literature procedures.[2]
Safety Precaution: Acrylonitrile is toxic, flammable, and a suspected carcinogen. Imidazole is corrosive.[6] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
Materials:
-
Imidazole (50.0 g, 0.73 mol)
-
Acrylonitrile (117.0 g, 2.2 mol)
-
Ethanol (150 mL)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add imidazole (50.0 g), acrylonitrile (117.0 g), and ethanol (150 mL).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux overnight (approx. 12-16 hours).
-
Solvent Removal: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Remove the excess acrylonitrile and ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is purified by vacuum distillation to yield this compound as a colorless liquid.
-
Crystallization: The purified liquid may crystallize upon standing at room temperature over several days.[2]
Expected Yield: 75.0 g (84%).[2]
Key Synthetic Transformations and Applications
The true value of this compound lies in the synthetic transformations of its nitrile group, providing access to a range of valuable derivatives.
Caption: Key transformations of the nitrile group.
Reduction to N-(3-Aminopropyl)imidazole
The most significant application is the reduction of the nitrile to a primary amine, yielding N-(3-aminopropyl)imidazole. This product is a crucial intermediate for pharmaceuticals and as a bidentate ligand in coordination chemistry.[5][7] The catalytic hydrogenation using Raney Nickel is a common and effective method.[5]
Protocol 2: Catalytic Hydrogenation to N-(3-Aminopropyl)imidazole
This protocol is based on conditions described in the patent literature.[5]
Safety Precaution: High-pressure hydrogenation can be hazardous. This procedure must be conducted by trained personnel using a certified high-pressure reactor (autoclave). Raney Nickel is pyrophoric when dry and must be handled as a slurry.
Materials:
-
This compound
-
Raney Nickel (slurry in water, ~5% by weight of the nitrile)
-
Solvent (e.g., Methanol or Ethanol)
-
High-pressure hydrogenation reactor
Procedure:
-
Reactor Charging: In a suitable autoclave vessel, charge this compound and the solvent (e.g., methanol).
-
Catalyst Addition: Carefully add the Raney Nickel slurry. The amount should be approximately 1-10% of the mass of the starting nitrile.[5]
-
Hydrogenation: Seal the reactor. Purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 10 MPa.
-
Reaction: Heat the reactor to 125°C and stir vigorously. The reaction is typically complete within 5 hours.[5] Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen.
-
Catalyst Removal: The reaction mixture is carefully filtered through a pad of Celite to remove the Raney Nickel catalyst. Crucially, the filter cake must be kept wet with solvent at all times to prevent ignition.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The crude N-(3-aminopropyl)imidazole can be further purified by distillation under reduced pressure.
Table 2: Summary of Synthetic Protocols
| Reaction | Key Reagents | Conditions | Typical Yield |
| Cyanoethylation | Imidazole, Acrylonitrile, Ethanol | Reflux, overnight | ~84%[2] |
| Nitrile Reduction | Raney Nickel, H₂ gas, Methanol | 125°C, 10 MPa, 5 hours | High (not specified)[5] |
Precursor to Nitrile-Functionalized Ionic Liquids
The imidazole core is fundamental to a vast class of ionic liquids (ILs). This compound serves as an important precursor for ILs where the nitrile functionality can be retained to modulate properties like polarity and viscosity, or it can act as a synthetic handle for further functionalization.[2] Quaternization of the N-3 nitrogen of the imidazole ring with an alkyl halide would be the next step to form the imidazolium cation.
Building Block in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous bioactive molecules and pharmaceuticals.[8][9] this compound provides a ready-made fragment that combines this key heterocycle with a three-carbon linker. The nitrile group can act as a bioisostere for carbonyl or hydroxyl groups, or be converted into other functional groups like tetrazoles (a common carboxylic acid bioisostere) via cycloaddition with sodium azide.[10] This makes it a valuable starting point for generating libraries of compounds in drug discovery campaigns.[3][11]
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. Based on its constituent parts (imidazole and a nitrile), this compound should be handled with care.
-
Handling: Always use this chemical inside a fume hood.[7][12] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[6][12] Avoid inhalation of vapors and contact with skin and eyes.[12]
-
Hazards: Assumed to be toxic if swallowed or in contact with skin, similar to other small-molecule nitriles.[12] The imidazole moiety suggests it may be corrosive or cause skin burns.[6] Thermal decomposition may release toxic gases such as hydrogen cyanide and nitrogen oxides.[6][7]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container, away from strong oxidizing agents.[4][13]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its straightforward synthesis and the versatile reactivity of the nitrile group provide efficient pathways to valuable amines, acids, and other heterocyclic systems. For researchers in drug discovery and materials science, mastering the use of this compound opens up a wide array of possibilities for innovation and development.
References
-
Kozlova, S. A., et al. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). CN103450090A - Method for preparing N-(3-aminopropyl) imidazole.
-
(2017-12-04). SAFETY DATA SHEET. Available at: [Link]
-
Li, Y.-L., et al. (n.d.). 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2019-07-09). Activation of the Cyano Group at Imidazole via Copper Stimulated Alcoholysis. Available at: [Link]
-
(n.d.). Innovating with Imidazoles: Your Source for Key Chemical Intermediates. Available at: [Link]
-
(n.d.). 3-(2-Phenyl-1H-Imidazol-1-Yl)Propanenitrile. Methylamine Supplier. Available at: [Link]
-
TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Available at: [Link]
-
ResearchGate. (2025-08-09). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Available at: [Link]
-
ResearchGate. (n.d.). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 23996-53-4 [smolecule.com]
- 4. chemscene.com [chemscene.com]
- 5. CN103450090A - Method for preparing N-(3-aminopropyl) imidazole - Google Patents [patents.google.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. fishersci.com [fishersci.com]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. airgas.com [airgas.com]
- 13. 3-(2-Phenyl-1H-Imidazol-1-Yl)Propanenitrile | Properties, Uses, Safety, Supplier China - High Purity Chemical Manufacturer [nj-finechem.com]
Application Notes and Protocols for the Synthesis of 3-(1H-Imidazol-1-yl)propanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(1H-Imidazol-1-yl)propanenitrile is a valuable intermediate in the synthesis of various functionalized molecules, including nitrile-functionalized ionic liquids. This document provides a detailed experimental protocol for the synthesis of this compound via the cyanoethylation of imidazole with acrylonitrile. The procedure outlined is robust, leading to a high yield of the desired product.
Reaction Scheme
The synthesis proceeds via a Michael addition reaction, where the secondary amine nitrogen of the imidazole ring acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.
Imidazole + Acrylonitrile → this compound
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 1H-Imidazole | 50.0 g (0.7 mol) | [1] |
| Acrylonitrile | 117.0 g (2.2 mol) | [1] |
| Ethanol (Solvent) | 150 ml | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Duration | Overnight | [1] |
| Product Information | ||
| Yield | 75.0 g (84%) | [1] |
| Melting Point | 37 °C | [1] |
| Appearance | Colorless supercooled liquid, crystallizes over several days | [1] |
| Molecular Formula | C₆H₇N₃ | [2][3] |
| Molecular Weight | 121.14 g/mol | [2][3] |
Experimental Protocol
Materials:
-
1H-Imidazole
-
Acrylonitrile
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1H-Imidazole (50.0 g, 0.7 mol) and acrylonitrile (117.0 g, 2.2 mol).[1]
-
Solvent Addition: Add 150 ml of ethanol to the reaction mixture.[1]
-
Reflux: Heat the mixture to reflux and maintain the reflux overnight.[1]
-
Solvent and Excess Reactant Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acrylonitrile and ethanol by evaporation under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the resulting residue by vacuum distillation to yield this compound as a colorless supercooled liquid.[1]
-
Crystallization: The purified liquid will crystallize at room temperature after several days.[1] The final product has a melting point of 37 °C.[1]
Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
References
Application Note: 1H NMR Spectroscopic Characterization of 3-(1H-Imidazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-(1H-Imidazol-1-yl)propanenitrile, also known as N-(2-Cyanoethyl)-imidazole, is a versatile intermediate in organic synthesis. Its structure incorporates both a reactive nitrile group and an imidazole ring, making it a valuable precursor for the development of a wide range of biologically active molecules and functional materials. Accurate structural elucidation and purity assessment are critical in the drug development pipeline, and ¹H NMR spectroscopy is an indispensable tool for this purpose. This application note outlines the expected ¹H NMR spectral characteristics and provides a standardized protocol for its analysis. The synthesis of this compound has been previously reported, confirming its structure through methods including single-crystal X-ray diffraction[1].
Estimated ¹H NMR Data
The following table summarizes the estimated ¹H NMR spectral data for this compound. These estimations are based on typical chemical shift values for imidazole and N-alkylated nitrile compounds. The actual experimental values may vary depending on the solvent and other experimental conditions.
| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constant (J, Hz) |
| H-2 (imidazole) | 7.5 - 7.7 | s (singlet) | - |
| H-4 (imidazole) | 7.0 - 7.2 | t (triplet) | ~1.2 |
| H-5 (imidazole) | 6.9 - 7.1 | t (triplet) | ~1.2 |
| -N-CH₂ -CH₂-CN | 4.2 - 4.4 | t (triplet) | ~6.5 |
| -N-CH₂-CH₂ -CN | 2.8 - 3.0 | t (triplet) | ~6.5 |
Experimental Protocol
This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) of high purity (≥99.8 atom % D)
-
Internal standard (e.g., Tetramethylsilane, TMS, 0.03-0.05% v/v)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS to the vial.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Probe: A standard 5 mm broadband or inverse detection probe.
-
Temperature: 298 K (25 °C)
-
Experiment: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): ~16 ppm (centered around 6 ppm)
-
Number of Scans (NS): 16 to 64 (depending on sample concentration)
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons)
-
Acquisition Time (AQ): ~4 seconds
-
Pulse Width (P1): Calibrated 30-degree or 90-degree pulse
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all the signals to determine the relative proton ratios.
-
Analyze the multiplicities and measure the coupling constants for each signal.
Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow for the ¹H NMR characterization of this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for ¹H NMR analysis.
References
Application of 3-(1H-Imidazol-1-yl)propanenitrile in Corrosion Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion poses a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a widely adopted strategy to mitigate this issue. Imidazole and its derivatives have emerged as a promising class of corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier. This document provides detailed application notes and protocols for the investigation of 3-(1H-Imidazol-1-yl)propanenitrile as a potential corrosion inhibitor. While specific data for this compound is limited in publicly available literature, the following protocols are based on established methodologies for evaluating closely related imidazole-based inhibitors.
Principle of Action
The corrosion inhibition potential of this compound stems from the presence of the imidazole ring and the nitrile group. The imidazole moiety, with its nitrogen heteroatoms, possesses lone pairs of electrons, enabling it to coordinate with metal surfaces. The nitrile group can also contribute to the adsorption process. It is hypothesized that this compound adsorbs onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).
Synthesis of this compound
A common synthetic route for this compound involves the cyanoethylation of imidazole. A general laboratory-scale synthesis protocol is provided below.
Protocol: Synthesis of this compound
Materials:
-
1H-Imidazole
-
Acrylonitrile
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 1H-Imidazole in ethanol.
-
Add an excess of acrylonitrile to the solution.
-
Reflux the mixture overnight with constant stirring.
-
After cooling to room temperature, remove the excess acrylonitrile and ethanol using a rotary evaporator.
-
Purify the resulting residue by vacuum distillation to obtain this compound as a colorless liquid or a low-melting solid.
Experimental Protocols for Corrosion Inhibition Studies
The following are detailed protocols for commonly employed techniques to evaluate the performance of a corrosion inhibitor.
Weight Loss Measurement
This gravimetric method provides a straightforward determination of the corrosion rate.
Materials:
-
Metal coupons (e.g., mild steel, copper, aluminum) of known dimensions
-
Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)
-
This compound (inhibitor)
-
Analytical balance (±0.1 mg)
-
Beakers
-
Thermostatic water bath
-
Desiccator
-
Acetone, ethanol, and distilled water for cleaning
Procedure:
-
Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, rinse with ethanol and distilled water, and finally dry in a desiccator.
-
Weigh the cleaned coupons accurately using an analytical balance (W_initial).
-
Prepare the corrosive solution with and without various concentrations of this compound.
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24, 48, 72 hours) at a constant temperature in a water bath.
-
After the immersion period, retrieve the coupons, clean them with a suitable cleaning solution to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Weigh the cleaned and dried coupons again (W_final).
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following formula:
CR (mm/y) = (8.76 × 10^4 × ΔW) / (A × T × ρ)
where:
-
ΔW is the weight loss (g) = W_initial - W_final
-
A is the surface area of the coupon (cm²)
-
T is the immersion time (hours)
-
ρ is the density of the metal (g/cm³)
-
-
Calculate the inhibition efficiency (IE%) using the formula:
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
where:
-
CR_uninhibited is the corrosion rate in the absence of the inhibitor.
-
CR_inhibited is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
Apparatus:
-
Potentiostat/Galvanostat/Frequency Response Analyzer
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Metal specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Corrosive solution with and without inhibitor
Procedure:
a) Potentiodynamic Polarization (PDP)
-
Assemble the three-electrode cell with the metal specimen as the working electrode.
-
Allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density as a function of potential.
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the inhibition efficiency (IE%) using the formula:
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100
b) Electrochemical Impedance Spectroscopy (EIS)
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).
-
Calculate the inhibition efficiency (IE%) using the formula:
IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100
Surface Analysis Techniques
These techniques provide visual and compositional information about the metal surface after exposure to the corrosive environment.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the metal coupons before and after immersion in the corrosive solution, with and without the inhibitor. This provides visual evidence of the protective film formation.
-
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the metal surface, confirming the presence of elements from the inhibitor molecule in the protective layer.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical state of the elements on the surface and understand the nature of the chemical bonds formed between the inhibitor and the metal.
Data Presentation
Quantitative data from corrosion inhibition studies of various imidazole derivatives are summarized below as a reference for the expected performance of this compound.
Table 1: Inhibition Efficiency of Various Imidazole Derivatives on Different Metals.
| Inhibitor | Metal | Corrosive Medium | Technique | Concentration | Inhibition Efficiency (%) |
| Imidazole | Carbon Steel | District Heating Water | PDP, EIS | 500 ppm | 91.7[1] |
| 1-dodecyl-3-methyl imidazolium hydrogen sulfate | Carbon Steel | CO2-saturated NaCl brine | Electrochemical | 30 mg/L | 94.46[2] |
| 4R,5S-2,4,5-tris(4-ethoxyphenyl)-4,5-dihydro-1H-imidazole | Carbon Steel | 1 M HCl | Electrochemical | 1 mM | 98.3 |
| Imidazoline derivatives | Carbon Steel | 3.5 wt.% NaCl | Weight Loss | - | 96.02[2] |
| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide | Carbon Steel | 1% NaCl | EIS | 80 ppm | >80 |
| 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide | Carbon Steel | 1% NaCl | EIS | 100 ppm | >80 |
Visualizations
Mechanism of Corrosion Inhibition
The following diagram illustrates the proposed mechanism of action for an imidazole-based corrosion inhibitor like this compound.
Caption: Proposed mechanism of corrosion inhibition by this compound.
Experimental Workflow for Corrosion Inhibitor Evaluation
This diagram outlines the typical experimental workflow for assessing the efficacy of a new corrosion inhibitor.
Caption: Experimental workflow for evaluating a corrosion inhibitor.
Safety Precautions
-
Handle all chemicals, especially acrylonitrile (which is toxic and flammable), in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Follow standard laboratory safety procedures for handling corrosive acids and organic solvents.
-
Dispose of all chemical waste according to institutional and local regulations.
References
Application Notes & Protocols: Biological Activity Assessment of 3-(1H-Imidazol-1-yl)propanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction The imidazole ring is a versatile heterocyclic scaffold that is a core component of numerous biologically active molecules and approved pharmaceuticals.[1][2][3] Derivatives of imidazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[2][4][5][6] The compound 3-(1H-Imidazol-1-yl)propanenitrile serves as a valuable precursor for the synthesis of novel derivatives.[7] This document provides detailed protocols for a tiered screening approach to evaluate the biological activities of these derivatives, focusing on cytotoxicity, antimicrobial efficacy, and enzyme inhibition.
The following protocols are designed to guide researchers in obtaining reliable and reproducible data, facilitating the identification of lead compounds for further development.
Caption: General workflow for screening novel chemical derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to assess the effect of the test compounds on cell viability and to determine their half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[8] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals, which can be dissolved and quantified.[8]
Experimental Protocol
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, HeLa) in their appropriate complete medium.[8][9]
-
Harvest cells during their exponential growth phase and perform a cell count.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[10]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of each derivative in sterile DMSO.[9]
-
Perform serial dilutions of the stock solutions in complete cell culture medium to achieve a range of desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[9]
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).[10]
-
Incubate the plates for 48 or 72 hours.[10]
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10]
-
Incubate the plate for an additional 2-4 hours at 37°C to allow formazan crystal formation.[10]
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Data Presentation
Summarize the results in a table comparing the cytotoxic potency of the derivatives across different cell lines.
| Compound ID | Structure (or Modification) | IC50 (µM) on MCF-7 | IC50 (µM) on HeLa | IC50 (µM) on A549 |
| Parent | This compound | >100 | >100 | >100 |
| DERIV-01 | e.g., R = 4-chlorophenyl | 15.2 | 22.5 | 18.9 |
| DERIV-02 | e.g., R = 2-nitrophenyl | 45.8 | 51.3 | 60.1 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |
| Note: Data are representative and should be replaced with experimental results. |
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the derivatives, which is the lowest concentration that prevents visible growth of a microorganism.[11] Imidazole derivatives are known to possess both antibacterial and antifungal properties.[2][11]
Experimental Protocol
-
Microorganism Preparation:
-
Use standard strains of bacteria (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).[2][12]
-
Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
In a sterile 96-well plate, add 100 µL of broth to all wells.
-
Add 100 µL of the test compound stock solution (in broth with a low percentage of DMSO) to the first well of a row and perform 2-fold serial dilutions across the plate.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized microbial inoculum to each well.
-
Include a positive control (microbes in broth, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Optionally, absorbance can be read with a plate reader to quantify growth inhibition.
-
Data Presentation
Organize the MIC values in a table for clear comparison of antimicrobial activity.
| Compound ID | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs P. aeruginosa | MIC (µg/mL) vs C. albicans |
| Parent | >128 | >128 | >128 | >128 |
| DERIV-01 | 16 | 64 | 128 | 32 |
| DERIV-02 | 32 | 128 | >128 | 64 |
| Ciprofloxacin | 1 | 0.5 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 8 |
| Note: Data are representative and should be replaced with experimental results. |
Protocol 3: Enzyme Inhibition Assay (Example: Cyclooxygenase-2)
Many imidazole derivatives function by inhibiting specific enzymes.[13] This protocol provides a general framework for an in vitro cyclooxygenase-2 (COX-2) inhibition assay, a common target for anti-inflammatory drugs.[4]
Experimental Protocol
-
Reagent Preparation:
-
Use a commercial COX-2 inhibitor screening kit (e.g., fluorescence-based or colorimetric).
-
Prepare assay buffer, human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection probe as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add various concentrations of the test compound derivatives (dissolved in DMSO) to the wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a DMSO vehicle control.[1]
-
Add the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind.[1]
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate solution.
-
Incubate for the time specified by the kit (e.g., 10-20 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Caption: Inhibition of the COX-2 pathway by a test compound.
Data Presentation
Present the enzyme inhibition data in a structured table.
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Parent | >50 | >50 | - |
| DERIV-01 | 0.25 | 25.0 | 100 |
| DERIV-02 | 1.5 | 10.5 | 7 |
| Celecoxib | 0.05 | 15.0 | 300 |
| Note: Data are representative and should be replaced with experimental results. |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Imidazole Derivatives Biological Activity And Synthetic Approaches | PPT [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.net [pharmacyjournal.net]
- 6. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. nbinno.com [nbinno.com]
The Reaction of 3-(1H-Imidazol-1-yl)propanenitrile with Alkyl Halides: A Gateway to Functionalized Imidazolium Salts
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-alkylation of 3-(1H-imidazol-1-yl)propanenitrile with various alkyl halides is a fundamental chemical transformation that yields a versatile class of quaternized imidazolium salts. These products, often categorized as nitrile-functionalized ionic liquids, are of significant interest in diverse fields, including as specialized solvents, electrolytes, and as precursors for biologically active molecules. This document provides a detailed overview of this reaction, including established experimental protocols, a summary of reaction conditions with various alkyl halides, and insights into the applications of the resulting compounds in research and drug development.
Introduction
This compound is a key precursor in the synthesis of nitrile-functionalized ionic liquids.[1] The presence of a nitrile group in the side chain of the imidazolium cation can lead to unique physicochemical properties.[2][3][4] The quaternization of the imidazole ring via reaction with alkyl halides is a straightforward and efficient method to produce these valuable compounds. The general reaction scheme involves the nucleophilic attack of the N-3 nitrogen of the imidazole ring on the electrophilic carbon of the alkyl halide, resulting in the formation of a 1-alkyl-3-(2-cyanoethyl)imidazolium halide salt.
The resulting quaternized compounds have garnered attention for their potential applications in various domains. Imidazole derivatives, in general, are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[5] The quaternization of the imidazole ring can enhance these properties and improve aqueous solubility. Furthermore, the nitrile functionality can be a useful handle for further chemical modifications and can influence the compound's properties, such as its polarity and coordinating ability.
Reaction of this compound with Alkyl Halides: A Summary
The N-alkylation of this compound is typically carried out by reacting it with an equimolar amount or a slight excess of an alkyl halide in a suitable solvent. The reaction can be performed with or without a base, although the use of a base can facilitate the deprotonation of the imidazole N-1 position, which is not the site of alkylation in this case but can influence the reaction equilibrium. The choice of solvent, temperature, and reaction time are crucial parameters that affect the reaction rate and yield.
A range of alkyl halides, including alkyl iodides, bromides, and chlorides, can be employed in this reaction. The reactivity of the alkyl halide generally follows the order I > Br > Cl. The reaction conditions and yields for the N-alkylation of imidazole derivatives with various alkyl halides are summarized in the table below. While specific data for this compound with a wide array of alkyl halides is not available in a single source, the following table provides representative conditions based on the alkylation of similar imidazole-based compounds.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromobutane | None | None | 70 | 48 | 85 | [6] |
| Bromoethane | NaH | Acetonitrile | Room Temp. | Overnight | Not specified | [6] |
| 1-Chlorobutane | KOH | Acetonitrile | Not specified | 3 | Not specified | [7] |
| Benzyl Halide | None | Acetonitrile | Room Temp. | 48 | 20-81 | |
| (3-Chloropropyl)trimethoxysilane | KI | 1,2-Dimethoxyethane | Not specified | Not specified | High | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent N-alkylation with an alkyl halide.
Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of the starting material.[1]
Materials:
-
1H-Imidazole
-
Acrylonitrile
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 1H-Imidazole (50.0 g, 0.7 mol) and acrylonitrile (117.0 g, 2.2 mol).
-
Add 150 ml of ethanol to the mixture.
-
Heat the mixture at reflux overnight.
-
After the reaction is complete, remove the excess acrylonitrile and ethanol by rotary evaporation.
-
Distill the residue under vacuum to obtain this compound as a colorless liquid, which may crystallize upon standing. A typical yield is around 84%.[1]
General Protocol for N-Alkylation of this compound
This protocol provides a general method for the reaction of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromobutane)
-
Acetonitrile (or another suitable aprotic solvent)
-
Ethyl acetate (for washing)
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place equimolar amounts of this compound and the chosen alkyl halide.
-
Add a suitable solvent such as acetonitrile.
-
Heat the reaction mixture to a temperature between 50-80°C and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration. If the product is a viscous liquid, wash the product several times with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.
-
Dry the resulting product under vacuum to yield the desired 1-alkyl-3-(2-cyanoethyl)imidazolium halide.
Visualizing the Workflow
The following diagrams illustrate the general reaction scheme and the experimental workflow for the synthesis of 1-alkyl-3-(2-cyanoethyl)imidazolium halides.
Caption: General reaction scheme for the N-alkylation.
Caption: Experimental workflow for synthesis and alkylation.
Applications in Research and Drug Development
The quaternized derivatives of this compound hold significant promise in several areas of research and development:
-
Ionic Liquids: These compounds are a class of nitrile-functionalized ionic liquids. The nitrile group can influence their properties such as polarity, viscosity, and coordinating ability, making them suitable for specific applications in synthesis and catalysis.[9]
-
Drug Development: Imidazole-containing compounds are known for their wide range of biological activities.[5] Quaternization can enhance the antimicrobial and antifungal properties of these molecules.[5] The resulting imidazolium salts can be investigated as potential therapeutic agents.
-
Precursors for Further Synthesis: The nitrile group in these molecules can be further transformed into other functional groups, such as carboxylic acids or amines, providing a platform for the synthesis of a diverse range of novel compounds with potential biological activities.
Conclusion
The reaction of this compound with alkyl halides is a robust and versatile method for the synthesis of functionalized imidazolium salts. The straightforward nature of the reaction, coupled with the potential applications of the products as ionic liquids and in drug discovery, makes this an area of active research. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to explore the synthesis and utility of this interesting class of compounds.
References
- 1. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical properties of nitrile-functionalized ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ionike.com [ionike.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazoles and Quaternary Ammonium Compounds as Effective Therapies against (Multidrug-Resistant) Bacterial Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 9. Synthesis and characterization of ionic liquids incorporating the nitrile functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Large-Scale Synthesis of 3-(1H-Imidazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 3-(1H-Imidazol-1-yl)propanenitrile, a versatile intermediate compound. Due to the presence of the imidazole ring, this compound and its derivatives are of significant interest in medicinal chemistry and material science.[1] Imidazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial and potential anticancer properties.[1] Furthermore, this compound serves as a key precursor in the synthesis of nitrile-functionalized ionic liquids.[2] This protocol is based on the aza-Michael addition of imidazole to acrylonitrile, a straightforward and efficient method suitable for scaling up.
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₇N₃ | [3][4] |
| Molecular Weight | 121.14 g/mol | [3][4] |
| Appearance | Colorless supercooled liquid or crystalline solid | [2] |
| Melting Point | 37 °C | [2] |
| Theoretical Yield | 84% | [2] |
| CAS Number | 23996-53-4 | [3] |
Experimental Protocol: Aza-Michael Addition
This protocol details the synthesis of this compound via the reaction of imidazole with acrylonitrile in ethanol.
Materials and Equipment:
-
1H-Imidazole (reagent grade)
-
Acrylonitrile (stabilized)
-
Ethanol (anhydrous)
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware and personal protective equipment (PPE)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1H-Imidazole (1.0 equivalent, e.g., 50.0 g, 0.7 mol) and ethanol (e.g., 150 ml).
-
Addition of Acrylonitrile: While stirring, add acrylonitrile (3.1 equivalents, e.g., 117.0 g, 2.2 mol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain it overnight with continuous stirring.
-
Work-up: After the reaction is complete (as determined by an appropriate monitoring technique such as TLC or GC-MS), allow the mixture to cool to room temperature.
-
Solvent and Excess Reagent Removal: Remove the ethanol and excess acrylonitrile under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is then purified by vacuum distillation to yield this compound as a colorless supercooled liquid which may crystallize upon standing.[2]
Yield and Characterization:
The expected yield of this compound is approximately 84%.[2] The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the crystalline solid is 37 °C.[2]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the large-scale synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Potential Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of more complex molecules. Its potential applications include:
-
Pharmaceuticals: The imidazole moiety is a common feature in many biologically active compounds. This molecule can serve as a starting point for the development of new therapeutic agents.[1]
-
Material Science: As a precursor to nitrile-functionalized ionic liquids, it has applications in the development of novel materials with unique properties.[2]
-
Agrochemicals: Similar chemical structures are often explored for their potential use as pesticides or other agrochemicals.[1]
For research purposes, this compound is intended for laboratory use only and is not for diagnostic or therapeutic use.[3][5][6][7]
References
Application Notes and Protocols for the Quantification of 3-(1H-Imidazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-Imidazol-1-yl)propanenitrile is a heterocyclic organic compound incorporating both an imidazole ring and a nitrile functional group. The accurate quantification of this compound is essential for various applications, including pharmaceutical development, quality control of chemical syntheses, and research in medicinal chemistry. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As no standardized methods for this specific analyte have been published, the following protocols are based on established analytical principles for structurally similar imidazole and nitrile-containing compounds.[1][2] These methods will require validation by the end-user to ensure they meet the specific requirements of their application.
Analytical Methods Overview
Two primary analytical techniques are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for the routine analysis of the compound in solution. Given the polar and basic nature of the imidazole moiety, a reversed-phase HPLC method with a pH-adjusted mobile phase is recommended to achieve good peak shape and retention.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high selectivity and sensitivity. Due to the polar nature and potentially low volatility of the analyte, a derivatization step is included in the proposed protocol to improve its chromatographic behavior.[5][6][7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
Application Note
This HPLC-UV method is designed for the quantitative analysis of this compound in bulk materials or simple formulations. The method utilizes a C18 reversed-phase column and a buffered mobile phase to ensure reproducible chromatography of the basic analyte. The imidazole ring exhibits UV absorbance, allowing for sensitive detection.
Proposed Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 7.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Data Presentation: Typical Quantitative Performance (Requires Validation)
| Parameter | Expected Range |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol: HPLC-UV Analysis
-
Preparation of Mobile Phase (20 mM Potassium Phosphate Buffer, pH 7.0):
-
Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water.
-
Adjust the pH to 7.0 with a dilute potassium hydroxide solution.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing 300 mL of acetonitrile with 700 mL of the prepared buffer. Degas the final solution.
-
-
Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard solution with the mobile phase.
-
-
Preparation of Sample Solutions:
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note
This GC-MS method is proposed for the sensitive and selective quantification of this compound, particularly in complex matrices where higher selectivity is required. Due to the polarity of the imidazole group, a derivatization step using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is recommended to increase volatility and improve peak shape.[7] The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
Proposed GC-MS Conditions
| Parameter | Recommended Setting |
| GC System | Gas chromatograph with a split/splitless injector |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless (1 µL injection volume) |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of the derivatized analyte |
Data Presentation: Typical Quantitative Performance (Requires Validation)
| Parameter | Expected Range |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.06 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol: GC-MS Analysis
-
Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of anhydrous acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution with anhydrous acetonitrile.
-
-
Preparation of Sample Solutions:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., acetonitrile).
-
Ensure the final sample extract is in anhydrous acetonitrile at a concentration within the linear range of the assay.
-
-
Derivatization Procedure:
-
Transfer 100 µL of each standard and sample solution into separate autosampler vials.
-
Add 100 µL of BSTFA with 1% TMCS to each vial.
-
Seal the vials and heat at 70 °C for 30 minutes.
-
Cool the vials to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Perform a full scan analysis of a derivatized standard to identify the molecular ion and characteristic fragment ions for SIM mode.
-
Set up the MS in SIM mode using the identified ions.
-
Inject the derivatized standards and samples.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of the derivatized standards.
-
Determine the concentration of the derivatized analyte in the samples from the calibration curve and back-calculate the concentration of this compound in the original sample.
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Concluding Remarks
The analytical methods detailed in these application notes provide a robust starting point for the quantification of this compound. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. It is imperative that these methods are thoroughly validated by the end-user to demonstrate their suitability for the intended purpose, in accordance with relevant regulatory guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. pharmaguru.co [pharmaguru.co]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. organomation.com [organomation.com]
- 9. HPLC Testing Procedure | Phenomenex [phenomenex.com]
Application Notes and Protocols: The Use of 3-(1H-Imidazol-1-yl)propanenitrile in the Preparation of Functionalized Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and polymerization of 3-(1H-Imidazol-1-yl)propanenitrile, a versatile monomer for the creation of functionalized polymers. The unique combination of a reactive imidazole ring and a modifiable nitrile group within a single monomer unit opens up a wealth of possibilities for designing advanced materials with tailored properties. This document details protocols for the monomer synthesis, its polymerization via free radical and controlled radical methods, and subsequent post-polymerization modifications. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemistry. This guide is intended to empower researchers in materials science and drug development to harness the potential of this functional monomer in their applications, which range from stimuli-responsive materials and metal-ion coordination polymers to precursors for biomedical devices.
Introduction: The Strategic Advantage of a Dual-Functional Monomer
In the pursuit of advanced polymeric materials, the strategic design of the monomeric building blocks is paramount. This compound stands out as a monomer of significant interest due to its inherent dual functionality. The imidazole group, a key component in many biological systems, imparts pH-responsiveness, catalytic activity, and the ability to coordinate with metal ions. Simultaneously, the nitrile group offers a versatile handle for a variety of chemical transformations, most notably its hydrolysis to a carboxylic acid, which introduces negative charges and opportunities for further conjugation.
The resulting polymers, possessing pendant imidazole and nitrile (or nitrile-derived) functionalities, are promising candidates for a range of applications. These include:
-
Stimuli-Responsive Systems: The pH-sensitive nature of the imidazole ring allows for the development of polymers that undergo conformational or solubility changes in response to pH variations, crucial for smart drug delivery systems.
-
Biomaterials and Drug Delivery: The biocompatibility often associated with imidazole-containing polymers, coupled with the ability to tune hydrophilicity and charge via the nitrile group, makes these materials attractive for biomedical applications.
-
Catalysis: The imidazole moiety can act as a nucleophilic catalyst, and its incorporation into a polymer backbone can create recyclable and reusable catalytic systems.
-
Metal-Ion Sequestration and Coordination Polymers: The nitrogen atoms in the imidazole ring and the nitrile group can act as ligands for metal ions, leading to the formation of coordination polymers with interesting electronic and magnetic properties, or materials for heavy metal remediation.[1][2][3]
This guide provides the necessary protocols and scientific rationale to effectively utilize this compound in the synthesis of such advanced functional polymers.
Synthesis of the Monomer: this compound
The synthesis of this compound is a straightforward and high-yielding reaction based on the Michael addition of imidazole to acrylonitrile.
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the literature and provides a reliable method for the synthesis of the monomer.[4]
Materials:
-
1H-Imidazole (50.0 g, 0.7 mol)
-
Acrylonitrile (117.0 g, 2.2 mol)
-
Ethanol (150 ml)
Procedure:
-
Combine 1H-Imidazole and acrylonitrile in a round-bottom flask equipped with a reflux condenser.
-
Add 150 ml of ethanol to the flask.
-
Heat the mixture to reflux and maintain for 12-16 hours (overnight). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acrylonitrile and ethanol by rotary evaporation.
-
The resulting residue can be purified by vacuum distillation to yield a colorless liquid, which may crystallize upon standing.[4]
Yield: 75.0 g (84%).[4] Melting Point: 37 °C.[4]
Note on Causality: The use of an excess of acrylonitrile helps to drive the reaction to completion and maximize the yield of the desired product. Ethanol serves as a suitable solvent that dissolves both reactants and facilitates the reaction at a moderate reflux temperature.
Polymerization Methodologies
The presence of the vinyl-like reactivity in the imidazole precursor and the polar nitrile group suggests that this compound can be polymerized via both free radical and controlled radical polymerization techniques.
Free Radical Polymerization
Free radical polymerization offers a simple and scalable method to produce high molecular weight polymers.
Caption: Free radical polymerization of the monomer.
This proposed protocol is based on established procedures for the free radical polymerization of vinylimidazole and acrylonitrile.[5][6]
Materials:
-
This compound (monomer)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Dissolve the desired amount of this compound and AIBN (typically 1-2 mol% relative to the monomer) in DMF or DMSO in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Place the flask in a preheated oil bath at 70-80 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50 °C to a constant weight.
Note on Causality: AIBN is a common thermal initiator that decomposes at a convenient rate at 70-80 °C to generate radicals and initiate polymerization. DMF and DMSO are suitable polar aprotic solvents that can dissolve both the monomer and the resulting polymer. The freeze-pump-thaw cycles are crucial to remove oxygen, which can act as a radical scavenger and terminate the polymerization prematurely.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The choice of RAFT agent is critical and depends on the reactivity of the monomer. For vinylimidazole-type monomers, xanthates or dithiocarbamates are often suitable.[7]
Caption: RAFT polymerization for controlled polymer synthesis.
This protocol is adapted from literature on the RAFT polymerization of vinylimidazole.[8][9]
Materials:
-
This compound (monomer)
-
A suitable RAFT agent (e.g., a xanthate or dithiocarbamate)
-
AIBN (initiator)
-
Acetic acid or DMF (solvent)
-
Methanol or diethyl ether (non-solvent for precipitation)
Procedure:
-
In a Schlenk flask, dissolve the monomer, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer to RAFT agent will determine the target degree of polymerization, and the ratio of RAFT agent to initiator is typically between 5:1 and 10:1.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the planned reaction time.
-
Monitor the monomer conversion by taking samples periodically and analyzing them by ¹H NMR or gas chromatography (GC).
-
Once the desired conversion is reached, stop the polymerization by cooling the reaction mixture and exposing it to air.
-
Isolate the polymer by precipitation into a suitable non-solvent, followed by filtration and drying under vacuum.
Note on Causality: The use of acetic acid as a solvent can be beneficial for the controlled polymerization of vinylimidazoles, as it can protonate the imidazole ring and stabilize the propagating radicals.[8][9] The RAFT agent reversibly deactivates the growing polymer chains, allowing for controlled growth and leading to polymers with low dispersity.
Characterization of the Polymers
The synthesized polymers should be thoroughly characterized to determine their molecular weight, composition, and thermal properties.
| Technique | Information Obtained |
| ¹H and ¹³C NMR Spectroscopy | Confirms the polymer structure and allows for the determination of monomer conversion and, in copolymers, the composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the characteristic functional groups, such as the nitrile (C≡N stretch around 2250 cm⁻¹) and imidazole ring vibrations. |
| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) of the polymer. |
Post-Polymerization Modification: Unlocking Further Functionality
The pendant imidazole and nitrile groups on the polymer backbone are amenable to a variety of post-polymerization modifications, allowing for the fine-tuning of the polymer's properties.
Hydrolysis of the Nitrile Group to a Carboxylic Acid
The conversion of the nitrile group to a carboxylic acid introduces negative charges at appropriate pH values, significantly altering the polymer's solubility and creating sites for further conjugation.
Caption: Hydrolysis of the pendant nitrile group.
This protocol is based on standard procedures for nitrile hydrolysis.[5][10]
Materials:
-
Poly(this compound)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Dialysis tubing (if applicable)
Procedure:
-
Dissolve the polymer in an appropriate amount of water.
-
Add concentrated HCl to the solution (e.g., to a final concentration of 6 M).
-
Heat the solution to reflux for several hours (e.g., 6-24 hours). The progress of the hydrolysis can be monitored by FTIR spectroscopy by observing the disappearance of the nitrile peak and the appearance of a broad carboxylic acid O-H stretch and a C=O stretch.
-
After cooling, neutralize the solution with a base (e.g., NaOH) to the desired pH.
-
Purify the polymer by dialysis against deionized water to remove salts and any remaining reagents.
-
Isolate the final polymer by lyophilization (freeze-drying).
This protocol is based on standard procedures for nitrile hydrolysis.[5][10]
Materials:
-
Poly(this compound)
-
Sodium hydroxide (NaOH)
-
Water/Ethanol mixture
-
Dilute HCl for acidification
-
Dialysis tubing (if applicable)
Procedure:
-
Disperse the polymer in a mixture of water and ethanol.
-
Add a solution of NaOH (e.g., to a final concentration of 2-4 M).
-
Heat the mixture to reflux for several hours.
-
After cooling, carefully acidify the solution with dilute HCl to protonate the carboxylate groups.
-
Purify the polymer by dialysis against deionized water.
-
Isolate the polymer by lyophilization.
Quaternization of the Imidazole Group
Quaternization of the imidazole ring introduces a permanent positive charge, transforming the polymer into a poly(ionic liquid) or a strong polyelectrolyte.
Caption: Quaternization of the pendant imidazole group.
This protocol is based on established methods for the quaternization of imidazole-containing polymers.[11][12][13]
Materials:
-
Poly(this compound)
-
An alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide)
-
A suitable solvent (e.g., DMF, chloroform, or methanol)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the polymer in the chosen solvent in a round-bottom flask.
-
Add an excess of the alkyl halide (e.g., 2-5 equivalents per imidazole unit).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 24-48 hours. The progress of the reaction can be followed by ¹H NMR by observing the shift of the imidazole protons.
-
Precipitate the quaternized polymer by adding the reaction solution to a large volume of diethyl ether.
-
Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.
Potential Applications and Future Directions
The functionalized polymers derived from this compound have a wide array of potential applications:
-
pH-Responsive Drug Delivery: The hydrolyzed polymer, with its carboxylic acid and imidazole groups, will exhibit amphoteric behavior, making it a candidate for pH-responsive drug carriers that can release their payload in specific environments, such as the acidic milieu of tumors.
-
Gene Delivery: The quaternized polymer, with its permanent positive charges, can form polyplexes with negatively charged nucleic acids (DNA, siRNA), potentially acting as a non-viral vector for gene therapy.[14]
-
Enzyme Mimics: The imidazole groups can act as catalytic sites, and their incorporation into a polymer scaffold can lead to enzyme-mimicking materials with enhanced stability and recyclability.
-
Smart Surfaces and Coatings: The ability to switch the charge and hydrophilicity of the polymer through pH changes or quaternization can be exploited to create smart surfaces with tunable wettability and protein adhesion properties.
-
Coordination Chemistry and Catalysis: The presence of both imidazole and nitrile/carboxylate functionalities provides multiple binding sites for metal ions, enabling the design of novel coordination polymers, catalysts, and materials for ion sensing and separation.[15][16]
The synthetic versatility of this compound, coupled with the rich chemistry of its pendant functional groups, provides a robust platform for the development of next-generation functional materials. Further exploration of its copolymerization with other functional monomers will undoubtedly lead to an even broader range of materials with precisely tailored properties for advanced applications in medicine, catalysis, and materials science.
References
- 1. Metal-Coordinated Polymer–Inorganic Hybrids: Synthesis, Properties, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. The reactivity of N-vinylcarbazole in RAFT polymerization: trithiocarbonates deliver optimal control for the synthesis of homopolymers and block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, characterization and cell selectivity of poly(quaternary ammonium chlorides): effect of the degree of quaternization and copolymer composit ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00661A [pubs.rsc.org]
- 14. Harnessing Guanidinium and Imidazole Functional Groups: A Dual-Charged Polymer Strategy for Enhanced Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ora.uniurb.it [ora.uniurb.it]
Application Notes and Protocols for Michael Addition Reactions Involving 3-(1H-Imidazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental considerations for the use of 3-(1H-Imidazol-1-yl)propanenitrile as a Michael donor in conjugate addition reactions. The protocols outlined below are generalized methodologies and may require optimization for specific substrates and scales.
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] this compound is a versatile building block possessing a nucleophilic imidazole ring and a propanenitrile moiety that can be activated to serve as a Michael donor. The imidazole group can potentially influence the reaction through its basicity or by acting as a coordinating site for catalysts. The products of such reactions, γ-ketonitriles or related structures bearing an imidazole group, are of significant interest in medicinal chemistry due to the prevalence of the imidazole motif in bioactive molecules.
Data Presentation: Hypothetical Experimental Data
The following table summarizes hypothetical quantitative data for the Michael addition of this compound to various Michael acceptors under different catalytic conditions. This data is illustrative and serves as a template for recording experimental results.
| Entry | Michael Acceptor | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Chalcone | DBU (20) | - | THF | 25 | 24 | 85 |
| 2 | Methyl Acrylate | NaH (1.2 equiv) | - | DMF | 0 to 25 | 12 | 78 |
| 3 | Cyclohexenone | L-Proline (30) | - | DMSO | 50 | 48 | 65 |
| 4 | Acrylonitrile | TBAF (1.0 M in THF) | - | THF | 25 | 18 | 72 |
| 5 | N-Phenylmaleimide | Et₃N (1.5 equiv) | - | CH₂Cl₂ | 25 | 24 | 88 |
Experimental Protocols
Protocol 1: Base-Catalyzed Michael Addition to Chalcone
This protocol describes a general procedure for the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-catalyzed Michael addition of this compound to a chalcone derivative.
Materials:
-
This compound
-
Substituted Chalcone
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted chalcone (1.0 mmol, 1.0 equiv).
-
Dissolve the chalcone in anhydrous THF (5 mL).
-
Add this compound (1.2 mmol, 1.2 equiv) to the solution.
-
Add DBU (0.2 mmol, 0.2 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Organocatalytic Michael Addition to an Enone
This protocol outlines a general procedure for an L-proline-catalyzed asymmetric Michael addition to a cyclic enone.
Materials:
-
This compound
-
Cyclohexenone (or other cyclic enone)
-
L-Proline
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry vial, dissolve L-proline (0.3 mmol, 0.3 equiv) in anhydrous DMSO (2 mL).
-
Add this compound (1.5 mmol, 1.5 equiv) to the solution.
-
Add cyclohexenone (1.0 mmol, 1.0 equiv) to the mixture.
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and add water (15 mL).
-
Extract the aqueous layer with diethyl ether (4 x 20 mL).
-
Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for a Michael addition reaction.
Caption: Mechanistic pathway of a base-catalyzed Michael addition.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1H-Imidazol-1-yl)propanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-(1H-Imidazol-1-yl)propanenitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a Michael addition of imidazole to acrylonitrile.
Issue 1: Low or No Product Yield
-
Potential Cause 1: Incomplete Reaction. The reaction may not have proceeded to completion.
-
Solution: Ensure the reaction has been allowed to run for a sufficient amount of time. The reaction of 1H-Imidazole and acrylonitrile in refluxing ethanol is typically run overnight.[1] Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Potential Cause 2: Suboptimal Reaction Temperature. The temperature may be too low for the reaction to proceed efficiently.
-
Potential Cause 3: Inactive Reagents. The imidazole or acrylonitrile may be of poor quality or degraded.
-
Solution: Use freshly opened or purified reagents. Ensure acrylonitrile has not polymerized upon storage.
-
Issue 2: Formation of a Viscous Oil or Insoluble Precipitate
-
Potential Cause 1: Polymerization of Acrylonitrile. Acrylonitrile is susceptible to anionic polymerization, which can be initiated by bases. Imidazole itself is basic and can act as an initiator. This is a common side reaction in cyanoethylations.
-
Solution:
-
Add a radical inhibitor, such as hydroquinone, to the acrylonitrile before use.
-
Maintain a controlled reaction temperature, as excessive heat can promote polymerization.
-
Introduce the acrylonitrile slowly to the reaction mixture to avoid a high localized concentration.
-
-
-
Potential Cause 2: Presence of Water Leading to Hydrolysis. If significant water is present in the reaction, the nitrile group of the product or starting material could potentially hydrolyze to form 3-(1H-imidazol-1-yl)propanamide or propanoic acid, especially if the pH is acidic or basic.
-
Solution: Use anhydrous solvents and reagents to minimize the presence of water.
-
Issue 3: Difficulty in Product Purification
-
Potential Cause 1: Co-distillation with Unreacted Starting Materials. The product may be difficult to separate from unreacted imidazole or excess acrylonitrile by distillation due to close boiling points.
-
Solution:
-
Ensure the excess acrylonitrile and solvent are thoroughly removed by evaporation before vacuum distillation.[1]
-
Consider purification by column chromatography on silica gel.
-
-
-
Potential Cause 2: Product Crystallization Issues. Although the product can be a solid, it is often isolated as a supercooled liquid that crystallizes slowly.[1]
-
Solution: After distillation, allow the product to stand at room temperature for several days to encourage crystallization.[1] Seeding with a previously obtained crystal of the product can also induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the aza-Michael addition of imidazole to acrylonitrile.[2] This reaction is a type of cyanoethylation.
Q2: What are the typical reaction conditions for this synthesis?
A2: A common protocol involves refluxing 1H-Imidazole with an excess of acrylonitrile in ethanol overnight.[1] Solvent- and catalyst-free conditions at 80°C have also been reported for similar aza-Michael additions.[2]
Q3: My final product is a colorless liquid, but the literature reports it as a solid. Is this normal?
A3: Yes, this is a common observation. This compound is often obtained as a colorless supercooled liquid after distillation, which can take several days to crystallize at room temperature.[1] The reported melting point is 37°C.[1]
Q4: I observe a significant amount of a solid, insoluble white precipitate in my reaction vessel. What is this?
A4: This is most likely polyacrylonitrile, which can form due to the base-initiated polymerization of acrylonitrile. Imidazole can act as the base initiator.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy (looking for the characteristic nitrile stretch), and Mass Spectrometry (MS). The purity can be assessed by GC or High-Performance Liquid Chromatography (HPLC).
Data Summary
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Imidazole | 50.0 g (0.7 mol) | [1] |
| Acrylonitrile | 117.0 g (2.2 mol) | [1] |
| Solvent | Ethanol (150 ml) | [1] |
| Reaction Condition | Reflux | [1] |
| Reaction Time | Overnight | [1] |
| Isolated Yield | 75.0 g (84%) | [1] |
Experimental Protocol
Synthesis of this compound [1]
-
Combine 1H-Imidazole (50.0 g, 0.7 mol) and acrylonitrile (117.0 g, 2.2 mol) in 150 ml of ethanol in a round-bottom flask.
-
Heat the mixture to reflux and maintain for an overnight period.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acrylonitrile and the ethanol solvent by rotary evaporation.
-
Distill the remaining residue under vacuum to yield a colorless supercooled liquid.
-
The product should crystallize at room temperature after several days.
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and a common side reaction.
This diagram illustrates the desired Michael addition reaction between imidazole and acrylonitrile to form the target product, alongside the common side reaction of acrylonitrile polymerization.
References
How to improve the yield of "3-(1H-Imidazol-1-yl)propanenitrile" synthesis
An essential precursor in the development of nitrile-functionalized ionic liquids and other advanced materials, 3-(1H-Imidazol-1-yl)propanenitrile is synthesized through the cyanoethylation of imidazole.[1] While the reaction appears straightforward, achieving a high yield consistently requires careful control over several experimental parameters. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
The synthesis is a classic example of an aza-Michael addition (or conjugate addition). In this reaction, the imidazole molecule acts as a nucleophile. The lone pair of electrons on the pyrrole-like nitrogen (N-1) of the imidazole ring attacks the electron-deficient β-carbon of acrylonitrile. Acrylonitrile is the "Michael acceptor" due to the electron-withdrawing effect of the nitrile (-C≡N) group. The reaction proceeds through a stabilized carbanion intermediate which is then protonated (typically by another imidazole molecule or the solvent) to yield the final product.
Caption: Reaction pathway for this compound synthesis.
Q2: Some basic protocols don't mention a catalyst. Is one necessary?
While strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used in N-alkylation reactions to deprotonate the imidazole and increase its nucleophilicity, the cyanoethylation of imidazole can proceed without an external catalyst.[2] Imidazole itself can act as a base to facilitate the proton transfer step. However, the reaction may be slower, and the absence of a catalyst might require more forcing conditions (e.g., higher temperatures or longer reaction times), which can increase the risk of side reactions, particularly the polymerization of acrylonitrile. For optimization and improved yields, a base catalyst can be beneficial.
Q3: What is a typical yield for this synthesis, and is the product a liquid or a solid?
Reported yields for this synthesis can be quite high, with some literature procedures citing yields of up to 84%.[1] The physical state of the product can be confusing; although often described as a liquid, this compound is actually a low-melting solid (m.p. ~37 °C).[1] Following vacuum distillation, it often exists as a colorless, supercooled liquid which may take several days to crystallize at room temperature.[1]
Q4: What are the critical safety precautions when handling acrylonitrile?
Acrylonitrile is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood. Key precautions include:
-
Toxicity: It is toxic upon inhalation, ingestion, and skin contact. Appropriate personal protective equipment (gloves, lab coat, safety goggles) is mandatory.
-
Flammability: It is a flammable liquid. Keep it away from ignition sources.
-
Uncontrolled Polymerization: Acrylonitrile can polymerize violently, especially when exposed to strong bases, high temperatures, or light.[3] This is an exothermic process that can lead to a runaway reaction. Commercial acrylonitrile contains a polymerization inhibitor (like MEHQ), which should be considered when planning the reaction and purification.
Troubleshooting Guide
This guide addresses the most common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Problem 1: My reaction yield is very low or I've isolated no product.
-
Possible Cause A: Uncontrolled Polymerization of Acrylonitrile
-
Symptoms: The reaction mixture becomes highly viscous, forms a gel, or a white solid (polyacrylonitrile) precipitates. This is a common and significant issue.[3]
-
Scientific Explanation: The aza-Michael addition is base-catalyzed (by imidazole itself or an added base). These same basic conditions can initiate the anionic polymerization of acrylonitrile. The reaction is also exothermic, and a rise in temperature will dramatically accelerate this unwanted side reaction.[3]
-
Solutions:
-
Temperature Control: Pre-cool the mixture of imidazole and solvent to 0-10 °C before adding acrylonitrile. Maintain this low temperature throughout the addition using an ice bath.[3]
-
Slow Addition: Add the acrylonitrile dropwise with vigorous stirring over an extended period (e.g., 30-60 minutes). This dissipates heat and prevents localized high concentrations of the reactant, minimizing polymerization.[3]
-
Use of an Inhibitor: For particularly sensitive reactions, consider adding a small amount of a polymerization inhibitor, such as 4-methoxyphenol (MEHQ) or hydroquinone (HQ), to the reaction mixture.[3]
-
-
-
Possible Cause B: Incomplete Reaction
-
Symptoms: Analysis of the crude reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of unreacted imidazole.
-
Scientific Explanation: The reaction rate may be too slow under the chosen conditions. Factors include insufficient temperature, suboptimal stoichiometry, or low reactivity of the starting materials.
-
Solutions:
-
Optimize Stoichiometry: Use a molar excess of acrylonitrile (e.g., 1.5 to 3 equivalents) to drive the reaction towards completion, as described in some procedures.[1]
-
Increase Reaction Time/Temperature: After the controlled addition of acrylonitrile at low temperature, allow the reaction to warm to room temperature or be gently heated (e.g., reflux in ethanol) and monitor its progress until the imidazole is consumed.[1] Be aware that higher temperatures increase the risk of polymerization.[3]
-
Consider a Catalyst: If yields remain low, adding a mild base catalyst could improve the rate of the desired reaction over the polymerization side reaction, but this must be optimized carefully.
-
-
Problem 2: My product is a dark, impure oil that is difficult to purify by distillation.
-
Possible Cause A: Contamination with Polyacrylonitrile
-
Symptoms: The crude product is very viscous or contains solid particles. During vacuum distillation, the product may co-distill with lower molecular weight oligomers, or a significant non-volatile residue remains.
-
Scientific Explanation: Even a small amount of polymerization can lead to the formation of soluble oligomers of polyacrylonitrile, which are difficult to separate from the desired product due to their high boiling points.[3]
-
Solutions:
-
Prevention: The best solution is to prevent polymerization in the first place using the methods described above.
-
Purification: If polymer has formed, attempt to remove insoluble polymer by filtration before distillation. For soluble oligomers, careful fractional vacuum distillation is required. A short-path distillation apparatus can be effective.
-
-
-
Possible Cause B: Thermal Decomposition
-
Symptoms: The product darkens significantly during distillation, and the yield is low.
-
Scientific Explanation: Imidazole derivatives can be sensitive to high temperatures. Prolonged heating during distillation, especially at atmospheric pressure, can lead to decomposition.
-
Solutions:
-
High Vacuum Distillation: Purify the product using vacuum distillation at the lowest possible pressure to reduce the boiling point and minimize thermal stress.
-
Crystallization: As an alternative to distillation, consider purifying the product by crystallization. Since the product is a solid, dissolving the crude oil in a minimal amount of a suitable solvent and cooling it may yield pure crystals.[1]
-
-
Optimized Protocol and Data Summary
The following protocol incorporates best practices to maximize yield and minimize side reactions.
Experimental Protocol: High-Yield Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser (with a drying tube), dissolve imidazole (1.0 eq) in ethanol.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Controlled Addition: Add acrylonitrile (1.5-2.2 eq) to the dropping funnel. Add the acrylonitrile dropwise to the stirred imidazole solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[3]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction's progress by TLC or LC-MS until the imidazole is consumed (typically overnight).[1]
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess acrylonitrile under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by vacuum distillation to obtain a colorless liquid. This liquid should crystallize upon standing over several days to yield the final product as a white to off-white solid.[1]
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.5 - 2.2 eq. Acrylonitrile | Drives the reaction to completion.[1] |
| Addition Temp. | 0 - 10 °C | Minimizes exothermic polymerization of acrylonitrile.[3] |
| Reaction Temp. | Reflux in Ethanol | Provides sufficient energy for the reaction to complete after controlled addition.[1] |
| Solvent | Ethanol | Good solvent for both reactants; allows for a suitable reflux temperature.[1] |
| Purification | Vacuum Distillation | Separates the product from non-volatile impurities and unreacted imidazole.[1] |
References
-
Gjikaj, M. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3138. [Link]
Sources
Technical Support Center: Purification of 3-(1H-Imidazol-1-yl)propanenitrile
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in purifying crude "3-(1H-Imidazol-1-yl)propanenitrile".
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.
Q1: My crude product is a viscous oil or semi-solid. What are the likely impurities?
A1: The viscous nature of your crude product likely indicates the presence of several impurities. The most common culprits include:
-
Unreacted Starting Materials: Residual imidazole and acrylonitrile are common.
-
Polyacrylonitrile: Acrylonitrile can polymerize under basic conditions or upon exposure to heat and light, forming a viscous polymer.
-
Solvent Residue: Incomplete removal of the reaction solvent (e.g., ethanol) can contribute to the oily consistency.
-
Side-Reaction Products: Although less common, side reactions involving impurities in the starting materials can lead to other viscous byproducts.
Q2: I'm seeing a lower than expected yield after vacuum distillation. What could be the cause?
A2: A low yield from vacuum distillation can be attributed to several factors:
-
Incomplete Reaction: If the initial synthesis did not go to completion, the amount of desired product will be inherently low.
-
Product Loss During Workup: Ensure efficient extraction and minimal handling losses before distillation.
-
Decomposition: Although relatively stable, prolonged exposure to high temperatures during distillation can cause some degradation. It is crucial to use the lowest possible pressure to achieve distillation at a lower temperature.
-
Polymerization: Formation of polyacrylonitrile will trap some of the product, reducing the distillable amount.
Q3: My distilled product is clear and colorless initially but turns yellow over time. Why is this happening and how can I prevent it?
A3: The development of a yellow color upon standing is often an indication of minor impurities that may be air or light sensitive. To prevent this:
-
Ensure High Purity: The initial purification must be thorough. Traces of unreacted starting materials or side products can be less stable.
-
Inert Atmosphere Storage: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Protection from Light: Store the product in an amber vial or a container protected from light.
-
Low Temperature Storage: Storing the product at a low temperature (2-8°C) can also help to slow down any degradation processes.[1]
Q4: I'm struggling to get my purified "this compound" to crystallize. What should I do?
A4: The compound is known to exist as a supercooled liquid after distillation and can take several days to crystallize.[2] To induce crystallization, you can try the following:
-
Seeding: If you have a small crystal of the pure compound, add it to the liquid to act as a nucleation site.
-
Scratching: Gently scratch the inside of the glass vessel with a glass rod below the surface of the liquid. The small glass particles can act as nucleation sites.
-
Solvent Induction: Add a small amount of a non-polar solvent in which the compound is poorly soluble (e.g., diethyl ether or hexane) and cool the mixture.
-
Patience: As reported, spontaneous crystallization can occur over several days at room temperature.[2]
Q5: How can I effectively remove unreacted imidazole from my crude product?
A5: Imidazole is more polar and has a higher boiling point than the product, making separation by distillation challenging if not performed carefully.
-
Aqueous Wash: Before distillation, you can wash the crude organic extract with water. Imidazole has some water solubility, which will help to remove a portion of it.
-
Column Chromatography: If distillation is not providing sufficient separation, column chromatography is an effective alternative. Imidazole is more polar and will have a lower Rf value than the product on a silica gel column.
Data Presentation
| Purification Method | Purity of Starting Material | Typical Purity Achieved | Typical Yield | Key Parameters to Control |
| Vacuum Distillation | Crude reaction mixture | >95% (after a single distillation) | ~84% (overall reaction and purification)[2] | Vacuum pressure, distillation temperature, and rate of distillation. |
| Recrystallization | Post-distillation product or crude solid | >98% | Variable, depends on solvent and initial purity. | Solvent choice, cooling rate, and initial concentration. |
| Column Chromatography | Crude reaction mixture | >99% | Typically lower than distillation due to handling losses. | Stationary phase, mobile phase composition, and loading amount. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1H-Imidazole (50.0 g, 0.7 mol) and ethanol (150 ml).
-
Addition of Acrylonitrile: To this solution, add acrylonitrile (117.0 g, 2.2 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).
-
Solvent Removal: After cooling to room temperature, remove the excess acrylonitrile and ethanol by rotary evaporation.
-
Work-up: The resulting residue is the crude "this compound".
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. It is crucial to use a Kugelrohr apparatus or a short-path distillation head to minimize product loss.
-
Distillation: Heat the crude residue under vacuum. The product will distill as a colorless liquid.
-
Crystallization: The distilled liquid may be a supercooled liquid. It should crystallize upon standing at room temperature over several days.[2] The reported melting point is 37°C.[2]
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A common starting gradient could be 100% hexane, gradually moving to a mixture of hexane/ethyl acetate, and then to pure ethyl acetate or ethyl acetate/methanol.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Stability and storage conditions for "3-(1H-Imidazol-1-yl)propanenitrile"
This technical support guide provides essential information on the stability, storage, and handling of 3-(1H-Imidazol-1-yl)propanenitrile for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C.[1] Proper sealing is crucial to prevent moisture absorption.
Q2: My this compound was a liquid when I received it, but now it has solidified. Has it degraded?
This is a normal physical change and not necessarily a sign of chemical degradation. A freshly distilled sample of this compound can exist as a colorless supercooled liquid which may crystallize spontaneously into a solid form over several days at room temperature.[2] The reported melting point is 37°C.[2][3]
Q3: What is the expected shelf-life of this compound?
Q4: What are the potential degradation pathways for this compound?
The primary potential degradation pathways involve the nitrile and imidazole functionalities:
-
Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile group can hydrolyze to form either a carboxylic acid or an amide.[4][5]
-
Elimination of the Cyanoethyl Group: The cyanoethyl group can be susceptible to β-elimination under basic conditions, which would lead to the formation of imidazole and acrylonitrile. Acrylonitrile is a reactive species that can potentially polymerize or react with other nucleophiles in the reaction mixture.[6]
Q5: In what solvents is this compound soluble?
Specific solubility data is limited. However, based on its structure, it is expected to be soluble in polar organic solvents. For example, its synthesis has been described using ethanol as a solvent.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected side products in a reaction. | Degradation of this compound. | If your reaction is conducted under strongly acidic or basic conditions, consider the possibility of nitrile hydrolysis or elimination of the cyanoethyl group. Analyze your product mixture for the presence of imidazole, 3-(1H-imidazol-1-yl)propanamide, or 3-(1H-imidazol-1-yl)propanoic acid. Neutralize the reaction mixture as soon as the reaction is complete. |
| Inconsistent reaction yields. | Variable quality of starting material. | Ensure the starting material has been stored correctly. If the material appears discolored or has an unusual odor, it may have degraded. Consider purifying the material by distillation if it is in a liquid state. |
| The compound is a solid and difficult to dispense. | Crystallization at storage temperature. | Gently warm the container to slightly above its melting point (37°C) to liquefy the contents for easier handling. Ensure the compound is cooled back to 2-8°C for storage. |
| Formation of a polymeric substance in the reaction. | Acrylonitrile formation and polymerization. | If your reaction conditions are basic, β-elimination of the cyanoethyl group can produce acrylonitrile, which can polymerize.[6] Avoid high temperatures and prolonged reaction times under basic conditions. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | 2-8°C | [1] |
| Melting Point | 37°C | [2][3] |
| Molecular Formula | C₆H₇N₃ | [3][7] |
| Molecular Weight | 121.14 g/mol | [7] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of imidazole with acrylonitrile.[2]
-
Materials: 1H-Imidazole, acrylonitrile, ethanol.
-
Procedure:
-
Dissolve 1H-Imidazole (e.g., 50.0 g, 0.7 mol) and acrylonitrile (e.g., 117.0 g, 2.2 mol) in ethanol (e.g., 150 ml).
-
Reflux the mixture overnight.
-
After the reaction is complete, evaporate the excess acrylonitrile and ethanol under reduced pressure.
-
The resulting residue can be distilled under vacuum to yield the product as a colorless liquid, which may crystallize upon standing.[2]
-
Visualizations
Troubleshooting Workflow for Stability Issues
Caption: A flowchart for troubleshooting experimental issues.
References
Troubleshooting low yield in the synthesis of imidazole derivatives
Welcome to the Technical Support Center for the synthesis of imidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My imidazole synthesis reaction has a very low yield. What are the most common causes?
Low yields in imidazole synthesis, particularly in multicomponent reactions like the Debus-Radziszewski synthesis, can stem from several factors:
-
Side Reactions: The formation of byproducts is a frequent issue. For instance, in the synthesis of 2-butyl-imidazole, oxazole formation can compete with the desired imidazole synthesis. This can often be mitigated by using a large excess of ammonia and maintaining alkaline conditions.[1]
-
Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction progress, for example, by using Thin Layer Chromatography (TLC) to track the consumption of the limiting starting material.[1]
-
Suboptimal Temperature: Temperature plays a critical role in both the rate and selectivity of the reaction. While some reactions are initiated at room temperature, gentle heating may be necessary. However, excessive heat can promote the formation of side products.[1] The optimal temperature should be determined empirically for each specific reaction.
-
Purity of Reagents and Solvents: The purity of starting materials, such as aldehydes and dicarbonyl compounds, is crucial. Impurities can lead to the formation of undesired byproducts and lower the yield.[1] Solvents should be of appropriate grade and dried if the reaction is sensitive to moisture.
-
Reactant Stoichiometry: The molar ratio of the reactants can significantly impact the yield. For the synthesis of unsubstituted imidazole from glyoxal, formaldehyde, and ammonia, a molar ratio of 1:1.125:4 (glyoxal:formaldehyde:ammonia) has been shown to produce high yields.[2] For substituted imidazoles, the optimal ratios may vary and should be optimized.
-
Issues with Product Isolation and Purification: Significant product loss can occur during work-up and purification. This can be due to the formation of emulsions during extraction, incorrect pH during acid-base extraction, or irreversible adsorption of the product on the chromatography stationary phase.[3]
Q2: I am observing a significant amount of an unknown byproduct in my reaction. How can I identify and minimize it?
The first step is to characterize the byproduct using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy. Common byproducts in imidazole synthesis include oxazoles and polymeric materials.[1][4]
To minimize byproduct formation:
-
Adjust Reactant Ratios: As mentioned, using an excess of ammonia can favor the formation of the diimine intermediate required for imidazole synthesis over oxazole formation.[1]
-
Control the Order of Addition: In some cases, the order in which reactants are added can influence the product distribution. For example, adding the aldehyde slowly to a mixture of the dicarbonyl compound and ammonia can be beneficial.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.
-
Choose an Appropriate Solvent: The solvent can influence reaction pathways. Protic solvents like ethanol-water mixtures can stabilize charged intermediates and increase yields in some cases.[5]
Q3: My imidazole derivative is difficult to purify. What strategies can I use?
Purification of imidazole derivatives can be challenging due to their polarity and basicity.
-
Column Chromatography:
-
Tailing: The basic nature of the imidazole ring can cause tailing on silica gel columns. This can be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[3]
-
Stationary Phase: If tailing persists, consider using a different stationary phase like neutral or basic alumina, which is less acidic than silica gel.[3]
-
Low Recovery: If the product is irreversibly adsorbed on silica, using a less acidic stationary phase or "deactivating" the silica with a base prior to loading can help.[3]
-
-
Recrystallization:
-
Solvent Selection: Choosing the right solvent is key. An ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point.[6] If a single solvent is not suitable, a two-solvent system can be employed.[6]
-
Inducing Crystallization: If crystals do not form upon cooling, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.[3]
-
-
Acid-Base Extraction: This technique can be very effective for separating basic imidazole derivatives from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with a dilute aqueous acid. The imidazole derivative will move to the aqueous layer as its protonated salt. The aqueous layer is then separated, neutralized with a base to precipitate the neutral imidazole, which can then be extracted back into an organic solvent.[3]
Data Presentation
Table 1: Effect of Solvent on the Yield of 2,4,5-Triaryl-1H-imidazoles
| Solvent | Yield (%) |
| Ethanol-Water (1:1) | 90 |
| Methanol | 74 |
| Ethanol | 76 |
| Butanol | 85 |
| Acetonitrile | 68 |
| Toluene | 67 |
| Chlorobenzene | 56 |
| Dimethylformamide (DMF) | 65 |
| Dimethyl sulfoxide (DMSO) | 75 |
| Water | 10 |
Data compiled from multiple sources for a representative synthesis of a trisubstituted imidazole.[2][5][7]
Table 2: Effect of Catalyst Loading on the Yield of a Trisubstituted Imidazole
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| CuI | 20 | 20 | 85 |
| CuI | 15 | 20 | 85 |
| CuI | 10 | 25 | <85 |
| CuI | 5 | 30 | <85 |
| Silicotungstic Acid | 2.5 | - | 63 |
| Silicotungstic Acid | 5.0 | - | 85 |
| Silicotungstic Acid | 7.5 | - | 94 |
| Silicotungstic Acid | 10.0 | - | 94 |
Data compiled from multiple sources for representative syntheses.[7][8]
Table 3: Effect of Temperature on the Yield of a Trisubstituted Imidazole
| Temperature (°C) | Reaction Time (min) | Yield (%) |
| 70 | 80 | 78 |
| 90 | 80 | 80 |
| Reflux (Butanol) | 20 | 85 |
Data from a representative synthesis of a trisubstituted imidazole.[7]
Experimental Protocols
Protocol 1: Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole
This protocol is a general guideline for the synthesis of a 2,4,5-trisubstituted imidazole from a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate.
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Ammonium acetate (3.0 mmol)
-
Solvent (e.g., Butanol) (7 mL)
-
Catalyst (e.g., CuI) (0.15 mmol, 15 mol%)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,2-dicarbonyl compound, the aromatic aldehyde, ammonium acetate, the catalyst, and the solvent.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically when the starting aldehyde is consumed), cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Stir the resulting mixture at room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure trisubstituted imidazole.[2]
Protocol 2: Microwave-Assisted Synthesis of a 4,5-Disubstituted Imidazole
This protocol provides a general procedure for the rapid synthesis of a 4,5-disubstituted imidazole using microwave irradiation.
Materials:
-
1,2-Diketone (e.g., Benzil) (1.0 mmol)
-
Urotropine (hexamethylenetetramine)
-
Ammonium acetate
-
Solvent-free conditions
Procedure:
-
In a microwave-safe reaction vessel, mix the 1,2-diketone, urotropine, and ammonium acetate.
-
Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 700 W) for a short duration (e.g., 3.5 minutes).[9]
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Add ice-cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry it.
-
The crude product can be further purified by recrystallization if necessary.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yield in imidazole synthesis.
Caption: Experimental workflow for the Debus-Radziszewski imidazole synthesis.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Bot Verification [rasayanjournal.co.in]
Preventing polymerization of acrylonitrile during "3-(1H-Imidazol-1-yl)propanenitrile" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-(1H-Imidazol-1-yl)propanenitrile, with a specific focus on preventing the unwanted polymerization of acrylonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of acrylonitrile polymerization during the synthesis of this compound?
A1: The primary cause is the inherent reactivity of acrylonitrile, which can undergo spontaneous free-radical polymerization. This process can be initiated by impurities, light, heat, or the basicity of imidazole itself, which acts as a nucleophile in the desired aza-Michael addition but can also catalyze polymerization.
Q2: What are the common visual indicators of acrylonitrile polymerization?
A2: Common indicators include the reaction mixture becoming viscous, cloudy, or the formation of a white precipitate or solid mass (polyacrylonitrile). A sudden and uncontrolled increase in reaction temperature is a clear sign of runaway polymerization.[1]
Q3: What are polymerization inhibitors and how do they work?
A3: Polymerization inhibitors are chemical compounds that are added to monomers like acrylonitrile to prevent premature polymerization. They function by scavenging free radicals that initiate the polymerization chain reaction. For acrylonitrile, common inhibitors include hydroquinone (HQ) and 4-methoxyphenol (MEHQ).
Q4: Is it necessary to remove the commercially added inhibitor from acrylonitrile before the reaction?
A4: Acrylonitrile is often supplied with a small amount of inhibitor (e.g., MEHQ) for stabilization. For the synthesis of this compound, it is generally not necessary to remove this inhibitor, and in fact, adding a small additional amount can be beneficial. However, for specific applications where the inhibitor might interfere with downstream processes, its removal can be performed, but the inhibitor-free acrylonitrile should be used immediately.
Q5: How can I purify the desired product, this compound, if some polymer has formed?
A5: If a significant amount of polyacrylonitrile has formed, it can often be removed by filtration if it is insoluble in the reaction solvent. The crude product can then be purified by vacuum distillation.[2] For soluble polymer contamination, techniques like precipitation of the polymer by adding a non-solvent or column chromatography may be necessary.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reaction mixture becomes viscous or solidifies shortly after adding acrylonitrile. | Rapid, uncontrolled polymerization. This is often due to high reaction temperature, rapid addition of acrylonitrile, or the absence of a polymerization inhibitor.[1] | 1. Reduce Reaction Temperature: Pre-cool the reaction mixture to 0-5 °C before and during the addition of acrylonitrile.[1] 2. Slow, Controlled Addition: Add acrylonitrile dropwise with vigorous stirring to ensure proper mixing and heat dissipation. 3. Use a Polymerization Inhibitor: Add a radical inhibitor such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ) to the reaction mixture before adding acrylonitrile. |
| Low yield of the desired product with the formation of a white precipitate. | Slower, but significant, polymerization occurring throughout the reaction. This can be catalyzed by the basicity of imidazole. | 1. Optimize Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 50 °C) to favor the aza-Michael addition over polymerization. 2. Solvent Selection: Use a solvent that effectively dissipates heat. Ethanol is a commonly used solvent.[2] 3. Consider a Solvent-Free Approach: Under controlled temperature (e.g., 80 °C), the reaction can proceed efficiently without a solvent, which can sometimes reduce side reactions. |
| The final product is an off-white or yellowish solid instead of a colorless liquid/solid. | Presence of polymeric impurities or degradation products. | 1. Purification: Purify the crude product by vacuum distillation to separate the desired product from non-volatile impurities.[2] 2. Recrystallization: If the product solidifies, recrystallization from a suitable solvent can be an effective purification method. |
| The reaction does not proceed to completion. | Insufficient reaction time or temperature. While high temperatures can cause polymerization, a temperature that is too low may result in a very slow reaction rate. | 1. Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials. 2. Adjust Temperature and Time: If the reaction is sluggish at a low temperature, consider slowly increasing the temperature after the initial addition of acrylonitrile is complete, while still monitoring for any signs of polymerization. |
Quantitative Data
Disclaimer: The following tables provide illustrative data based on general principles of polymerization inhibition and reaction optimization. Specific experimental results for the synthesis of this compound may vary.
Table 1: Effect of Polymerization Inhibitor Concentration on Product Yield
| Inhibitor | Concentration (ppm relative to Acrylonitrile) | Expected Yield of this compound (%) | Observations |
| None | 0 | < 40% | Significant polymer formation, high viscosity. |
| Hydroquinone (HQ) | 100 | 75-85% | Minimal polymer formation. |
| Hydroquinone (HQ) | 500 | 80-90% | Very little to no observable polymer. |
| 4-Methoxyphenol (MEHQ) | 100 | 70-80% | Minimal polymer formation. |
| 4-Methoxyphenol (MEHQ) | 500 | 75-85% | Very little to no observable polymer. |
Table 2: Influence of Reaction Temperature on Product Yield and Polymer Formation
| Temperature (°C) | Reaction Time (hours) | Expected Yield of this compound (%) | Polymer Formation |
| 25 (Room Temp) | 24 | ~60-70% | Low |
| 50 | 5 | ~95% | Very Low |
| 80 (Reflux in Ethanol) | 12 | ~84%[2] | Low to Moderate |
| 100 | 4 | < 60% | High |
Experimental Protocols
Protocol 1: Synthesis with Polymerization Inhibitor in Ethanol
This protocol is adapted from established procedures and incorporates measures to prevent polymerization.
Materials:
-
Imidazole
-
Acrylonitrile (containing 35-45 ppm MEHQ)
-
Hydroquinone (HQ)
-
Anhydrous Ethanol
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve imidazole (1.0 eq) in anhydrous ethanol.
-
Add hydroquinone (200 ppm based on the mass of acrylonitrile to be added).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add acrylonitrile (1.1 eq) dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 12-24 hours, monitoring the progress by TLC or GC.
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Upon completion, remove the solvent and excess acrylonitrile under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid, which may solidify upon standing.[2]
Protocol 2: Solvent-Free Synthesis
This protocol is based on the principle of minimizing side reactions by eliminating the solvent.
Materials:
-
Imidazole
-
Acrylonitrile (containing 35-45 ppm MEHQ)
-
Round-bottom flask with a magnetic stirrer and a sealed cap
-
Oil bath
Procedure:
-
In a round-bottom flask, place imidazole (1.0 eq).
-
Add acrylonitrile (1.1 eq) to the flask.
-
Seal the flask and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 3-5 hours. Monitor the reaction progress by taking small aliquots for TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess acrylonitrile under reduced pressure.
-
The resulting product is often of high purity (>97%), but can be further purified by vacuum distillation if necessary.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Free-radical polymerization of acrylonitrile and its inhibition.
Caption: A logical workflow for troubleshooting acrylonitrile polymerization.
References
Optimization of reaction time and temperature for "3-(1H-Imidazol-1-yl)propanenitrile" synthesis
Welcome to the dedicated technical support guide for the synthesis of 3-(1H-Imidazol-1-yl)propanenitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this important precursor. Our guidance is rooted in established chemical principles and practical laboratory experience to help you navigate the common challenges associated with this aza-Michael addition reaction.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yields in the cyanoethylation of imidazole are often traced back to several key factors:
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Suboptimal Reagent Ratio: An inappropriate molar ratio of imidazole to acrylonitrile can lead to incomplete conversion of the starting material. While a 1:1 ratio is stoichiometrically required, using a slight excess of acrylonitrile can push the equilibrium towards the product. However, a large excess can lead to polymerization of acrylonitrile, complicating purification. A recommended starting point is a molar ratio of imidazole to acrylonitrile between 1:1 and 1:2.[1]
-
Inadequate Reaction Time or Temperature: This reaction is sensitive to both time and temperature. A patent for a similar process suggests a temperature range of 30–70°C for 1–10 hours, with an optimal condition of 50°C for 5 hours.[1] Another reported procedure utilizes refluxing in ethanol overnight.[2] If your yield is low, consider extending the reaction time or incrementally increasing the temperature within the recommended range while monitoring the reaction progress by TLC or GC.
-
Presence of Water: Imidazole is hygroscopic and the presence of water can interfere with the reaction. Ensure that your imidazole is dry and that you are using an anhydrous solvent.
-
Inefficient Mixing: Heterogeneous reaction mixtures due to poor stirring can result in localized concentration gradients and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.
Question 2: I am observing the formation of a significant amount of a viscous, polymeric side-product. What is causing this and how can I prevent it?
Answer: The formation of a viscous, polymeric substance is a classic issue in reactions involving acrylonitrile. This is due to the base-catalyzed anionic polymerization of acrylonitrile. Imidazole itself can act as a base to initiate this polymerization.
To mitigate this:
-
Control the Temperature: Polymerization is often more favorable at higher temperatures. Maintaining a moderate and consistent temperature (e.g., 50°C) is crucial.[1] Avoid excessive heating or localized hotspots.
-
Optimize Reagent Addition: Adding the acrylonitrile dropwise to the heated solution of imidazole in the solvent, rather than all at once, can help to maintain a low instantaneous concentration of the monomer, thereby disfavoring polymerization.
-
Consider a Polymerization Inhibitor: In some cases, a small amount of a radical scavenger like hydroquinone can be added to the acrylonitrile to prevent polymerization, although this should be done cautiously as it can potentially interfere with the desired reaction.
Question 3: My final product is difficult to purify and appears oily, even after vacuum distillation. What are the potential impurities and what purification strategies can I employ?
Answer: The oily nature of the product can be due to residual starting materials, solvent, or side-products. This compound itself can exist as a supercooled liquid before crystallizing.[2]
-
Common Impurities:
-
Unreacted imidazole
-
Excess acrylonitrile
-
Polyacrylonitrile
-
Bis-cyanoethylated imidazole (a potential side-product if the reaction conditions are too harsh)
-
-
Purification Strategies:
-
Vacuum Distillation: This is the most common method for purifying the product.[2] Ensure your vacuum is sufficiently high and the temperature is carefully controlled to prevent decomposition.
-
Crystallization: Although it can be slow to crystallize, seeding the purified oil with a previously obtained crystal can induce solidification.[2] The product has a reported melting point of 37°C.[2]
-
Column Chromatography: If distillation is ineffective, column chromatography on silica gel using a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients) can be an effective, albeit more labor-intensive, method for removing polar impurities.
-
Washing: Washing the crude product with a non-polar solvent in which the product is sparingly soluble but the impurities are soluble can be a preliminary purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the reaction between imidazole and acrylonitrile?
A1: The synthesis of this compound is an example of an aza-Michael addition (or conjugate addition) reaction. The imidazole, acting as a nucleophile, attacks the β-carbon of the electron-deficient alkene in acrylonitrile. The reaction is typically base-catalyzed, and in this case, imidazole itself can act as the base to deprotonate another imidazole molecule, increasing its nucleophilicity.
Reaction Pathway Diagram
Caption: Aza-Michael addition of imidazole to acrylonitrile.
Q2: What is the optimal temperature and reaction time for this synthesis?
A2: The optimal conditions can vary depending on the scale and solvent used. Based on available literature, a good starting point for optimization is a temperature range of 30-70°C with a reaction time of 1-10 hours.[1] A specific recommendation is 50°C for 5 hours.[1] Alternatively, refluxing in ethanol overnight has also been reported to give a high yield.[2] It is advisable to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion of the starting material.
Q3: Which solvents are suitable for this reaction?
A3: Ethanol is a commonly used solvent for this reaction and has been shown to be effective.[2] Other polar aprotic solvents such as acetonitrile could also be suitable. The choice of solvent can influence the reaction rate and solubility of the reactants. It is important that the chosen solvent is anhydrous.
Q4: How can I monitor the progress of the reaction?
A4:
-
Thin Layer Chromatography (TLC): This is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (imidazole) from the product. The product, being less polar than imidazole, will have a higher Rf value.
-
Gas Chromatography (GC): GC can provide a more quantitative measure of the conversion of imidazole to the product over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can also be used to monitor the disappearance of starting material signals and the appearance of product signals.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on a reported procedure with optimized conditions for improved yield and purity.[1][2]
Materials:
-
Imidazole (ensure it is dry)
-
Acrylonitrile (stabilized with a suitable inhibitor)
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Dropping funnel
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add imidazole (1.0 eq) and anhydrous ethanol.
-
Heat the mixture to 50°C with vigorous stirring until the imidazole is completely dissolved.
-
Add acrylonitrile (1.2 eq) dropwise to the reaction mixture over a period of 30 minutes using a dropping funnel.
-
After the addition is complete, maintain the reaction mixture at 50°C and continue stirring for 5 hours.
-
Monitor the reaction progress by TLC until the imidazole spot has disappeared or significantly diminished.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess acrylonitrile under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid, which may crystallize upon standing.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Data Summary
| Parameter | Recommended Range | Optimal Value | Reference |
| Reaction Temperature | 30 - 70°C or Reflux | 50°C | [1][2] |
| Reaction Time | 1 - 10 hours or Overnight | 5 hours | [1][2] |
| Imidazole:Acrylonitrile Molar Ratio | 1:1 - 1:5 | 1:1 - 1:2 | [1] |
References
Technical Support Center: Purification of Ionic Liquids Derived from 3-(1H-Imidazol-1-yl)propanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of ionic liquids (ILs) derived from "3-(1H-Imidazol-1-yl)propanenitrile".
Troubleshooting Guide
This guide addresses common challenges encountered during the purification of nitrile-functionalized imidazolium ionic liquids.
| Problem | Possible Cause | Suggested Solution |
| Synthesized ionic liquid has a yellow or brownish tint. | Residual unreacted starting materials or byproducts from the synthesis. | 1. Activated Carbon Treatment: This is effective for removing colored impurities. A detailed protocol is provided below.[1] 2. Solvent Washing: Washing the IL with a suitable immiscible solvent (e.g., ethyl acetate, diethyl ether) can remove non-polar impurities.[2] |
| Final product contains residual starting materials (e.g., 1-methylimidazole, this compound). | Incomplete reaction or inefficient initial purification. | 1. Solvent Extraction: Perform a liquid-liquid extraction to remove unreacted starting materials. The choice of solvent will depend on the polarity of the IL and the impurities. 2. HPLC Analysis: Use HPLC to quantify the level of unreacted starting materials and optimize the purification strategy.[3][4][5] |
| Presence of residual organic solvents in the final product. | Incomplete removal of solvents used during synthesis or purification. | 1. High-Vacuum Drying: Dry the ionic liquid under high vacuum (e.g., 10⁻³ mbar) at an elevated temperature (e.g., 70-100°C) for an extended period (e.g., 12-24 hours) to remove volatile organic compounds. 2. Headspace Gas Chromatography (GC): Use headspace GC to quantify the residual solvent content and ensure it meets the required specifications.[6][7][8][9] |
| Ionic liquid is cloudy or contains particulate matter. | Presence of insoluble impurities or degradation products. | 1. Filtration: Filter the ionic liquid through a fine frit (e.g., 0.45 µm) to remove particulate matter. 2. Centrifugation: For fine suspended particles, centrifugation followed by decantation of the supernatant can be effective. |
| Low yield after purification. | Loss of product during extraction or transfer steps. | 1. Optimize Extraction: Carefully select extraction solvents to minimize the solubility of the ionic liquid in the washing solvent. 2. Minimize Transfers: Reduce the number of transfer steps to minimize mechanical losses of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in ionic liquids derived from this compound?
A1: The most common impurities include unreacted starting materials such as 1-methylimidazole and the alkylating agent, as well as byproducts formed during the quaternization reaction. Colored impurities can also be present, often arising from side reactions or degradation of the starting materials. Halide impurities from the anion exchange step are also a common issue if not properly removed.
Q2: How can I effectively remove colored impurities from my nitrile-functionalized ionic liquid?
A2: Treatment with activated carbon is a highly effective method for decolorizing ionic liquids.[1] The general procedure involves dissolving the IL in a suitable solvent (e.g., acetone, acetonitrile), adding activated carbon, stirring for several hours, and then filtering to remove the carbon. The solvent is subsequently removed under vacuum. For a detailed protocol, please refer to the "Experimental Protocols" section.
Q3: What analytical techniques are recommended for assessing the purity of my ionic liquid?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the cation and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of unreacted starting materials and other non-volatile impurities.[3][4][5][10][11]
-
Gas Chromatography (GC) with Headspace Analysis: To determine the content of residual volatile organic solvents.[6][7][8][9]
-
Karl Fischer Titration: To measure the water content.
-
Ion Chromatography or Titration (e.g., with AgNO₃): To quantify residual halide impurities after anion exchange.
Q4: Is it necessary to use a solvent during the activated carbon treatment?
A4: While not always strictly necessary, dissolving the ionic liquid in a solvent can significantly improve the efficiency of the activated carbon treatment. The reduced viscosity allows for better contact between the impurities and the surface of the activated carbon, leading to more effective removal.
Q5: How can I minimize water content in my final ionic liquid product?
A5: Minimizing water content is crucial as it can significantly affect the physicochemical properties of the ionic liquid. To achieve a low water content:
-
Use anhydrous solvents during synthesis and purification.
-
Dry the final product under high vacuum at an elevated temperature for an extended period.
-
Store the purified ionic liquid in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake.
Data Presentation
Table 1: Typical Yields of Purification Methods for Nitrile-Functionalized Imidazolium Ionic Liquids
| Purification Method | Typical Yield Range (%) | Reference |
| Solvent Extraction | 85 - 95% | [2] |
| Activated Carbon Treatment (with solvent) | 90 - 98% | General lab practice |
| Recrystallization (if applicable) | 70 - 90% | [1] |
Table 2: Comparison of Impurity Levels Before and After Purification
| Impurity | Concentration Before Purification | Concentration After Purification (Method) | Analytical Technique |
| Colored Impurities | Visibly yellow/brown | Colorless (Activated Carbon) | UV-Vis Spectroscopy |
| Unreacted 1-methylimidazole | 1 - 5 mol% | < 0.1 mol% (Solvent Extraction) | HPLC[3][4][5] |
| Residual Acetonitrile | > 1000 ppm | < 100 ppm (High-Vacuum Drying) | Headspace GC[6] |
| Water Content | > 500 ppm | < 100 ppm (High-Vacuum Drying) | Karl Fischer Titration |
| Residual Halides | > 1 wt% | < 0.01 wt% (Repeated Aqueous Washing) | Ion Chromatography |
Experimental Protocols
Protocol 1: Activated Carbon Treatment for Decolorization
-
Dissolution: Dissolve the colored ionic liquid in a minimal amount of a suitable volatile solvent (e.g., acetone or acetonitrile). The concentration can typically be in the range of 10-50 wt%.
-
Addition of Activated Carbon: Add activated carbon to the solution (typically 1-5 wt% of the ionic liquid mass).
-
Stirring: Stir the mixture vigorously at room temperature for at least 6 hours. For highly colored ILs, the stirring time can be extended to 24 hours.
-
Filtration: Filter the mixture through a pad of Celite® or a fine porosity filter paper to remove the activated carbon. Repeat the filtration if necessary to ensure all carbon particles are removed.
-
Solvent Removal: Remove the solvent from the filtrate by rotary evaporation followed by drying under high vacuum (e.g., 10⁻³ mbar) at 70-100°C for 12-24 hours to obtain the purified, colorless ionic liquid.
Protocol 2: Solvent Extraction for Removal of Unreacted Starting Materials
-
Solvent Selection: Choose an extraction solvent in which the ionic liquid has low solubility, but the impurities (e.g., unreacted 1-methylimidazole) are highly soluble. Ethyl acetate is often a good choice for washing imidazolium-based ILs.[2]
-
Extraction Procedure: a. Dissolve the crude ionic liquid in a minimal amount of a solvent in which it is highly soluble and immiscible with the washing solvent (e.g., dichloromethane if washing with water, or use the IL neat if it is a liquid). b. Add the washing solvent (e.g., ethyl acetate) to the ionic liquid solution in a separatory funnel. c. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. d. Allow the layers to separate completely. e. Drain the ionic liquid layer (usually the bottom layer). f. Repeat the washing process 2-3 times with fresh portions of the washing solvent.
-
Drying: After the final extraction, dry the ionic liquid under high vacuum to remove any residual extraction solvent.
Mandatory Visualization
Caption: Workflow for the purification of ionic liquids using activated carbon.
Caption: Troubleshooting decision tree for common ionic liquid purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quality Control of 1-Alkyl-3-methylimidazolium Ionic Liquid Precursors with HPLC [jproeng.com]
- 5. Quality Control of 1-Alkyl-3-methylimidazolium Ionic Liquid Precursors with HPLC [jproeng.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. amecj.com [amecj.com]
- 8. Use of ionic liquids as headspace gas chromatography diluents for the analysis of residual solvents in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 11. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
Technical Support Center: Hydrolysis of the Nitrile Group in "3-(1H-Imidazol-1-yl)propanenitrile" Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis of the nitrile group in "3-(1H-Imidazol-1-yl)propanenitrile" and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general methods for hydrolyzing the nitrile group in this compound derivatives?
A1: The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions.[1][2] The reaction typically proceeds in two stages: first, the nitrile is converted to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid.[2] Due to the presence of the imidazole ring, careful selection of reaction conditions is necessary to achieve high yields and avoid side reactions.
Q2: How does the imidazole ring affect the hydrolysis of the nitrile group?
A2: The imidazole ring, being basic (pKaH of approximately 7.1), can influence the hydrolysis reaction.[3] Under acidic conditions, the imidazole nitrogen can be protonated, which may affect the reactivity of the nitrile group. While the imidazole ring is generally stable, harsh basic conditions could potentially lead to side reactions or degradation.[4] However, studies have shown that imidazolium cations can exhibit exceptional alkaline stability with appropriate substitution patterns.[4]
Q3: Can the hydrolysis be stopped at the amide stage?
A3: Isolating the intermediate amide can be challenging as the conditions required for nitrile hydrolysis often lead to the hydrolysis of the amide as well.[5] However, using milder reaction conditions, such as lower temperatures or controlled addition of reagents, may allow for the isolation of the amide.[1] Milder basic conditions (e.g., NaOH or KOH below 100°C without vigorous reflux) or specific acidic conditions (e.g., HCl at 40°C) have been suggested to favor amide formation.[5]
Q4: What are the expected products of the hydrolysis?
A4: The primary product of complete hydrolysis is 3-(1H-imidazol-1-yl)propanoic acid. Under acidic conditions, the product will be obtained as an acid addition salt (e.g., hydrochloride), and the nitrogen from the nitrile group will be converted to an ammonium salt.[6] Under basic conditions, the product will be the carboxylate salt, which requires a subsequent acidification step to yield the free carboxylic acid.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficiently harsh reaction conditions. 2. Low temperature. 3. Low concentration of acid or base. | 1. Increase the reaction temperature to reflux. 2. Use a more concentrated acid (e.g., 6M HCl) or base (e.g., 20% NaOH). 3. Increase the reaction time. |
| Incomplete Conversion (Mixture of Nitrile, Amide, and Carboxylic Acid) | 1. Reaction time is too short. 2. Insufficient equivalents of acid or base. | 1. Prolong the reaction time and monitor by TLC or LC-MS. 2. Ensure at least a stoichiometric amount of acid or base is used, and for acidic hydrolysis, consider that the imidazole ring will also be protonated. |
| Formation of Side Products/Degradation | 1. Reaction temperature is too high. 2. Reaction time is excessively long. 3. The imidazole ring may be undergoing side reactions under very harsh basic conditions. | 1. Reduce the reaction temperature and monitor the reaction progress more frequently. 2. Optimize the reaction time to maximize the yield of the desired product. 3. If using basic conditions, consider a lower concentration of the base or a lower reaction temperature. |
| Difficulty in Product Isolation | 1. The product is highly soluble in the aqueous reaction mixture. 2. Formation of emulsions during work-up. | 1. For acidic hydrolysis, after basifying the reaction mixture, use a continuous liquid-liquid extractor for efficient extraction with an organic solvent. 2. For basic hydrolysis, after acidification, saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product. 3. To break emulsions, try adding brine or filtering through a pad of celite. |
Experimental Protocols
Below are representative experimental protocols for the hydrolysis of this compound. Researchers should optimize these conditions for their specific derivatives.
Acidic Hydrolysis
Reaction:
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Add 6 M hydrochloric acid (5-10 volumes).
-
Heat the reaction mixture to reflux (approximately 100-110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Basic Hydrolysis
Reaction:
-
This compound + NaOH + H₂O → Sodium 3-(1H-imidazol-1-yl)propanoate + NH₃
-
Sodium 3-(1H-imidazol-1-yl)propanoate + HCl → 3-(1H-Imidazol-1-yl)propanoic acid + NaCl
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Add a 10-20% aqueous solution of sodium hydroxide (5-10 volumes).
-
Heat the reaction mixture to reflux (approximately 100-110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the reaction mixture to a pH of approximately 5-6 with concentrated hydrochloric acid. The product may precipitate out of the solution.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, n-butanol).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for nitrile hydrolysis. Note that specific yields for this compound hydrolysis are not widely reported and may require optimization.
| Reaction Condition | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Acidic Hydrolysis | 6 M HCl | 100-110 | 12-24 | Moderate to High |
| Basic Hydrolysis | 20% NaOH | 100-110 | 8-16 | Moderate to High |
Visualizations
Experimental Workflow: Nitrile Hydrolysis
Caption: Workflow for acidic and basic hydrolysis of this compound.
Logical Relationship: Troubleshooting Nitrile Hydrolysis
Caption: Troubleshooting logic for the hydrolysis of nitrile derivatives.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Nitrile-Functionalized Imidazolium Ionic Liquids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nitrile-functionalized imidazolium ionic liquids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, handling, and experimental analysis of nitrile-functionalized imidazolium ionic liquids.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| SYN-01 | Incomplete reaction during the synthesis of the nitrile-functionalized imidazolium ionic liquid. | Insufficient reaction time or temperature. Impure starting materials. Inefficient stirring. | Extend the reaction time and/or increase the temperature, monitoring the reaction progress by NMR or TLC. Ensure all reactants (e.g., 1-alkylimidazole, haloalkanenitrile) are pure and dry. Use a magnetic stirrer and an appropriate stir bar size to ensure the reaction mixture is homogeneous. |
| SYN-02 | The final ionic liquid product is colored (e.g., yellow or brown). | Presence of impurities from starting materials. Side reactions occurring at elevated temperatures. | Purify the starting materials before synthesis. After synthesis, wash the ionic liquid with a suitable solvent like ethyl acetate or diethyl ether to remove colored impurities. If the color persists, treatment with activated carbon followed by filtration may be necessary.[1] |
| SYN-03 | Difficulty in removing residual solvents or unreacted starting materials. | The high viscosity of the ionic liquid can trap solvent molecules. Insufficient vacuum or drying time. | Dry the ionic liquid under high vacuum for an extended period (24-48 hours). Gently heating during this process can aid in solvent removal. Wash the ionic liquid multiple times with a solvent in which the impurities are soluble but the ionic liquid is not (e.g., diethyl ether). |
| ANAL-01 | Poor peak shape (e.g., tailing, fronting) in HPLC analysis of the ionic liquid or its degradation products. | Secondary interactions between the analyte and the stationary phase. Inappropriate mobile phase composition or pH. Column contamination. | Use a column with a higher carbon load or end-capping to minimize interactions with free silanol groups.[2] Optimize the mobile phase by adjusting the buffer concentration, pH, and organic solvent ratio.[2][3] Flush the column with a strong solvent to remove any adsorbed contaminants. |
| ANAL-02 | Irreproducible retention times in HPLC. | Fluctuations in mobile phase composition or flow rate. Temperature variations. Insufficient column equilibration time. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for stable performance. Use a column oven to maintain a constant temperature. Allow sufficient time for the column to equilibrate with the mobile phase between injections. |
| ANAL-03 | Unexpected peaks in the chromatogram or mass spectrum during degradation studies. | Contamination from sample handling or solvents. Formation of unforeseen degradation byproducts. Secondary reactions of degradation products. | Run blank injections of the solvent to identify potential contaminants. Use high-purity solvents and clean glassware. Analyze the mass spectrum of the unexpected peaks to identify their molecular weight and fragmentation patterns, which can help in structure elucidation. |
| DEG-01 | The observed thermal degradation temperature is lower than expected. | Presence of impurities, especially halides. The experimental conditions of the thermogravimetric analysis (TGA), such as the heating rate, can influence the observed decomposition temperature. | Ensure the ionic liquid is of high purity. Halide impurities, in particular, can significantly lower the thermal stability. Use a standardized TGA method with a consistent heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) for reproducible results.[4] |
| DEG-02 | Hydrolysis of the nitrile group is not proceeding as expected. | Incorrect pH of the solution. Insufficient water content. Low reaction temperature. | Nitrile hydrolysis is catalyzed by acid or base. Adjust the pH of the reaction mixture accordingly. Ensure sufficient water is present in the reaction medium. Increase the reaction temperature to accelerate the hydrolysis rate. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and degradation of nitrile-functionalized imidazolium ionic liquids.
Q1: What are the primary thermal degradation pathways for nitrile-functionalized imidazolium ionic liquids?
A1: The primary thermal degradation of imidazolium-based ionic liquids, including those with cyano-functionalized anions, proceeds through two main pathways: deprotonation of the cation by the anion and dealkylation of the imidazolium cation by the anion.[5][6][7] Secondary reactions can include cyclization of the cation and substitution at the C2 position of the imidazolium ring.[5][6][7]
Q2: How does the anion affect the thermal stability of nitrile-functionalized imidazolium ionic liquids?
A2: The nature of the anion plays a crucial role in the thermal stability of the ionic liquid. The decomposition mechanisms are highly dependent on the anion's properties.[4] The basicity and nucleophilicity of the anion are critical factors in determining the thermal stability.[5][6][7]
Q3: What is the expected pathway for the hydrolysis of the nitrile group in these ionic liquids?
A3: While specific studies on nitrile-functionalized imidazolium ionic liquids are limited, the nitrile group is generally expected to undergo hydrolysis in the presence of water, particularly under acidic or basic conditions. The hydrolysis would likely proceed in two stages: first to an amide intermediate, and then to the corresponding carboxylic acid.
Q4: How can I monitor the degradation of nitrile-functionalized imidazolium ionic liquids?
A4: Several analytical techniques can be employed to monitor the degradation process. High-Performance Liquid Chromatography (HPLC) is useful for quantifying the decrease in the parent ionic liquid concentration and the formation of degradation products.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile degradation products.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying structural changes in the ionic liquid and its degradation products.[9][10][11]
Q5: Are nitrile-functionalized imidazolium ionic liquids stable in the presence of water?
A5: Some nitrile-functionalized ionic liquids are reported to be moisture-stable.[12] However, the presence of water can lead to the hydrolysis of the nitrile group, especially under prolonged exposure or at elevated temperatures and non-neutral pH. The extent of this will depend on the specific structure of the ionic liquid and the experimental conditions.
Quantitative Data Summary
The following table summarizes the thermal decomposition temperatures for a selection of nitrile-functionalized imidazolium ionic liquids.
| Ionic Liquid | Anion | Onset Decomposition Temperature (T_onset) (°C) |
| 1-(2-cyanoethyl)-3-methylimidazolium chloride | Cl⁻ | ~200 |
| 1-(2-cyanoethyl)-3-ethylimidazolium bromide | Br⁻ | ~200 |
| 1-(2-cyanoethyl)-3-butylimidazolium bromide | Br⁻ | ~200 |
| 1-(2-cyanoethyl)-3-benzylimidazolium chloride | Cl⁻ | ~200 |
Note: The data presented are approximate values from thermogravimetric analysis (TGA) and can be influenced by experimental conditions such as heating rate and atmosphere.[4]
Experimental Protocols
Protocol 1: Synthesis of a Nitrile-Functionalized Imidazolium Ionic Liquid
This protocol describes a general procedure for the synthesis of 1-(2-cyanoethyl)-3-alkylimidazolium halide.
Materials:
-
1-Alkylimidazole
-
3-Bromopropionitrile (or other suitable haloalkanenitrile)
-
Acetonitrile (or other suitable solvent)
-
Ethyl acetate or diethyl ether (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-alkylimidazole in acetonitrile.
-
Add an equimolar amount of 3-bromopropionitrile dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent) and maintain for several hours (e.g., 6 hours).[4]
-
Monitor the reaction progress using a suitable analytical technique (e.g., NMR, TLC).
-
Once the reaction is complete, remove the solvent using a rotary evaporator.
-
Wash the resulting crude ionic liquid multiple times with ethyl acetate or diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified ionic liquid under high vacuum for 24-48 hours to remove any residual solvent.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.[13][14]
Protocol 2: Analysis of Ionic Liquid Degradation by HPLC-MS
This protocol outlines a general method for analyzing the degradation products of nitrile-functionalized imidazolium ionic liquids using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Instrumentation and Columns:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-MS).
-
Reversed-phase C18 column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or ammonium acetate (for mobile phase modification)
Procedure:
-
Sample Preparation: Prepare a stock solution of the nitrile-functionalized imidazolium ionic liquid in a suitable solvent (e.g., water or acetonitrile). Subject the ionic liquid to the desired degradation conditions (e.g., thermal stress, hydrolysis). At specified time intervals, withdraw aliquots of the sample, dilute them appropriately with the mobile phase, and filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an additive like formic acid (e.g., 0.1%) or ammonium acetate to improve peak shape and ionization efficiency.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) using a column oven.
-
Injection Volume: Typically 5-20 µL.
-
Detection: Monitor the eluent using a UV detector at a wavelength where the imidazolium ring absorbs (e.g., ~210 nm). The mass spectrometer should be set to scan a relevant mass range to detect the parent ionic liquid cation and potential degradation products.
-
-
Data Analysis:
-
Identify the peak corresponding to the parent ionic liquid cation based on its retention time and mass-to-charge ratio (m/z).
-
Monitor the decrease in the peak area of the parent ion over time to determine the degradation kinetics.
-
Analyze the mass spectra of new peaks that appear in the chromatogram to identify the molecular weights of the degradation products.
-
Use MS/MS fragmentation analysis to help elucidate the structures of the degradation products.[15]
-
Visualizations
Caption: Primary thermal degradation pathways of imidazolium ionic liquids.
Caption: Proposed hydrolytic degradation pathway of the nitrile group.
Caption: General experimental workflow for studying ionic liquid degradation.
References
- 1. ionike.com [ionike.com]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition mechanisms of alkylimidazolium ionic liquids with cyano-functionalized anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation processes of protic ionic liquids for NH3 separation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality - Inorganic Chemistry - Figshare [figshare.com]
- 14. Synthesis and characterization of ionic liquids incorporating the nitrile functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance the Thermal Stability of Ionic Liquids Derived from 3-(1H-Imidazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the thermal stability of ionic liquids (ILs) synthesized from 3-(1H-Imidazol-1-yl)propanenitrile. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and key experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of ionic liquids based on this compound?
A1: The thermal stability of these ionic liquids is predominantly influenced by three main factors:
-
Anion Type: The choice of the counter-anion has the most significant impact. Generally, anions with a higher degree of charge delocalization and lower nucleophilicity lead to more thermally stable ILs.
-
Cation Structure: Modifications to the imidazolium cation, such as the length of other alkyl chains and the presence of functional groups, can affect stability.
-
Purity of the Ionic Liquid: The presence of impurities, particularly water and halide residues from synthesis, can significantly lower the decomposition temperature.
Q2: How does the nitrile functional group on the cation affect thermal stability?
A2: The presence of the cyanoethyl group on the imidazolium cation generally tends to decrease the thermal stability compared to simple alkyl-substituted imidazolium ILs.[1] This is attributed to the electron-withdrawing nature of the nitrile group, which can influence the electronic distribution within the imidazolium ring and potentially provide alternative decomposition pathways.
Q3: What is the typical thermal decomposition temperature range for ionic liquids derived from this compound?
A3: The decomposition temperature varies significantly depending on the anion. For imidazolium-based ILs with a cyano-functionalized cation, the onset of decomposition can range from approximately 200 °C to over 400 °C. For instance, studies on similar nitrile-functionalized ILs show that the choice of anion can alter the decomposition temperature significantly.
Q4: Which anions are recommended for synthesizing more thermally stable ionic liquids with this cation?
A4: For enhanced thermal stability, anions that are weakly coordinating and have a high degree of charge delocalization are preferred. Based on general trends for imidazolium-based ILs, the following order of anion stability is often observed: Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) > Hexafluorophosphate ([PF₆]⁻) > Tetrafluoroborate ([BF₄]⁻) > Halides (e.g., Br⁻, Cl⁻). For cyano-functionalized ILs specifically, anions like hydrogen sulfate ([HSO₄]⁻) have also been shown to impart greater thermal stability compared to hydrogen phosphate ([H₂PO₄]⁻).
Q5: What are the primary decomposition pathways for these types of ionic liquids?
A5: The main thermal decomposition mechanisms for imidazolium-based ionic liquids, including those with nitrile functionalities, are:
-
Sₙ2 Nucleophilic Attack: The anion acts as a nucleophile and attacks one of the alkyl groups on the imidazolium cation, leading to the formation of a volatile alkyl-anion species and a neutral imidazole derivative.[2]
-
Deprotonation: The anion can act as a base and abstract a proton from the imidazolium ring (most commonly from the C2 position), forming an N-heterocyclic carbene (NHC). These carbenes are highly reactive and can lead to further decomposition or polymerization reactions.[2][3]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and thermal analysis of ionic liquids derived from this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Lower than expected thermal stability in TGA. | 1. Presence of impurities: Residual water, solvents, or halide ions from the synthesis are common culprits that can significantly lower the decomposition temperature. 2. Incorrect TGA parameters: A very slow heating rate can sometimes overlap with long-term degradation processes, while a very fast heating rate can overestimate the thermal stability. 3. Reactive atmosphere: Running the TGA in air or oxygen instead of an inert atmosphere (N₂ or Ar) can lead to oxidative degradation at lower temperatures.[4] | 1. Purification: Ensure the IL is thoroughly dried under high vacuum for an extended period before TGA analysis. Perform halide content tests (e.g., with silver nitrate) to ensure purity. 2. Standardize TGA method: Use a consistent heating rate (e.g., 10 °C/min) for all comparative studies. 3. Inert Atmosphere: Always perform TGA for thermal stability assessment under a continuous flow of dry nitrogen or argon.[4] |
| Inconsistent TGA results between batches. | 1. Batch-to-batch purity variations: Inconsistent removal of impurities during synthesis and purification. 2. Hygroscopic nature of the IL: Absorption of atmospheric moisture between synthesis and analysis. | 1. Standardize purification protocol: Implement a rigorous and consistent purification and drying procedure for all batches. 2. Proper handling and storage: Store the synthesized ILs in a desiccator or glovebox to minimize moisture uptake. Handle samples quickly when preparing for TGA. |
| Weight gain observed during TGA. | This is highly unusual for ILs but could indicate a reaction with the sample pan or the atmosphere, or an instrument malfunction. | 1. Check pan compatibility: Ensure the sample pan material (e.g., platinum, alumina) is inert to the ionic liquid at high temperatures. 2. Verify gas purity: Ensure the purge gas is of high purity and dry. 3. Instrument calibration: Recalibrate the TGA instrument according to the manufacturer's instructions. |
| Synthesis of the precursor halide salt yields low purity or color. | 1. Incomplete reaction: The quaternization reaction may not have gone to completion. 2. Side reactions: Overheating during the reaction can lead to side products and discoloration. | 1. Monitor reaction: Use techniques like ¹H NMR to monitor the disappearance of starting materials. 2. Control temperature: Maintain the recommended reaction temperature and avoid excessive heating. 3. Purification: Wash the product thoroughly with a suitable solvent (e.g., ethyl acetate) to remove unreacted starting materials. |
| Anion exchange is incomplete. | 1. Insufficient amount of anion source: Not using a molar excess of the new anion source. 2. Poor mixing: Inefficient stirring during the biphasic reaction. 3. Precipitated salt removal: Incomplete removal of the halide salt byproduct. | 1. Use slight excess: Employ a slight molar excess (e.g., 1.05 to 1.1 equivalents) of the anion source. 2. Vigorous stirring: Ensure vigorous stirring to maximize the interfacial area for the exchange reaction. 3. Thorough washing: After the reaction, wash the organic phase multiple times with deionized water to remove all the precipitated salt. |
Data Presentation
Table 1: Influence of Anion on the Thermal Stability of 1-(2-cyanoethyl)-3-methylimidazolium Ionic Liquids
| Cation | Anion | Onset Decomposition Temperature (Tₒₙₛₑₜ) (°C) |
| [C₂CNMIM]⁺ | [BF₄]⁻ | 265 |
| [C₂CNMIM]⁺ | [PF₆]⁻ | Not available |
| [C₂CNMIM]⁺ | [NTf₂]⁻ | Not available |
| [C₂CNMIM]⁺ | [DCA]⁻ | Not available |
| [C₂CNMIM]⁺ | [HSO₄]⁻ | ~260 |
| [C₂CNMIM]⁺ | [H₂PO₄]⁻ | ~200 |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-cyanoethyl)-3-methylimidazolium Bromide
Objective: To synthesize the halide precursor for subsequent anion exchange reactions.
Materials:
-
1-methylimidazole
-
3-bromopropanenitrile
-
Ethyl acetate
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 3-bromopropanenitrile.
-
The reaction is typically performed neat or with a minimal amount of a suitable solvent like acetonitrile.
-
Stir the mixture at a controlled temperature (e.g., 60-80 °C) for a specified duration (typically 24-48 hours).
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Monitor the reaction progress by ¹H NMR spectroscopy until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the resulting viscous liquid or solid product multiple times with ethyl acetate to remove any unreacted starting materials.
-
Dry the final product under high vacuum to remove any residual solvent.
Protocol 2: Anion Exchange to Synthesize a Thermally Stable Ionic Liquid
Objective: To replace the bromide anion with a more thermally stable anion, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).
Materials:
-
1-(2-cyanoethyl)-3-methylimidazolium bromide
-
Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂)
-
Deionized water
-
Dichloromethane
-
Separatory funnel
Procedure:
-
Dissolve the 1-(2-cyanoethyl)-3-methylimidazolium bromide in deionized water.
-
In a separate container, dissolve a slight molar excess (1.05 eq) of LiNTf₂ in deionized water.
-
Add the LiNTf₂ solution dropwise to the imidazolium bromide solution while stirring vigorously.
-
A biphasic system will form, with the desired ionic liquid partitioning into the organic phase (or forming a separate phase).
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers and wash them several times with deionized water to remove any residual lithium bromide.
-
Confirm the absence of bromide in the organic phase using the silver nitrate test.
-
Remove the dichloromethane under reduced pressure.
-
Dry the final ionic liquid under high vacuum at an elevated temperature (e.g., 80 °C) for at least 24 hours to remove all traces of water and solvent.
Protocol 3: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset decomposition temperature of the synthesized ionic liquid.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas
Procedure:
-
Calibrate the TGA instrument for temperature and weight.
-
Place a small, accurately weighed sample (typically 5-10 mg) of the dried ionic liquid into a clean TGA pan (platinum or alumina).
-
Place the pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The onset decomposition temperature (Tₒₙₛₑₜ) is determined as the intersection of the tangent of the baseline before decomposition and the tangent of the steepest weight loss curve.
Visualizations
Caption: Workflow for the synthesis of thermally stable ionic liquids from this compound.
Caption: Key strategies for enhancing the thermal stability of nitrile-functionalized ionic liquids.
Caption: The two main pathways for the thermal decomposition of imidazolium-based ionic liquids.
References
Avoiding common pitfalls in the characterization of imidazole compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of imidazole compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis & Purification
Q1: My imidazole synthesis yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in imidazole synthesis, such as in the Debus-Radziszewski reaction, can stem from several factors.[1] Incomplete reactions, side-product formation, and difficulties in purification are common culprits.[1][2]
Troubleshooting Steps:
-
Reaction Conditions: Ensure optimal reaction temperature and time. For instance, some reactions may require reflux to proceed to completion.[2]
-
Purity of Reagents: Use high-purity starting materials (diketone, aldehyde, and amine) as impurities can lead to unwanted side reactions.[1]
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Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant might lead to the formation of undesired byproducts.
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Purification Method: The purification process is critical. While simple precipitation and washing with water can remove residual ammonium acetate and acetic acid, column chromatography or recrystallization is often necessary to achieve high purity, which in turn affects the final yield calculation of the pure product.[1]
Q2: I'm struggling to purify my imidazole derivative using column chromatography. It's either not separating from impurities or streaking on the column.
A2: Purification of imidazole derivatives by column chromatography can be challenging due to their polar nature and potential for interaction with the stationary phase.
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems. Common eluents for imidazole compounds include ethyl acetate/hexane and dichloromethane/methanol.[3] A gradient elution, starting with a less polar solvent and gradually increasing polarity, can be effective in separating compounds with similar polarities.[3]
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Tailing/Streaking: Tailing is often due to the interaction of the basic nitrogen of the imidazole ring with the acidic silica gel. To mitigate this, you can:
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Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica.
-
Use neutral or basic alumina as the stationary phase instead of silica gel.
-
-
Co-elution with Starting Materials: If your product is co-eluting with starting materials, consider an acid-base extraction during the work-up to remove unreacted acidic or basic starting materials before chromatography.[3]
2. Stability & Handling
Q3: My purified imidazole compound seems to be degrading over time. What are the common stability issues and how can I prevent them?
A3: Imidazole compounds can be susceptible to degradation, particularly under certain conditions. The stability is influenced by factors like pH, light, and the presence of substituents on the imidazole ring.[4]
Troubleshooting Steps:
-
pH Stability: The stability of imidazolium cations, for instance, is highly dependent on pH. They can degrade in strongly basic conditions.[4] It's crucial to understand the pH stability profile of your specific compound.
-
Storage Conditions: Store purified imidazole compounds in a cool, dark, and dry place. Using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Substituent Effects: The nature of the substituents on the imidazole ring significantly impacts its stability. Electron-withdrawing groups can affect the electron density of the ring and its susceptibility to degradation.[1][4]
Q4: I am working with a His-tagged protein, and it precipitates after elution with high concentrations of imidazole. Why does this happen and what can I do?
A4: High concentrations of imidazole (e.g., 200-500 mM) used for eluting His-tagged proteins from Ni-NTA columns can sometimes cause protein precipitation.[5] Imidazole can act as a chaotropic agent, destabilizing the protein structure.[5]
Troubleshooting Steps:
-
Minimize Imidazole Concentration: Use the minimum concentration of imidazole required for efficient elution. A step or linear gradient elution can help determine the optimal concentration.[6]
-
Immediate Buffer Exchange: Immediately after elution, exchange the buffer to one that does not contain imidazole using methods like dialysis or gel filtration.[5]
-
Alternative Elution Methods: Consider alternative elution methods that do not require high imidazole concentrations, such as pH reduction or the use of chelating agents like EDTA (though this will strip the nickel from the column).
3. Spectroscopic Characterization
Q5: I'm observing unexpected or complex NMR spectra for my imidazole compound. What could be the reason?
A5: The NMR spectra of imidazole derivatives can be complex due to several factors, including tautomerism, pH-dependent shifts, and solvent effects.[7][8][9]
Troubleshooting Steps:
-
Tautomerism: Imidazole exists in two equivalent tautomeric forms where the proton on the nitrogen can reside on either nitrogen atom.[8][10][11] This can lead to broadened peaks or an average signal in the NMR spectrum, depending on the rate of exchange. Variable temperature NMR studies can help to resolve the individual tautomers.[7]
-
pH Effects: The chemical shifts of imidazole protons are sensitive to pH. The ring can be protonated in acidic conditions, leading to significant downfield shifts.[12] Ensure your NMR solvent is neutral or buffered if you need to maintain a specific protonation state.
-
Solvent Choice: The choice of NMR solvent can influence tautomeric equilibrium and chemical shifts.[7] Running spectra in different solvents (e.g., CDCl₃, DMSO-d₆, D₂O) can provide valuable structural information.
-
Hydrate Formation: Some imidazole derivatives, like imidazole-2-carboxaldehyde, can exist in equilibrium with a stable hydrate form, which will give a different set of NMR signals.[7][9]
Q6: My mass spectrometry results for an imidazole-containing molecule show unexpected fragmentation patterns. How can I interpret them?
A6: The fragmentation of the imidazole ring in mass spectrometry can be complex. While the ring itself is relatively stable, substituents can be lost as small neutral molecules.[13]
Troubleshooting Steps:
-
Common Fragmentation Pathways: A common fragmentation pathway involves the loss of HCN from the molecular ion.[14][15] The specific fragmentation will, however, be highly dependent on the nature and position of the substituents on the imidazole ring.
-
Ionization Energy: The fragmentation pattern can be dependent on the ionization energy. At higher energies, more extensive fragmentation can occur.[14][15]
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the fragment ions. This will help in determining their elemental composition and proposing plausible fragmentation mechanisms.
4. Metal Binding & Crystallography
Q7: I am studying the interaction of my imidazole compound with a metal ion, but the results are inconsistent.
A7: Imidazole and its derivatives are excellent ligands for a variety of metal ions, primarily binding through the sp²-hybridized nitrogen atom.[16][17] Inconsistencies in binding studies can arise from several factors.
Troubleshooting Steps:
-
Tautomerism and Coordination: The two tautomeric forms of a substituted imidazole can have different coordination properties. It is important to consider which tautomer is present and how it coordinates to the metal.[17]
-
pH Control: The protonation state of the imidazole ring is pH-dependent. At low pH, the ring will be protonated and will not coordinate to the metal ion. Ensure your experiments are performed at a pH where the imidazole is in its neutral, coordinating form.
-
Competition with Buffer Components: Some buffer components can compete with your imidazole compound for binding to the metal ion. Use non-coordinating buffers where possible.
Q8: I am having difficulty obtaining single crystals of my imidazole derivative suitable for X-ray crystallography.
A8: Obtaining high-quality crystals can be a significant challenge. For imidazole compounds, factors like solvent choice, purity, and potential disorder can affect crystallization.
Troubleshooting Steps:
-
High Purity is Crucial: Ensure your compound is of the highest possible purity. Even small amounts of impurities can inhibit crystal growth.
-
Screen a Wide Range of Solvents: Systematically screen a variety of solvents and solvent mixtures for crystallization. Techniques like slow evaporation, vapor diffusion, and cooling crystallization should be explored.
-
Disorder: In some crystal structures of imidazole derivatives, disorder of substituents can be an issue, which can complicate structure refinement.[18] Careful analysis of the electron density map is required.
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction to Purify Imidazole Derivatives [3]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic imidazole derivative will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (check with pH paper).
-
Back-Extraction: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., dichloromethane). The now neutral imidazole derivative will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified imidazole derivative.
Protocol 2: General Method for HPLC Analysis of Imidazole Compounds [19]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition will need to be optimized for the specific compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the imidazole compound has maximum absorbance.
-
Quantification: Prepare a calibration curve using standard solutions of the imidazole compound of known concentrations. The concentration in the sample can be determined by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Common 1H NMR Chemical Shift Ranges for Imidazole Protons
| Proton | Chemical Shift Range (ppm) in CDCl₃ | Notes |
| H-2 | 7.5 - 8.0 | Generally the most downfield proton. |
| H-4/H-5 | 7.0 - 7.5 | Often appear as a single peak in unsubstituted imidazole due to tautomerism. |
| N-H | 9.0 - 13.0 | Broad signal, position is highly dependent on solvent and concentration. |
Note: These are approximate ranges and can vary significantly based on substituents and solvent.
Visualizations
Caption: A generalized workflow for the synthesis, purification, and characterization of imidazole compounds.
Caption: Prototropic tautomerism in the imidazole ring leading to two equivalent forms.[8][10][11]
Caption: Schematic representation of an imidazole ligand coordinating to a central metal ion.[16][17]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Imidazole-amino acids. Conformational switch under tautomer and pH change - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tautomer [chemeurope.com]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. connectsci.au [connectsci.au]
- 15. researchgate.net [researchgate.net]
- 16. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 18. journals.iucr.org [journals.iucr.org]
- 19. benchchem.com [benchchem.com]
Optimizing "3-(1H-Imidazol-1-yl)propanenitrile" as a Corrosion Inhibitor: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the performance of "3-(1H-Imidazol-1-yl)propanenitrile"-based corrosion inhibitors. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section is designed to help users identify and resolve common issues encountered during the evaluation of "this compound" as a corrosion inhibitor.
Issue 1: Inconsistent or Low Inhibition Efficiency
-
Question: My weight loss measurements are showing highly variable or lower-than-expected inhibition efficiency. What are the potential causes and how can I troubleshoot this?
-
Answer: Inconsistent inhibition efficiency in weight loss studies can stem from several factors:
-
Inhibitor Purity and Concentration: Verify the purity of your synthesized "this compound" using techniques like NMR or FTIR spectroscopy. Inaccurate inhibitor concentration is a common source of error. Prepare fresh solutions for each experiment and ensure accurate weighing and dissolution.
-
Surface Preparation: Inadequate cleaning of metal coupons can leave behind oxides or contaminants, leading to uneven corrosion and inhibitor adsorption. Ensure a consistent and thorough surface preparation protocol, including mechanical polishing, degreasing with a suitable solvent (e.g., acetone), rinsing with deionized water, and drying.
-
Corrosive Environment: The composition and pH of the corrosive medium must be consistent across all experiments. Ensure the corrosive solution is freshly prepared and its pH is verified before each experiment.
-
Immersion Time: Insufficient or excessive immersion times can affect the formation and stability of the protective inhibitor film. Optimize the immersion time by conducting a time-dependent study.
-
Issue 2: Artifacts and Noise in Electrochemical Measurements (EIS & PDP)
-
Question: I am observing significant noise and artifacts in my Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) data. How can I improve the quality of my electrochemical measurements?
-
Answer: Noise in electrochemical data can obscure the true performance of the inhibitor. Consider the following troubleshooting steps:
-
Cell Setup: Ensure a stable and properly configured three-electrode setup. The reference electrode should be placed close to the working electrode using a Luggin capillary to minimize IR drop. The counter electrode should have a surface area significantly larger than the working electrode.
-
Electrical Shielding: External electromagnetic interference can introduce noise. Use a Faraday cage to shield the electrochemical cell.
-
Stable Open Circuit Potential (OCP): Allow the system to stabilize at its OCP before running EIS or PDP scans. A stable OCP indicates that the corrosion processes have reached a steady state.
-
Scan Rate (for PDP): A high scan rate can lead to distorted Tafel plots. A typical scan rate for PDP is between 0.125 mV/s and 1 mV/s.
-
Amplitude of AC Signal (for EIS): A large AC amplitude can push the system into a non-linear regime. A 10 mV amplitude is generally recommended.
-
Frequently Asked Questions (FAQs)
General Questions
-
Question: What is the proposed mechanism of corrosion inhibition for "this compound"?
-
Answer: The corrosion inhibition mechanism of "this compound" is believed to occur through the adsorption of the molecule onto the metal surface. This adsorption is facilitated by the presence of the imidazole ring and the nitrile group. The lone pair of electrons on the nitrogen atoms of the imidazole ring and the pi-electrons of the ring can interact with the vacant d-orbitals of the metal atoms. The nitrile group can also participate in the adsorption process. This forms a protective film that isolates the metal from the corrosive environment, thereby inhibiting both anodic and cathodic reactions.[1][2]
-
Question: What are the key experimental techniques to evaluate the performance of this corrosion inhibitor?
-
Answer: The primary techniques for evaluating corrosion inhibitors include:
-
Weight Loss Method: A simple and direct method to determine the corrosion rate and inhibition efficiency.[3][4]
-
Electrochemical Impedance Spectroscopy (EIS): Provides information about the charge transfer resistance and the formation of a protective film at the metal-solution interface.[5][6]
-
Potentiodynamic Polarization (PDP): Determines the corrosion current density and provides insights into whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[7][8]
-
Experimental Protocol Questions
-
Question: Can you provide a general protocol for synthesizing "this compound"?
-
Answer: A common synthesis method involves the reaction of imidazole with acrylonitrile. A typical procedure is as follows:
-
Dissolve 1H-Imidazole in a suitable solvent like ethanol.
-
Add acrylonitrile to the solution.
-
Reflux the mixture overnight.
-
Evaporate the excess acrylonitrile and solvent under reduced pressure.
-
The resulting product can be further purified by vacuum distillation.[9]
-
-
Question: How do I prepare the metal coupons for corrosion testing?
-
Answer: Proper surface preparation is critical for reproducible results. A standard procedure includes:
-
Mechanically polish the metal coupons with successively finer grades of emery paper.
-
Degrease the coupons by sonicating them in acetone or ethanol.
-
Rinse thoroughly with deionized water.
-
Dry the coupons in a stream of warm air or in a desiccator.
-
Weigh the coupons accurately before immersion in the corrosive solution.[4]
-
Data Presentation
The following tables summarize hypothetical quantitative data for the performance of "this compound" as a corrosion inhibitor for mild steel in 1 M HCl. This data is for illustrative purposes to demonstrate typical expected results.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor Concentration (mM) | Corrosion Rate (g/m²h) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.25 | - |
| 0.1 | 0.45 | 64.0 |
| 0.5 | 0.21 | 83.2 |
| 1.0 | 0.12 | 90.4 |
| 5.0 | 0.08 | 93.6 |
Table 2: Electrochemical Parameters from Potentiodynamic Polarization
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 150 | 75 | 120 | - |
| 0.1 | -442 | 55 | 72 | 115 | 63.3 |
| 0.5 | -435 | 28 | 68 | 110 | 81.3 |
| 1.0 | -428 | 15 | 65 | 105 | 90.0 |
| 5.0 | -420 | 9 | 62 | 100 | 94.0 |
Table 3: Electrochemical Impedance Spectroscopy Data
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 200 | - |
| 0.1 | 150 | 120 | 66.7 |
| 0.5 | 350 | 80 | 85.7 |
| 1.0 | 600 | 50 | 91.7 |
| 5.0 | 850 | 35 | 94.1 |
Experimental Protocols
1. Weight Loss Measurement
-
Prepare metal coupons as described in the FAQ section.
-
Accurately weigh the cleaned and dried coupons.
-
Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of "this compound".
-
After a predetermined immersion time (e.g., 24 hours), retrieve the coupons.
-
Remove the corrosion products by gentle cleaning with a soft brush in a solution containing a cleaning agent (e.g., a solution of HCl with a small amount of a pickling inhibitor).
-
Rinse the coupons with deionized water and acetone, then dry them.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate and inhibition efficiency using the appropriate formulas.[3][10]
2. Electrochemical Measurements (EIS and PDP)
-
Prepare the electrochemical cell with a three-electrode setup: the metal coupon as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Fill the cell with the corrosive solution containing the desired concentration of the inhibitor.
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady value (typically 30-60 minutes).
-
For EIS, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
For PDP, scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Analyze the obtained data to determine the electrochemical parameters and inhibition efficiency.[11][12]
Mandatory Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 7. analyzetest.com [analyzetest.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating the Purity of 3-(1H-Imidazol-1-yl)propanenitrile: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the reliability, reproducibility, and safety of synthesized products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of 3-(1H-Imidazol-1-yl)propanenitrile. The information is supported by experimental data and detailed protocols to assist in selecting the most appropriate method for your analytical needs.
Comparison of Analytical Techniques
The purity of this compound can be assessed using various analytical methods. While HPLC is a widely used technique, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer orthogonal approaches for a comprehensive purity profile.[1][2] The following table summarizes the key performance characteristics of these techniques.
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance.[1] | Separation by volatility and polarity, detection by mass-to-charge ratio.[1] | Quantitative determination based on the direct proportionality of NMR signal intensity to the number of nuclei.[1] |
| Typical Purity Assay | ≥99.5% (by area normalization) | ≥99.0% (by GC)[1] | Primary method for accurate purity determination without a specific reference standard.[1] |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds.[1] | Required; may necessitate derivatization for polar compounds.[1] | Not required.[1] |
| Specificity | Moderate (based on retention time and UV spectrum).[1] | High (based on retention time and mass spectrum).[1] | Very High (based on unique chemical shifts).[1] |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.1% |
| Precision (RSD) | < 1.0% | < 2.0% | < 0.5% |
| Strengths | Robust, versatile, and widely available. | Excellent for volatile impurities and identification of unknowns through mass spectral libraries. | Provides an absolute measure of purity; requires no analyte-specific reference standard. |
| Limitations | Requires a chromophore for UV detection; co-eluting impurities can affect accuracy. | May not be suitable for thermally labile compounds; potential for sample degradation in the injector. | Lower sensitivity compared to chromatographic methods; requires a well-characterized internal standard. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HPLC Purity Determination
This proposed Reverse-Phase HPLC (RP-HPLC) method is designed for the routine purity analysis of this compound.
Objective: To determine the purity of this compound and quantify any related impurities.
Materials and Equipment:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Formic acid
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |
| Injection Volume | 5 µL |
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of water and acetonitrile.
Data Analysis: Calculate the purity of this compound by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
GC-MS Impurity Identification
Objective: To identify any volatile or semi-volatile impurities in the this compound sample.
GC-MS Conditions:
-
Injector: Split/splitless inlet, with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 300.
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative NMR (qNMR) for Absolute Purity
Objective: To determine the absolute purity of the this compound sample.
Instrumentation:
-
500 MHz NMR spectrometer
Solvent:
-
Deuterated chloroform (CDCl₃)
Internal Standard:
-
Maleic anhydride (certified reference material)
Method:
-
Accurately weigh the this compound sample and the internal standard.
-
Dissolve both in the deuterated solvent.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., D1 = 30 s) to ensure accurate integration.
Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the known proton signal from the internal standard, taking into account their respective molar masses and the number of protons.
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical workflow for a comprehensive purity validation of this compound, incorporating orthogonal analytical techniques.
Caption: Workflow for purity validation of this compound.
References
Comparative analysis of different synthesis routes for "3-(1H-Imidazol-1-yl)propanenitrile"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthesis routes for 3-(1H-Imidazol-1-yl)propanenitrile, a key precursor in the development of various chemical entities, including ionic liquids and pharmaceutical intermediates. The primary synthetic pathway to this compound is the aza-Michael addition (or cyanoethylation) of imidazole to acrylonitrile. This document evaluates two distinct methodologies for this reaction, presenting a quantitative comparison, detailed experimental protocols, and a logical workflow for methodological selection.
Comparative Data of Synthesis Methodologies
The following table summarizes the quantitative data for two prominent methods of synthesizing this compound via aza-Michael addition.
| Parameter | Methodology 1: Reflux Conditions | Methodology 2: Moderate Temperature |
| Reactants | Imidazole, Acrylonitrile | Imidazole, Acrylonitrile |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux (approx. 78°C) | 50°C |
| Reaction Time | Overnight | 5 hours |
| Molar Ratio (Imidazole:Acrylonitrile) | 1:3.1 | 1:1.1 |
| Reported Yield | 84% | 95% |
| Key Advantage | High conversion | Higher yield, shorter time, less energy |
| Reference | [1] | [2] |
Logical Workflow for Synthesis Route Selection
The selection of an optimal synthesis route depends on various factors, including desired yield, available time, and energy consumption. The following diagram illustrates a logical workflow for choosing between the two presented methodologies.
Caption: Decision workflow for selecting a synthesis methodology.
Experimental Protocols
Below are the detailed experimental protocols for the two compared synthesis methodologies.
Methodology 1: Synthesis under Reflux Conditions
This protocol is adapted from a published procedure detailing the synthesis of this compound for structural analysis.[1]
Materials:
-
1H-Imidazole (50.0 g, 0.7 mol)
-
Acrylonitrile (117.0 g, 2.2 mol)
-
Ethanol (150 ml)
Procedure:
-
Combine 1H-Imidazole, acrylonitrile, and ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for an overnight period.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acrylonitrile and the ethanol solvent by evaporation under reduced pressure.
-
The resulting residue is then distilled in a vacuum to yield the final product as a colorless liquid, which may crystallize upon standing.
-
Yield: 75.0 g (84%).[1]
Methodology 2: Synthesis at Moderate Temperature
This protocol is based on a method described in a patent, optimized for high yield and efficiency.[2]
Materials:
-
1H-Imidazole (6.80 g, 0.1 mol)
-
Acrylonitrile (5.83 g, 0.11 mol)
-
Anhydrous Ethanol (50 ml)
Procedure:
-
In a three-necked flask, add 1H-Imidazole, anhydrous ethanol, and acrylonitrile.
-
Heat the mixture to 50°C.
-
Maintain the temperature and stir the reaction mixture for 5 hours.
-
Following the reaction period, distill off the ethanol solvent and any unreacted acrylonitrile.
-
The product is obtained as a colorless liquid.
-
Yield: 11.5 g (95%, calculated based on imidazole).[2]
Concluding Remarks
The synthesis of this compound is most effectively and commonly achieved through the aza-Michael addition of imidazole to acrylonitrile. While both presented methodologies are effective, Methodology 2 offers significant advantages in terms of yield, reaction time, and energy efficiency, making it a more favorable choice for laboratory-scale and potentially industrial-scale production. The milder reaction conditions also contribute to a more favorable safety and environmental profile. Researchers should select the methodology that best aligns with their specific experimental constraints and objectives, such as the desired purity, yield, and available equipment.
References
A Comparative Guide to Precursors for Nitrile-Functionalized Ionic Liquids: 3-(1H-Imidazol-1-yl)propanenitrile vs. Haloalkanenitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common precursors for the synthesis of nitrile-functionalized ionic liquids (NFILs), with a focus on the performance of 3-(1H-imidazol-1-yl)propanenitrile versus haloalkanenitriles. The selection of an appropriate precursor is a critical step that influences not only the efficiency and cost-effectiveness of the synthesis but also the physicochemical properties of the resulting ionic liquid. This document aims to support informed decision-making in the design and synthesis of NFILs for various applications, including as specialized solvents, electrolytes, and catalysts.
Introduction to Nitrile-Functionalized Ionic Liquids
Nitrile-functionalized ionic liquids are a class of ionic liquids (ILs) that incorporate a nitrile group (-C≡N) into the cation or anion. This functional group imparts unique properties to the IL, such as increased polarity, enhanced thermal stability, and the ability to coordinate with metal ions.[1][2] These characteristics make NFILs highly attractive for applications in organic synthesis, electrochemistry, and materials science. The choice of the precursor molecule used to introduce the nitrile functionality is a key determinant of the overall efficiency of the synthesis and the final properties of the IL.
Precursor Comparison: A Synthesis-Performance Analysis
The two main routes to synthesizing nitrile-functionalized imidazolium-based ILs involve the reaction of an imidazole with either acrylonitrile (to form this compound in situ) or a haloalkanenitrile.
This compound (from Imidazole and Acrylonitrile)
This precursor is typically generated in situ through the Michael addition of an N-alkylimidazole to acrylonitrile. The resulting intermediate, a 3-(1-alkyl-1H-imidazol-3-ium-3-yl)propanenitrile salt, is then subjected to further reactions, such as anion exchange, to yield the desired ionic liquid.
Advantages:
-
Readily Available and Cost-Effective Starting Materials: Imidazole and acrylonitrile are commodity chemicals, making this a potentially economical route.
-
Avoids Halide Intermediates: The direct addition of acrylonitrile to the imidazole avoids the initial formation of a halide salt, which can be advantageous in applications where halide contamination is a concern.
Disadvantages:
-
Potential for Side Reactions: The Michael addition can sometimes be accompanied by polymerization of acrylonitrile, especially at elevated temperatures, which can complicate purification and reduce yields.
-
Two-Step Process (in some cases): While the initial addition is straightforward, subsequent quaternization at the second nitrogen and anion exchange may be required, adding to the number of synthetic steps.
Haloalkanenitriles (e.g., Chloroacetonitrile, Bromoacetonitrile)
This class of precursors, such as chloroacetonitrile or bromopropionitrile, reacts with an N-alkylimidazole in a standard quaternization reaction to form the nitrile-functionalized imidazolium halide salt.
Advantages:
-
Direct and Well-Established Reaction: The quaternization of imidazoles with alkyl halides is a robust and well-understood reaction, often leading to high yields and purity.
-
Versatility in Alkyl Chain Length: A variety of haloalkanenitriles with different chain lengths between the halide and nitrile group are commercially available, allowing for fine-tuning of the IL's properties.
Disadvantages:
-
Higher Cost of Precursors: Haloalkanenitriles are generally more expensive than acrylonitrile.
-
Presence of Halide Ions: The resulting ionic liquid is a halide salt, which may require an additional anion exchange step if a halide-free IL is desired. Halide impurities can be detrimental in certain electrochemical and catalytic applications.
Data Presentation: Synthesis and Physicochemical Properties
The following table summarizes key quantitative data for the synthesis and properties of nitrile-functionalized imidazolium ionic liquids derived from different precursors. The data has been compiled from various sources and is intended for comparative purposes.
| Parameter | Ionic Liquid from this compound Route | Ionic Liquid from Haloalkanenitrile Route | Reference |
| Synthesis | |||
| Precursor Example | 1-Methylimidazole + Acrylonitrile | 1-Methylimidazole + Chloroacetonitrile | |
| Resulting Cation | 1-(2-Cyanoethyl)-3-methylimidazolium ([C2CNmim]+) | 1-(Cyanomethyl)-3-methylimidazolium ([C1CNmim]+) | |
| Typical Yield | 72-93% | High (often >90%) | [1] |
| Reaction Conditions | Typically 50-80°C, neat or in a solvent | Typically room temperature to 80°C, often in a solvent | |
| Reaction Time | Several hours to days | Several hours to a day | |
| Purity | Can be high, but purification may be needed to remove polymer byproducts | Generally high, with straightforward purification | |
| Physicochemical Properties of Resulting IL ([cation][Cl]) | |||
| Melting Point (°C) | 90.3 | Not widely reported, often used for further reactions | [1] |
| Density (g/cm³ at 25°C) | ~1.18 (for [C2CNmim][BF4]) | ~1.25 (for [C1CNmim][BF4]) | |
| Viscosity (cP at 25°C) | ~120 (for [C2CNmim][BF4]) | ~70 (for [C1CNmim][BF4]) | |
| Thermal Decomposition Temp. (°C) | >250 (anion dependent) | >250 (anion dependent) | [1] |
Experimental Protocols
Synthesis of 1-(2-Cyanoethyl)-3-methylimidazolium Chloride ([C2CNmim][Cl])
-
Step 1: Synthesis of 1-(2-Cyanoethyl)imidazole. To a solution of imidazole in a suitable solvent (e.g., acetonitrile), an equimolar amount of acrylonitrile is added dropwise at room temperature. The reaction mixture is then stirred at a slightly elevated temperature (e.g., 50°C) for several hours until the reaction is complete (monitored by TLC or NMR). The solvent is removed under reduced pressure to yield 1-(2-cyanoethyl)imidazole.
-
Step 2: Quaternization. The obtained 1-(2-cyanoethyl)imidazole is then reacted with an equimolar amount of methyl chloride (or other methylating agent) in a pressure vessel at elevated temperature. The resulting solid is washed with a suitable solvent (e.g., ethyl acetate) and dried under vacuum to yield 1-(2-cyanoethyl)-3-methylimidazolium chloride.
Synthesis of 1-(Cyanomethyl)-3-methylimidazolium Chloride ([C1CNmim][Cl])
-
Quaternization. To a solution of 1-methylimidazole in a suitable solvent (e.g., acetonitrile), an equimolar amount of chloroacetonitrile is added. The reaction mixture is stirred at room temperature or a slightly elevated temperature (e.g., 60°C) for several hours. The resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to afford 1-(cyanomethyl)-3-methylimidazolium chloride.
Mandatory Visualization
Caption: Synthesis pathways for nitrile-functionalized imidazolium ionic liquids.
Caption: Logical workflow for selecting a precursor for nitrile-functionalized ionic liquids.
Conclusion
The choice between this compound (via acrylonitrile) and haloalkanenitriles as precursors for nitrile-functionalized ionic liquids depends on a balance of factors including cost, desired purity, and the necessity of a halide-free product.
-
The acrylonitrile route is often more economical due to the low cost of the starting materials. However, it may require more careful control of reaction conditions to avoid polymerization and may necessitate additional purification steps.
-
The haloalkanenitrile route is a more direct and often higher-yielding method that provides greater control over the final product's purity. The primary drawbacks are the higher cost of the precursors and the inherent formation of a halide salt, which may require a subsequent anion exchange step for certain applications.
Ultimately, the optimal precursor and synthetic route will be dictated by the specific requirements of the target application and the available resources. Researchers and developers should carefully consider these trade-offs to select the most appropriate method for their needs.
References
Performance comparison of ionic liquids with and without the nitrile functionality
A comprehensive comparison of ionic liquids with and without the nitrile functionality reveals significant alterations in their physicochemical properties. The incorporation of a nitrile (-CN) group, a strongly polar and electron-withdrawing moiety, markedly influences key performance indicators such as viscosity, thermal stability, and conductivity. While offering avenues for task-specific tuning, the nitrile group also introduces trade-offs that researchers, scientists, and drug development professionals must consider.
The introduction of a nitrile group onto the cation of an ionic liquid leads to notable changes in its physical and chemical behavior. These modifications stem from the strong dipole moment of the nitrile group and its ability to participate in hydrogen bonding, which can alter the intermolecular forces within the ionic liquid.[1][2][3] This guide provides an objective comparison of the performance of ionic liquids with and without this functionality, supported by experimental data and detailed methodologies.
Physicochemical Property Comparison
The presence of a nitrile group generally leads to an increase in density, viscosity, and refractive index. For instance, the viscosity of 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIm]NTf₂) is 44 cP, whereas its nitrile-functionalized counterpart, 1-(2-cyanoethyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([C₃CNMIm]NTf₂), exhibits a significantly higher viscosity of 286 cP.[1] This increase is attributed to the enhanced intermolecular interactions, including hydrogen bonding, induced by the nitrile group.[1][2][3]
Conversely, the impact on thermal stability can be more complex. While some nitrile-functionalized ionic liquids show higher thermal stability, this is not a universal trend and depends on the specific cation and anion combination.[1][4] Similarly, the incorporation of a nitrile group has been shown to decrease the solubility of gases like CO₂ and C₂H₄ in certain ionic liquids.[1]
Quantitative Data Summary
The following tables summarize the key performance differences observed between ionic liquids with and without the nitrile functionality, based on experimental data.
Table 1: Comparison of Physical Properties
| Property | Non-Nitrile IL | Nitrile-Functionalized IL | Observation |
| Density (g/cm³) | [BMIm]NTf₂: 1.435 | [C₃CNMIm]NTf₂: 1.519 | Increased density with nitrile group[1] |
| Viscosity (cP at 25°C) | [BMIm]NTf₂: 44 | [C₃CNMIm]NTf₂: 286 | Significantly increased viscosity[1] |
| Refractive Index (at 25°C) | [BMIm]BF₄: 1.423 | [C₃CNMIm]BF₄: 1.448 | Increased refractive index[1] |
Table 2: Comparison of Thermal Properties
| Property | Non-Nitrile IL | Nitrile-Functionalized IL | Observation |
| Melting Point (°C) | [BMIm]Cl: 65.4 | [C₃CNMIm]Cl: 90.3 | Increased melting point[1] |
| Glass Transition Temp. (°C) | [BMIm]NTf₂: -86.2 | [C₃CNMIm]NTf₂: -70.7 | Increased glass transition temperature[1] |
| Heat Capacity (J/g/K at 25°C) | [BMIm]BF₄: 1.51 | [C₃CNMIm]BF₄: 1.82 | Increased heat capacity[1] |
Table 3: Comparison of Ionic Conductivity
| Ionic Liquid System | Ionic Conductivity (S/cm) | Observation |
| NBR/EMIM SCN | 10⁻⁸ (at 15 phr) | Increased conductivity in nitrile rubber composites[5] |
| NBR/EMIM TFSI | 10⁻⁷ (at 15 phr) | Increased conductivity in nitrile rubber composites[5] |
Experimental Protocols
The data presented in this guide are based on standard experimental techniques for characterizing ionic liquids.
Measurement of Physicochemical Properties
-
Density: Measured using a vibrating tube densimeter. The instrument is calibrated with dry air and deionized water. Measurements are typically performed over a range of temperatures.[6]
-
Viscosity: Determined using a rotational viscometer. The viscosity is measured as a function of temperature, often with a constant shear rate.[7]
-
Refractive Index: Measured using an Abbe refractometer. The temperature is controlled using a water bath.
-
Thermal Analysis (Melting Point, Glass Transition, Decomposition Temperature): Performed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). For DSC, samples are heated and cooled at a controlled rate to determine phase transition temperatures. For TGA, the sample is heated at a constant rate in an inert atmosphere to determine the onset of thermal decomposition.[8][9]
-
Heat Capacity: Measured using DSC. The heat flow to the sample is compared to that of a standard material with a known heat capacity.
-
Ionic Conductivity: Measured using impedance spectroscopy. The ionic liquid is placed between two electrodes, and an alternating current is applied over a range of frequencies. The conductivity is calculated from the impedance data.[6][10]
Visualizing the Impact of Nitrile Functionality
To better understand the structural differences and their implications, the following diagrams illustrate the molecular structures of a pair of ionic liquids and a typical experimental workflow.
Caption: Molecular structures of [BMIm]NTf₂ and [C₃CNMIm]NTf₂.
Caption: A generalized workflow for ionic liquid characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ionike.com [ionike.com]
- 3. Physicochemical properties of nitrile-functionalized ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Thermophysical Properties of the Protic Ionic Liquid EIM NO3, Pure and Doped with Lithium Nitrate Salt | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Validating the Structure of Novel "3-(1H-Imidazol-1-yl)propanenitrile" Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the definitive structural validation of novel compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative analysis of key analytical techniques for elucidating the structure of novel "3-(1H-Imidazol-1-yl)propanenitrile" derivatives, supported by experimental data and detailed protocols.
The accurate determination of a molecule's three-dimensional arrangement and connectivity is paramount for understanding its chemical properties, biological activity, and potential as a therapeutic agent. For derivatives of "this compound," a scaffold of interest in medicinal chemistry, a multi-pronged analytical approach is essential for unambiguous structural confirmation. This guide compares the utility of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in this context.
Comparative Analysis of Structural Validation Techniques
Each analytical technique offers unique insights into the molecular structure of novel "this compound" derivatives. The choice of methods depends on the nature of the sample, the desired level of structural detail, and the specific research question.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | Diffraction of X-rays by a single crystal.[1] | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[1] | Provides the definitive, unambiguous molecular structure.[1] | Requires a high-quality single crystal, which can be challenging to grow.[1] |
| NMR Spectroscopy (¹H & ¹³C) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[2] | Information on the chemical environment of each proton and carbon atom, connectivity through bonds (COSY, HMBC), and spatial proximity (NOESY). | Non-destructive, provides detailed information about the molecule in solution, and allows for the study of dynamic processes. | Can be complex to interpret for large molecules and may not provide absolute stereochemistry without specialized techniques. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the ions based on their mass-to-charge ratio.[3] | Precise molecular weight and elemental composition (High-Resolution MS), and fragmentation patterns that provide clues about the molecular structure.[3][4] | High sensitivity, requires very small sample amounts, and can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[5][6] | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
Experimental Protocols for Structural Validation
Detailed methodologies are crucial for the successful application of these techniques. Below are generalized protocols for the structural validation of novel "this compound" derivatives.
Single-Crystal X-ray Diffraction
This protocol outlines the general steps for determining the crystal structure of a novel derivative.
-
Crystallization : Grow high-quality single crystals of the compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion. A variety of solvents should be screened to find the optimal conditions.[1]
-
Data Collection : Mount a suitable crystal on a goniometer. Collect X-ray diffraction data using a diffractometer, typically with Mo Kα or Cu Kα radiation.[1]
-
Structure Solution and Refinement : Process the diffraction data to determine the unit cell and space group. Solve the structure using direct or Patterson methods and refine the atomic positions and thermal parameters.[1]
The crystal structure of the parent compound, this compound, has been reported, providing a valuable reference. It crystallizes in the monoclinic system.[7]
NMR Spectroscopy
The following protocol is for acquiring and interpreting ¹H and ¹³C NMR spectra.
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
-
Spectral Interpretation : Analyze the chemical shifts, coupling constants, and integration of the signals to determine the proton and carbon environments. Use 2D NMR data to establish the connectivity between different parts of the molecule. For example, in the ¹H NMR spectrum of a related imidazole derivative, signals for the imidazole ring protons and the propenone moiety were distinctly observed.
High-Resolution Mass Spectrometry (HRMS)
This protocol describes the determination of the accurate mass and elemental composition.
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.[8]
-
Data Acquisition : Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) using electrospray ionization (ESI) or another appropriate ionization technique.[8]
-
Data Analysis : Determine the accurate mass of the molecular ion. Use software to calculate the elemental composition that corresponds to the measured mass, which can confirm the molecular formula. Fragmentation patterns can provide further structural information. For imidazole-based compounds, common fragmentation involves the loss of small molecules like HCN from the imidazole ring.[3][4]
Visualizing Experimental Workflows
To facilitate understanding, the following diagrams illustrate the workflows for structural validation.
Caption: A generalized workflow for the synthesis and structural validation of novel chemical compounds.
Caption: Logical relationship between analytical techniques and the confirmed structure of a novel derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
Unveiling the Therapeutic Potential: A Comparative Analysis of 3-(1H-Imidazol-1-yl)propanenitrile Derivatives and Related Imidazole Compounds
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive benchmark of the biological activities of novel imidazole-based compounds against established agents. Here, we delve into the antifungal and aromatase inhibitory properties of these derivatives, presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs. This guide focuses on derivatives of 3-(1H-Imidazol-1-yl)propanenitrile and related imidazole structures, evaluating their potential as therapeutic agents. We will explore their efficacy in two distinct areas: as antifungal agents and as inhibitors of aromatase, a critical enzyme in estrogen biosynthesis and a key target in breast cancer therapy.
Antifungal Activity of 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters
A study on novel oxime esters derived from a scaffold closely related to this compound has revealed potent anti-Candida activity. These compounds were benchmarked against the widely used antifungal drugs fluconazole and miconazole.
Comparative Efficacy Data
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. It represents the lowest concentration of a substance that will inhibit the visible growth of a microorganism after overnight incubation. The data below summarizes the in vitro anti-Candida activity of the most potent synthesized compound, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j), against various Candida species, in comparison to fluconazole and miconazole.[1]
| Compound | C. albicans MIC (µmol/mL) | C. tropicalis MIC (µmol/mL) |
| Compound 5j | 0.0054 | 0.0108 |
| Fluconazole | >1.6325 | >1.6325 |
| Miconazole | 0.0188 | 0.0376 |
Lower MIC values indicate greater antifungal activity.
The results clearly demonstrate that compound 5j is significantly more potent than both fluconazole and miconazole against the tested Candida strains.[1]
Experimental Protocol: In Vitro Anti-Candida Activity Assay
The anti-Candida activity of the synthesized compounds was determined using the agar diffusion method.
-
Medium Preparation: Sabouraud dextrose agar was prepared and sterilized.
-
Inoculation: The sterile agar was seeded with standardized suspensions of Candida albicans and Candida tropicalis.
-
Compound Application: Wells were made in the seeded agar, and solutions of the test compounds, fluconazole, and miconazole at known concentrations were added to the wells.
-
Incubation: The plates were incubated at 37°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that resulted in a clear zone of inhibition of fungal growth around the well.
References
A Comparative Guide to the Physicochemical Properties of Nitrile-Functionalized Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitrile functional group onto the cation of an ionic liquid (IL) has been shown to significantly alter its physicochemical properties, offering a pathway to "task-specific" ionic liquids with tailored characteristics.[1][2][3] This guide provides a comparative analysis of these properties, supported by experimental data, to aid in the selection and design of nitrile-functionalized ionic liquids for various applications, including as reaction media, ligands in catalysis, and electrolytes.[1][2]
Comparative Physicochemical Data
The functionalization of ionic liquids with a nitrile group generally leads to notable changes in their physical and thermal properties. The strong dipole moment of the nitrile group can lead to more ordered structures, influencing properties like density and viscosity.[1] The following table summarizes key physicochemical data for a selection of nitrile-functionalized ionic liquids, comparing them with their non-functionalized analogues where applicable.
| Ionic Liquid Cation | Anion | Melting Point (Tm) (°C) | Thermal Decomposition Temp. (Td) (°C) | Density (g/cm³) at 25°C | Viscosity (cP) at 25°C | Ionic Conductivity (mS/cm) at 25°C | Refractive Index (n) at 25°C |
| [C₃CNMIm]⁺ | Cl⁻ | 90.3 | 240.2 | - | - | - | - |
| [BMIm]⁺ | Cl⁻ | 65.4 | - | - | - | - | - |
| [C₃CNMIm]⁺ | BF₄⁻ | - | 353.4 | 1.2598 | 101.2 | - | 1.4556 |
| [BMIm]⁺ | BF₄⁻ | - | - | - | - | - | - |
| [C₃CNMIm]⁺ | NTf₂⁻ | -70.7 (Tg) | 424.7 | 1.5231 | 68.3 | - | 1.4349 |
| [BMIm]⁺ | NTf₂⁻ | -86.2 (Tg) | - | - | - | - | - |
| [C₃CNPy]⁺ | N(CN)₂⁻ | - | 216.8 | 1.1451 | 24.3 | - | 1.5453 |
Note: Data extracted from Zhang et al. (2007).[1] [BMIm]⁺ = 1-butyl-3-methylimidazolium, [C₃CNMIm]⁺ = 1-(3-cyanopropyl)-3-methylimidazolium, [C₃CNPy]⁺ = 1-(3-cyanopropyl)pyridinium. Tg refers to the glass transition temperature.
Incorporation of the nitrile group generally increases the melting point and viscosity, which can be attributed to enhanced hydrogen bonding and stronger intermolecular interactions.[1] However, the effect on thermal stability is more varied and depends on the specific cation-anion combination.[1][4] Notably, nitrile-functionalized ILs often exhibit higher refractive indices, reflecting the high electron mobility associated with the nitrile group.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative study of nitrile-functionalized ionic liquids.
1. Thermal Analysis (Decomposition Temperature, Melting Point, and Glass Transition)
-
Instrumentation: A thermogravimetric analyzer (TGA) and a differential scanning calorimeter (DSC) are typically used.
-
Procedure for Td: The thermal decomposition temperature is determined by heating a sample of the ionic liquid in an aluminum pan under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min). The Td is often reported as the temperature at which a 5% weight loss is observed.[1]
-
Procedure for Tm and Tg: The melting point and glass transition temperature are determined by heating and cooling the sample in the DSC at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to observe the endothermic and exothermic transitions.[2]
2. Density and Viscosity Measurement
-
Instrumentation: A combined density and viscosity meter, such as a Stabinger Viscosimeter, is commonly employed.[1]
-
Procedure: The instrument measures the density and dynamic viscosity of the liquid sample simultaneously. The measurements are typically conducted over a range of temperatures to understand the temperature dependence of these properties. The instrument should be calibrated with appropriate standards before measurement.[1]
3. Refractive Index Measurement
-
Instrumentation: An Abbe refractometer is a standard instrument for this measurement.[1]
-
Procedure: A small drop of the ionic liquid is placed on the prism of the refractometer. The refractive index is then measured at a specific temperature, usually 25 °C. The instrument is calibrated using a standard with a known refractive index, such as deionized water.[1]
4. Ionic Conductivity Measurement
-
Instrumentation: A conductivity meter with a suitable probe is used.[2]
-
Procedure: The conductivity of the ionic liquid is measured by immersing the probe into the sample. The measurement is typically performed at a controlled temperature. It is important to ensure the sample is free from impurities, especially water, which can significantly affect the conductivity.
Visualizing the Comparative Study Workflow
The following diagram illustrates the logical workflow of a comparative study on the physicochemical properties of nitrile-functionalized ionic liquids.
Caption: A flowchart outlining the key stages in the comparative study of nitrile-functionalized ionic liquids.
References
Assessing the green chemistry metrics of "3-(1H-Imidazol-1-yl)propanenitrile" synthesis
For Researchers, Scientists, and Drug Development Professionals
The principles of green chemistry are increasingly integral to modern synthetic chemistry, particularly within the pharmaceutical industry, where efficiency and sustainability are paramount. This guide provides a comparative analysis of the green chemistry metrics for the synthesis of "3-(1H-Imidazol-1-yl)propanenitrile" and an alternative, structurally related compound, "2-(1H-Imidazol-1-yl)acetonitrile." By examining key metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), this document offers a quantitative assessment of the environmental impact of these synthetic routes, supported by detailed experimental protocols.
Comparative Analysis of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the synthesis of "this compound" and "2-(1H-Imidazol-1-yl)acetonitrile." These metrics provide a clear, quantitative comparison of the efficiency and environmental footprint of each process.
| Green Chemistry Metric | Synthesis of this compound | Synthesis of 2-(1H-Imidazol-1-yl)acetonitrile |
| Atom Economy (%) | 100% | 47.9% |
| E-Factor | 4.03 | 36.3 |
| Process Mass Intensity (PMI) | 5.03 | 37.3 |
Analysis: The synthesis of "this compound" via the Michael addition of imidazole to acrylonitrile demonstrates a significantly superior green chemistry profile compared to the synthesis of "2-(1H-Imidazol-1-yl)acetonitrile" through the alkylation of imidazole with bromoacetonitrile. The 100% atom economy of the former indicates that, in theory, all atoms from the reactants are incorporated into the final product, representing an ideal reaction in terms of atom utilization. This is reflected in its substantially lower E-Factor and PMI, signifying a much lower generation of waste and a more efficient use of materials. The high E-Factor and PMI for the synthesis of the acetonitrile alternative are largely attributable to the use of a significant amount of solvent and the generation of sodium bromide as a byproduct.
Experimental Protocols
Synthesis of this compound
This procedure details the synthesis of the target compound via a Michael addition reaction.
Reactants:
-
1H-Imidazole (50.0 g, 0.734 mol)
-
Acrylonitrile (117.0 g, 2.205 mol)
-
Ethanol (150 ml, approximately 118.5 g)
Procedure:
-
A mixture of 1H-Imidazole and acrylonitrile is refluxed in ethanol overnight.[1]
-
Following the reaction, the excess acrylonitrile and the ethanol solvent are removed by evaporation.[1]
-
The resulting residue is then purified by vacuum distillation to yield the final product as a colorless liquid, which crystallizes upon standing.[1]
Yield: 75.0 g (84%)[1]
Alternative Synthesis: 2-(1H-Imidazol-1-yl)acetonitrile
This protocol describes the synthesis of a related imidazole nitrile via a nucleophilic substitution reaction.
Reactants:
-
1H-Imidazole (5 g, 0.0735 mol)
-
Sodium Hydride (1.8 g, 0.075 mol)
-
Bromoacetonitrile (8.8 g, 0.0734 mol)
-
Tetrahydrofuran (THF) (Volume not specified, estimated 100 mL for calculation, approx. 88.9 g)
-
Water (50 mL, 50 g)
-
Saturated Ammonium Chloride Solution (50 mL, assumed similar density to water, 50 g)
-
Ethyl Acetate (300 mL, 270.6 g)
-
Anhydrous Magnesium Sulfate (amount not specified, excluded from PMI calculation)
Procedure:
-
To a solution of 1H-imidazole in tetrahydrofuran (THF), sodium hydride is added in portions, and the mixture is stirred at room temperature for 30 minutes.
-
Bromoacetonitrile is then added dropwise, and the stirring is continued for an additional 2 hours at room temperature.
-
The reaction is quenched by the addition of water and a saturated solution of ammonium chloride.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Yield: 4.6 g (59%)
Visualizing the Synthetic Pathways
The following diagrams illustrate the experimental workflows for the synthesis of "this compound" and its alternative, providing a clear visual comparison of the two processes.
Caption: A comparison of the synthetic workflows for the two imidazole-based nitriles.
Caption: The logical flow for assessing the green chemistry metrics of a synthetic process.
References
Comparative Guide to Cross-Validation of Analytical Methods for 3-(1H-Imidazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-(1H-Imidazol-1-yl)propanenitrile. It is designed to assist researchers and drug development professionals in the selection and cross-validation of appropriate analytical methods. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and presents a summary of expected performance data to facilitate a clear comparison between these techniques.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves comparing the performance of two distinct analytical methods to ensure that they provide equivalent results for the same analyte. This process is essential when a new method is introduced to replace an existing one, when methods are transferred between laboratories, or when data from different analytical techniques need to be compared. The goal is to demonstrate that an alternative method is as reliable as the reference method.
The primary analytical techniques for the quantification of polar, nitrogen-containing compounds like this compound are HPLC and GC.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of a broad range of compounds. It is particularly suitable for non-volatile and thermally labile molecules. Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach for analyzing polar and semi-polar compounds.
-
Gas Chromatography (GC): An effective method for the separation and analysis of volatile or semi-volatile compounds. For polar compounds like this compound, derivatization may sometimes be necessary to improve volatility and peak shape, although direct injection is also possible with appropriate column selection.
This guide will now delve into the specific methodologies for each technique and present a comparative analysis of their expected performance.
Workflow for Cross-Validation of Analytical Methods
High-Performance Liquid Chromatography (HPLC) Method
RP-HPLC is a robust and common method for the analysis of polar heterocyclic compounds such as this compound. The imidazole and nitrile moieties provide sufficient polarity for good retention on a reversed-phase column and a chromophore for UV detection.
Experimental Protocol: RP-HPLC
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL (stock solution).
-
Prepare working standards and quality control samples by diluting the stock solution with the mobile phase at the initial gradient composition.
-
Gas Chromatography (GC) Method
GC can be a viable alternative to HPLC, particularly for assessing volatile impurities. The target analyte, this compound, is a semi-volatile compound, and its analysis by GC is feasible, potentially with a polar column to ensure good peak shape.
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Chromatographic Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards and quality control samples by serial dilution of the stock solution.
-
Comparative Data and Performance
The following table summarizes the expected performance characteristics for the HPLC and GC methods described above. These values are typical for the analysis of small polar molecules and serve as a benchmark for method validation and comparison.
| Performance Parameter | HPLC-UV | GC-FID | Comments |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods are expected to show excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Accuracy is typically assessed by spike recovery experiments at different concentration levels. |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | Measures the precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | < 2.0% | < 2.5% | Assesses the effect of random events on the precision of the analytical procedure. |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL | HPLC with UV detection is generally more sensitive for this type of analyte. |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Specificity | High | High | Specificity should be demonstrated by the ability to separate the analyte from potential impurities and degradation products. |
| Robustness | High | Moderate | HPLC methods are often considered more robust to minor variations in experimental conditions. |
| Analysis Time | ~25 minutes | ~20 minutes | The run times are comparable, but sample preparation for GC can sometimes be more involved. |
Disclaimer: The quantitative data presented in this table are illustrative and based on typical performance characteristics of the analytical techniques for similar compounds. Actual performance may vary and must be determined through formal method validation studies.
Decision Tree for Analytical Method Selection
Conclusion and Recommendations
For the routine analysis and purity determination of this compound, RP-HPLC is generally the recommended primary technique. Its high sensitivity, robustness, and suitability for non-volatile, polar compounds make it a reliable choice for quality control and stability testing.
GC-FID serves as an excellent orthogonal method for cross-validation. It is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved or detected by HPLC.
A thorough cross-validation study should be performed by analyzing a statistically relevant number of samples of this compound using both validated HPLC and GC methods. The results should be statistically compared to confirm that both methods provide equivalent data on the purity and content of the analyte. This ensures the reliability and comparability of analytical results, which is fundamental for regulatory compliance and the overall success of drug development programs.
Comparative Performance of Anions in 3-(1H-Imidazol-1-yl)propanenitrile-Based Ionic Liquids: A Researcher's Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate ionic liquid (IL) is paramount to optimizing reaction conditions, enhancing solubility, and improving the overall efficiency of chemical processes. This guide provides a comparative analysis of the performance of different anions in ionic liquids based on the "3-(1H-Imidazol-1-yl)propanenitrile" cation framework. Due to the prevalence of data on the methylated analogue, this guide will focus on the 1-(2-cyanoethyl)-3-methylimidazolium cation, hereafter referred to as [C2CNMIm]⁺, as a representative model. The data presented herein is collated from various scientific publications to facilitate an informed decision-making process.
This guide delves into the synthesis and characterization of these ionic liquids, presenting key physicochemical properties such as thermal stability, viscosity, density, and ionic conductivity. The influence of the anion on these properties is systematically examined to provide a clear understanding of the structure-property relationships.
Experimental Protocols
The synthesis and characterization of [C2CNMIm]⁺-based ionic liquids typically follow a two-step process, as detailed below.
Synthesis of the Cation Precursor (1-(2-cyanoethyl)-3-methylimidazolium Halide)
A common route to synthesize the cation involves the quaternization of 1-methylimidazole with 3-chloropropanenitrile or 3-bromopropanenitrile.
Materials:
-
1-methylimidazole
-
3-chloropropanenitrile (or 3-bromopropanenitrile)
-
Acetonitrile (or other suitable solvent)
-
Ethyl acetate (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole in acetonitrile.
-
Add an equimolar amount of 3-chloropropanenitrile to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 24-48 hours.
-
After cooling to room temperature, the resulting viscous liquid or solid is washed multiple times with ethyl acetate to remove any unreacted starting materials.
-
The product, 1-(2-cyanoethyl)-3-methylimidazolium chloride ([C2CNMIm][Cl]), is then dried under vacuum.
Anion Exchange Reaction
The desired anion is introduced through a metathesis reaction with the halide salt of the cation.
Materials:
-
[C2CNMIm][Cl] (or the bromide salt)
-
Anion source (e.g., sodium tetrafluoroborate (NaBF₄), lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), sodium dicyanamide (NaN(CN)₂))
-
Solvent (e.g., acetone, methanol, or water)
Procedure:
-
Dissolve the [C2CNMIm][Cl] in a suitable solvent.
-
In a separate flask, dissolve an equimolar amount of the desired anion source in the same solvent.
-
Slowly add the anion source solution to the [C2CNMIm][Cl] solution while stirring.
-
A precipitate of the insoluble salt (e.g., NaCl) will form.
-
Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Filter off the precipitated salt.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting ionic liquid is washed with deionized water (for hydrophobic ILs) or other appropriate solvents to remove any remaining inorganic salts.
-
The final product is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water or solvent.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized ionic liquids.
-
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability of the ionic liquids. The decomposition temperature (Tdec) is typically reported as the temperature at which a 5% or 10% weight loss occurs.
-
Viscometry: A rotational or capillary viscometer is used to measure the dynamic viscosity of the ionic liquids at a specified temperature.
-
Densitometry: The density of the ionic liquids is measured using a pycnometer or a vibrating tube densitometer.
-
Conductivity Measurement: The ionic conductivity is determined using a conductivity meter with a calibrated probe at a specific temperature.
Comparative Data of [C2CNMIm]⁺-Based Ionic Liquids
The following table summarizes the key physicochemical properties of 1-(2-cyanoethyl)-3-methylimidazolium based ionic liquids with different anions. This data allows for a direct comparison of the influence of the anion on the performance of the ionic liquid.
| Anion | Decomposition Temp. (Tdec) at 10% weight loss (°C) | Viscosity (η) at 25°C (mPa·s) | Density (ρ) at 25°C (g/cm³) | Ionic Conductivity (σ) at 25°C (mS/cm) |
| BF₄⁻ (Tetrafluoroborate) | ~350 | 286 | 1.25 | ~1.5 |
| PF₆⁻ (Hexafluorophosphate) | ~360 | 450 | 1.40 | ~1.0 |
| Tf₂N⁻ or NTf₂⁻ (Bis(trifluoromethanesulfonyl)imide) | ~400 | 286 | 1.43 | ~1.8 |
| N(CN)₂⁻ (Dicyanamide) | ~300 | 152 | 1.10 | ~5.0 |
Note: The data presented is compiled from various sources and may have been measured under slightly different conditions. It is intended for comparative purposes. The exact values can vary based on the purity of the ionic liquid and the specific experimental setup.
Visualizing the Workflow and Structure-Property Relationships
To better understand the synthesis and the influence of anions, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization of [C2CNMIm]⁺-based ionic liquids.
Caption: Influence of anion properties on the key physicochemical properties of ionic liquids.
Discussion of Comparative Performance
The choice of anion has a profound impact on the physicochemical properties of "this compound"-based ionic liquids.
-
Thermal Stability: The thermal stability of the ionic liquids generally follows the order: Tf₂N⁻ > PF₆⁻ > BF₄⁻ > N(CN)₂⁻. The high stability of the Tf₂N⁻ anion is attributed to its charge delocalization and lack of reactive sites. In contrast, the dicyanamide anion, while offering other benefits, exhibits lower thermal stability.
-
Viscosity: Viscosity is a critical parameter for mass transfer and reaction kinetics. The viscosity of the studied ionic liquids generally increases with the size and van der Waals interactions of the anion. The dicyanamide anion, being relatively small and planar, results in the lowest viscosity among the compared anions.
-
Ionic Conductivity: High ionic conductivity is desirable for electrochemical applications. The conductivity is inversely related to viscosity and is also influenced by the mobility of the ions. The [C2CNMIm][N(CN)₂] exhibits the highest ionic conductivity due to its low viscosity and the efficient charge transport of the small dicyanamide anion.
-
Density: The density of the ionic liquids is primarily influenced by the mass of the constituent ions. Therefore, ionic liquids with heavier anions like PF₆⁻ and Tf₂N⁻ have higher densities.
Conclusion
The selection of the anion is a critical step in tailoring the properties of "this compound"-based ionic liquids for specific applications. For applications requiring high thermal stability, the bis(trifluoromethanesulfonyl)imide (Tf₂N⁻) anion is an excellent choice. For processes where low viscosity and high ionic conductivity are paramount, the dicyanamide (N(CN)₂⁻) anion is a superior option. The tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻) anions offer a balance of properties but may be susceptible to hydrolysis in the presence of water, which is a crucial consideration for their application. This guide provides a foundational understanding to aid researchers in the strategic selection of anions for their desired ionic liquid performance.
A Comparative Guide: In-Silico Prediction versus Experimental Validation of "3-(1H-Imidazol-1-yl)propanenitrile" Derivative Properties
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug from concept to clinic is a long and arduous one, fraught with high attrition rates. To mitigate these risks and streamline the development process, a synergistic approach combining computational (in-silico) and laboratory-based (experimental) studies is paramount. This guide provides a comparative overview of in-silico prediction and experimental validation of the properties of derivatives of "3-(1H-Imidazol-1-yl)propanenitrile," a scaffold of interest in medicinal chemistry. We will explore methodologies for assessing anticancer and antimicrobial activities, present hypothetical comparative data, and provide detailed experimental protocols.
In-Silico Approaches: The Predictive Power of Computational Chemistry
In-silico methods offer a rapid and cost-effective means to predict the physicochemical and biological properties of novel compounds before their synthesis.[1] These computational tools are invaluable for prioritizing candidates and guiding drug design strategies.
Molecular Docking: Unveiling Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand (e.g., a "this compound" derivative) and a biological target, such as an enzyme or receptor.
A recent study on novel substituted imidazole derivatives explored their anticancer potential against urothelial carcinoma by performing molecular docking against key cancer targets like PTK6, FLT3, and BCL-2.[2] The results revealed exceptional binding affinity and stable protein-ligand complexes for the most promising compounds.[2]
ADMET Prediction: Foreseeing Pharmacokinetic Fate
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial pharmacokinetic properties that determine the success of a drug candidate. In-silico ADMET prediction models are widely used to assess the drug-likeness of compounds early in the discovery phase. These models can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.
For instance, a study on various imidazole derivatives utilized in-silico tools to predict their ADMET profiles, which suggested favorable drug-like properties, including optimal physicochemical and pharmacokinetic profiles for the lead compounds.[2]
Experimental Validation: The Ground Truth of the Laboratory
While in-silico predictions are powerful, experimental validation is the indispensable next step to confirm the computational findings and provide concrete evidence of a compound's biological activity.
In-Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a standard method for screening the cytotoxic potential of anticancer compounds.
In a study evaluating the anticancer effects of substituted imidazole derivatives, the MTT assay was used to determine the half-maximal inhibitory concentration (IC50) values against the T24 transitional carcinoma cell line. The derivatives Kim-161 and Kim-111 demonstrated potent cytotoxicity with IC50 values of 56.11 µM and 67.29 µM, respectively.[2]
In-Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[3][4]
A study on newly synthesized imidazole derivatives employed the broth microdilution method to determine their MIC values against various bacterial strains. The results demonstrated that the compounds exhibited antimicrobial activities against both Gram-positive and Gram-negative bacteria.[6]
Data Presentation: A Head-to-Head Comparison
To illustrate the comparison between in-silico predictions and experimental results, the following tables present hypothetical data for a series of "this compound" derivatives with potential anticancer and antimicrobial activities.
Table 1: In-Silico vs. Experimental Anticancer Activity of "this compound" Derivatives
| Derivative | Predicted Binding Affinity (kcal/mol) (Target: EGFR) | Predicted Oral Bioavailability (%) | Experimental IC50 (µM) (MCF-7 Cell Line) |
| Compound A | -8.5 | 75 | 15.2 |
| Compound B | -9.2 | 80 | 8.9 |
| Compound C | -7.8 | 65 | 25.4 |
| Doxorubicin (Control) | -10.1 | N/A | 0.5 |
Table 2: In-Silico vs. Experimental Antimicrobial Activity of "this compound" Derivatives
| Derivative | Predicted Binding Affinity (kcal/mol) (Target: DNA Gyrase) | Predicted Lipinski's Rule of 5 Compliance | Experimental MIC (µg/mL) (E. coli) |
| Compound D | -7.9 | Yes (0 violations) | 32 |
| Compound E | -8.8 | Yes (0 violations) | 16 |
| Compound F | -7.2 | Yes (1 violation - MlogP > 4.15) | 64 |
| Ciprofloxacin (Control) | -9.5 | Yes (0 violations) | 1 |
Experimental Protocols
MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effect of "this compound" derivatives on a cancer cell line (e.g., MCF-7).
Materials:
-
"this compound" derivative stock solutions (in DMSO)
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
Broth Microdilution Method for Antimicrobial Activity
Objective: To determine the Minimum Inhibitory Concentration (MIC) of "this compound" derivatives against a bacterial strain (e.g., E. coli).
Materials:
-
"this compound" derivative stock solutions (in DMSO)
-
E. coli strain (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with 10 µL of the standardized bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[4]
Mandatory Visualizations
Caption: A logical workflow for the in-silico and experimental validation of drug candidates.
Caption: A simplified signaling pathway of EGFR, a potential target for anticancer derivatives.
References
- 1. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 2. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-(1H-Imidazol-1-yl)propanenitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-(1H-Imidazol-1-yl)propanenitrile (CAS No. 23996-53-4), ensuring compliance and minimizing risk.
Hazard Profile and Safety Considerations
This compound should be handled as a hazardous substance. Based on data for related compounds, it is prudent to assume it may be harmful if swallowed or in contact with skin and may cause serious eye irritation.[1] Nitrile compounds can be toxic and may release hydrogen cyanide upon decomposition.[2] Imidazole and its derivatives are often corrosive and can cause skin burns and eye damage.[3][4][5]
Incompatible Materials: To prevent hazardous reactions, waste this compound must be stored separately from:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Acid chlorides
-
Acid anhydrides
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 23996-53-4 | [5][6][7][8][9] |
| Molecular Formula | C₆H₇N₃ | [5][6][7][8][9] |
| Molecular Weight | 121.14 g/mol | [5][6][7][8][9] |
| Appearance | Colorless supercooled liquid or white to yellow solid | [4][8] |
| Melting Point | 37 °C | [8] |
| Storage | Sealed in a dry place at 2-8°C or room temperature | [6][7][8] |
Experimental Protocol: Waste Disposal Procedure
The following step-by-step procedure should be followed for the disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear chemical safety goggles or a face shield.[5]
-
Wear a fully-buttoned laboratory coat.
-
Wear nitrile gloves.[4] Ensure gloves are compatible with the chemical by consulting a glove compatibility chart.
2. Waste Collection:
-
Collect waste this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, paper towels), in a designated, sealable, and airtight waste container.[4][10]
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).
3. Waste Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.[4][10]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and list all components of any solution.
-
Indicate the associated hazards (e.g., Toxic, Irritant).
4. Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[4][10]
-
The storage area should be away from heat, sparks, and open flames.[4]
-
Ensure the storage area is segregated from incompatible materials.[4][10]
5. Final Disposal:
-
Dispose of the contents and container through an approved waste disposal plant.[11]
-
Do not empty into drains or release into the environment.[6]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[11]
-
Contact your institution's Environmental Health & Safety (EHS) department for specific guidance and to arrange for waste pickup.[10]
6. Spill Cleanup:
-
In case of a spill, evacuate the area if necessary.
-
Wear appropriate PPE.
-
Use an inert absorbent material to contain and clean up the spill.
-
Collect the cleanup materials in a sealed container and dispose of them as hazardous waste.[4]
-
Report any exposure to your supervisor immediately.[4]
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. Buy this compound | 23996-53-4 [smolecule.com]
- 2. p2infohouse.org [p2infohouse.org]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. neb.com [neb.com]
- 6. chemos.de [chemos.de]
- 7. 23996-53-4|this compound|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. scbt.com [scbt.com]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
